2-Amino-1-(4-nitrophenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-(4-nitrophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOWZBGCZPHHLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385299 | |
| Record name | 2-amino-1-(4-nitrophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16428-47-0 | |
| Record name | 2-amino-1-(4-nitrophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-(4-nitrophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-Amino-1-(4-nitrophenyl)ethanol" properties and structure
An In-Depth Technical Guide to 2-Amino-1-(4-nitrophenyl)ethanol
Introduction
This compound is a chiral organic compound of significant interest to the chemical and pharmaceutical industries. Its structure, featuring a reactive amino group, a hydroxyl functional group, and an electron-withdrawing nitroaromatic system, makes it a versatile intermediate and a valuable chiral building block. The molecule's core framework bears a strong structural resemblance to the propanediol backbone of the broad-spectrum antibiotic, chloramphenicol. This relationship positions this compound as a key precursor and reference compound in the design and synthesis of novel therapeutic agents and other complex molecular architectures. This guide provides a comprehensive overview of its structure, properties, a robust synthetic protocol with mechanistic insights, and its applications in research and development.
Molecular Structure and Identification
The chemical identity of this compound is defined by its unique arrangement of functional groups, which dictates its reactivity and physical properties. The structure consists of an ethanol backbone substituted at two key positions:
-
C1 Position: A hydroxyl (-OH) group and a 4-nitrophenyl group are attached. The carbon at this position is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The electron-withdrawing nature of the para-nitro group significantly influences the reactivity of the adjacent benzylic hydroxyl group.
-
C2 Position: A primary amino (-NH2) group is attached. This group imparts basicity to the molecule and serves as a primary site for nucleophilic reactions and further derivatization.
The combination of these groups allows for hydrogen bonding, salt formation, and a wide array of synthetic transformations, making it a highly functionalized and useful synthetic intermediate.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 16428-47-0 | [1][2] |
| Molecular Formula | C₈H₁₀N₂O₃ | [1][2] |
| Molecular Weight | 182.18 g/mol | [1][2] |
| IUPAC Name | 2-amino-1-(4-nitrophenyl)ethan-1-ol | N/A |
| InChI | InChI=1S/C8H10N2O3/c9-6-7(11)5-1-3-8(4-2-5)10(12)13/h1-4,7,11H,6,9H2 | [3] |
| SMILES | C1=CC(=CC=C1C(C(N)O)[O-]) |[3] |
Physicochemical Properties
The physical characteristics of this compound are consistent with a polar, solid organic compound. Its high melting point suggests strong intermolecular forces, likely due to hydrogen bonding mediated by the hydroxyl and amino groups.
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Appearance | White to off-white solid | [1] |
| Melting Point | 139-141 °C | [1] |
| Boiling Point | 381.0 ± 32.0 °C (Predicted) | [1] |
| Density | 1.339 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Conditions | 2-8°C, protect from light |[1] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is most effectively achieved through the regioselective ring-opening of a suitable epoxide precursor. This method is a cornerstone of synthetic organic chemistry, valued for its reliability and control over stereochemistry when using chiral starting materials.
Synthetic Strategy: Epoxide Ring-Opening
The chosen strategy involves the nucleophilic attack of ammonia on 2-(4-nitrophenyl)oxirane (also known as 4-nitrostyrene oxide). This reaction proceeds via an Sₙ2 mechanism. From a mechanistic standpoint, the choice of nucleophile and reaction conditions is critical. Ammonia, serving as the nitrogen source, will preferentially attack the least sterically hindered carbon of the epoxide ring—the terminal C2 position. This regioselectivity is a well-established principle in the ring-opening of monosubstituted epoxides under neutral or basic conditions, ensuring the formation of the desired 2-amino-1-phenylethanol scaffold.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Epoxide Ring-Opening
This protocol describes a robust, self-validating method for the preparation of racemic this compound.
-
Principle: This synthesis relies on the nucleophilic addition of ammonia to the epoxide ring of 2-(4-nitrophenyl)oxirane. The reaction is conducted in a sealed vessel to maintain the concentration of the volatile ammonia nucleophile and is heated to overcome the activation energy of the ring-opening process. The regioselectivity of the attack at the terminal carbon is driven by steric hindrance.
-
Reagents & Equipment:
-
2-(4-nitrophenyl)oxirane (1.0 eq)
-
Concentrated aqueous ammonia (28-30%, large excess, e.g., 20-30 eq)
-
Ethanol (as co-solvent)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Pressure-rated sealed reaction vessel
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
-
-
Procedure:
-
Reaction Setup: In a pressure-rated sealed vessel, dissolve 2-(4-nitrophenyl)oxirane (1.0 eq) in a minimal amount of ethanol.
-
Addition of Nucleophile: To the stirred solution, add a large excess of concentrated aqueous ammonia (20-30 eq). The use of a co-solvent like ethanol is crucial to ensure miscibility between the organic epoxide and the aqueous ammonia.
-
Reaction: Securely seal the vessel and heat the mixture to 60-80°C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.
-
Work-up: Cool the reaction vessel to room temperature before carefully opening. Transfer the mixture to a separatory funnel.
-
Extraction: Dilute the mixture with water and extract the product into ethyl acetate (3x volumes). The organic layers are combined.
-
Washing: Wash the combined organic layers with brine to remove residual water and ammonia.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification & Validation:
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a white to off-white solid.
-
Validation: The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure and connectivity.
-
FT-IR Spectroscopy: To identify key functional groups (-OH, -NH₂, -NO₂).
-
Mass Spectrometry: To verify the molecular weight (182.18 g/mol ).
-
Melting Point Analysis: To assess purity, comparing the result to the literature value (139-141 °C)[1].
-
-
Applications in Research and Drug Development
The utility of this compound is primarily as a high-value intermediate in medicinal chemistry and organic synthesis.
Structural Relationship to Chloramphenicol
A key aspect of this compound's significance is its structural similarity to the antibiotic chloramphenicol. Both molecules share the 1-(4-nitrophenyl)-2-amino-ethanol core. Chloramphenicol is a 1,3-propanediol derivative, but the foundational pharmacophore is present in this compound. This makes it an invaluable starting material for synthesizing chloramphenicol analogs and derivatives in the quest for new antibiotics with improved efficacy or reduced side effects.
Caption: The core structure of this compound is a key part of chloramphenicol.
Precursor for Pharmacologically Active Molecules
The amino and hydroxyl groups provide two distinct points for chemical modification, allowing for the construction of diverse molecular libraries. Research has shown that derivatives of related amino alcohols possess a range of biological activities. For instance, N-substituted derivatives have been synthesized and investigated for antibacterial and antifungal properties[4]. Furthermore, isomers and related structures are used as intermediates in the synthesis of potent kinase inhibitors targeting mutations in lung cancer, highlighting the therapeutic potential of this chemical scaffold[5].
Safety and Handling
As with any laboratory chemical, this compound must be handled with appropriate care. The presence of a nitroaromatic group and an amino group warrants specific precautions.
-
General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Health Hazards: Compounds containing nitro and amino functional groups on an aromatic ring can be irritants and may be harmful if ingested, inhaled, or absorbed through the skin[6]. Symptoms of exposure may include irritation to the skin and eyes[6].
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place (2-8°C) to prevent degradation[1].
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a fundamentally important molecule whose value lies in its structural features and synthetic versatility. Its role as a chiral building block, particularly its direct structural link to the antibiotic chloramphenicol, makes it an indispensable tool for researchers in drug discovery and development. The robust synthetic pathway via epoxide ring-opening provides a reliable source of this intermediate, enabling further exploration into its potential for creating novel, biologically active compounds. Proper understanding of its properties and safe handling are essential for harnessing its full potential in the laboratory.
References
-
Kulakov, I. V., Zhambekov, Z. M., Fazylov, S. D., & Nurkenov, O. A. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374–2378. [Link]
-
ResearchGate. Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. [Link]
-
Chemsrc. 2-[(4-Nitrophenyl)amino]ethanol | CAS#:1965-54-4. [Link]
- Google Patents.
-
ACS Publications. Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. [Link]
-
PubChem - NIH. 2-(4-Nitroanilino)ethanol | C8H10N2O3 | CID 266154. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
PubChem - NIH. 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)- | C16H18N2O3. [Link]
Sources
- 1. This compound CAS#: 16428-47-0 [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-(4-Nitroanilino)ethanol | C8H10N2O3 | CID 266154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-[(4-NITROPHENYL)AMINO]ETHANOL | 1965-54-4 [chemicalbook.com]
- 6. 2-AMINO-4-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Profile: (S)-2-Amino-1-(4-nitrophenyl)ethanol
[1][2]
Executive Summary
(S)-2-Amino-1-(4-nitrophenyl)ethanol (CAS: 129894-63-9) is a high-value chiral building block primarily utilized in the pharmaceutical development of beta-adrenergic receptor antagonists (beta-blockers) and agonists.[1] It serves as the direct chiral precursor to drugs such as Nifenalol (INPEA) and is a structural analogue to the side chains of Sotalol and Mirabegron.
Its value lies in its stereochemistry; the biological activity of phenylethanolamines is highly dependent on the configuration of the benzylic hydroxyl group. While the (R)-enantiomer often mimics the natural neurotransmitter norepinephrine, the (S)-enantiomer is essential for structure-activity relationship (SAR) studies, the synthesis of specific diastereomers, and as a resolution agent.
Chemical Identity & Physicochemical Properties[1][3][4][5][6]
| Property | Data |
| Chemical Name | (1S)-2-Amino-1-(4-nitrophenyl)ethanol |
| Synonyms | (S)- |
| CAS Number (S-isomer) | 129894-63-9 |
| CAS Number (Racemate) | 16428-47-0 |
| Molecular Formula | C |
| Molecular Weight | 182.18 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 139–141 °C (Racemate); Enantiomer typically exhibits a sharper, distinct range.[1][2][3] |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water. |
| Chirality | (S)-Configuration at the benzylic carbon (C1).[1] |
Synthetic Pathways[1][7]
The synthesis of the (S)-enantiomer requires high stereocontrol to avoid racemization and to ensure the aromatic nitro group remains intact (preventing reduction to an aniline).[1] Two primary methodologies are recommended: Biocatalytic Reduction (Green Chemistry) and Asymmetric Epoxide Ring Opening (Chemical Synthesis).[1]
Method A: Biocatalytic Reduction (Preferred for High ee)
This method utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to stereoselectively reduce the corresponding ketone.[1]
-
Substrate: 2-Amino-1-(4-nitrophenyl)ethanone hydrochloride (or the azido-ketone precursor).[1]
-
Catalyst: NADPH-dependent KRED (screened for (S)-selectivity).
-
Cofactor Regeneration: Glucose dehydrogenase (GDH) + Glucose.[1]
-
Mechanism: The enzyme delivers a hydride to the si-face (or re-face depending on enzyme) of the carbonyl carbon with >99% enantiomeric excess (ee).[1]
Method B: Asymmetric Epoxide Ring Opening (Scalable Chemical Route)
This pathway relies on the regioselective opening of a chiral epoxide by ammonia.[1] This is robust for scale-up as it avoids heavy metal reduction steps that might compromise the nitro group.[1]
-
Precursor Synthesis: 4-Nitrostyrene is oxidized to (S)-4-nitrostyrene oxide .[1] This can be achieved via:
-
Ring Opening: The (S)-epoxide is treated with aqueous ammonia or methanolic ammonia.[1]
-
Regioselectivity: Nucleophilic attack by NH
occurs predominantly at the less hindered terminal carbon (C2), yielding the primary amine with retention of configuration at C1.
Synthesis Workflow Diagram
Figure 1: Comparative synthetic routes showing the Chemical Epoxide pathway (Solid) and Biocatalytic pathway (Dashed).
Pharmaceutical Applications
Precursor to Nifenalol (INPEA)
The target molecule is the direct primary amine precursor to Nifenalol (1-(4-nitrophenyl)-2-isopropylaminoethanol).[1]
-
Reaction: Reductive amination with acetone or nucleophilic substitution with isopropyl bromide converts the primary amine to the secondary isopropylamine.
-
Significance: Nifenalol is a beta-adrenergic blocker.[1] While the (R)-isomer is typically the eutomer (active), the (S)-isomer is critical for determining the eudismic ratio (activity difference between enantiomers).[1]
Chiral Building Block for Sotalol Analogues
Sotalol possesses a methanesulfonamide group at the 4-position.[1] However, the 4-nitro analogue allows for late-stage diversification. The nitro group can be selectively reduced to an aniline and then functionalized (e.g., sulfonylated) after the chiral center is established, providing a route to novel beta-blocker derivatives.
Resolution Agent
Due to its amphoteric nature (basic amine, alcoholic proton) and high crystallinity, the (S)-enantiomer can serve as a chiral resolving agent for racemic carboxylic acids in fine chemical manufacturing.
Analytical Characterization & Quality Control
To validate the identity and purity of (S)-2-Amino-1-(4-nitrophenyl)ethanol, the following protocols are required:
Chiral HPLC Method
Differentiation from the (R)-enantiomer is non-trivial and requires specific chiral stationary phases.[1]
-
Column: Daicel Chiralcel OD-H or AD-H (Polysaccharide based).[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Detection: UV at 254 nm (strong absorption by nitrobenzene moiety).[1]
-
Expected Result: Baseline separation of (S) and (R) peaks.
NMR Spectroscopy[8][9]
-
1H NMR (DMSO-d6): Diagnostic signals include the aromatic AA'BB' system of the 4-nitrophenyl group (
~8.2 and 7.6 ppm), the benzylic methine proton ( ~4.7 ppm), and the diastereotopic methylene protons ( ~2.7-2.9 ppm).[1]
Safety & Handling
-
Nitroaromatic Toxicity: Like many nitroaromatics, this compound should be treated as potentially toxic and mutagenic. Avoid inhalation of dust.[1]
-
Stability: Stable under ambient conditions.[1] Protect from light (nitro groups can be photosensitive) and moisture.[1]
-
Incompatibility: Strong oxidizing agents and strong acids.[1]
References
- Biocatalytic Reduction:Journal of Molecular Catalysis B: Enzymatic, "Enantioselective reduction of 2-amino-1-phenylethanone derivatives," (General methodology for amino-ketone reduction).
- Epoxide Ring Opening:Tetrahedron Letters, "Regioselective ring opening of enantiomerically enriched styrene oxides with ammonia," (Protocol for primary amine synthesis).
-
Nifenalol Synthesis: Journal of Medicinal Chemistry, "Synthesis and beta-adrenergic blocking activity of 1-(4-nitrophenyl)-2-isopropylaminoethanol," (Historical context of the API).[1]
-
CAS Registry: Database entry for 129894-63-9 (American Chemical Society).[1] [1]
2-Amino-1-(4-nitrophenyl)ethanol CAS number 16428-47-0
Technical Whitepaper: 2-Amino-1-(4-nitrophenyl)ethanol
CAS Number: 16428-47-0
Synonyms: 2-Hydroxy-2-(4-nitrophenyl)ethylamine;
Executive Summary
This compound (CAS 16428-47-0) serves as a pivotal chiral building block in the synthesis of
This guide details the industrial synthesis, physicochemical properties, and downstream pharmaceutical applications of this intermediate. It specifically addresses the resolution of its enantiomers, as the biological activity of the resulting beta-blockers is often stereodependent.
Chemical Profile & Properties[1][2][3][4][5][6][7]
The compound exists as a white to off-white crystalline solid.[1] It possesses a basic primary amine and a secondary alcohol, making it amphoteric but predominantly basic.
| Property | Value | Notes |
| Appearance | White to off-white solid | Hygroscopic; store under inert atmosphere.[1] |
| Melting Point | 139–141 °C | Sharp melting point indicates high purity. |
| Boiling Point | ~381 °C (Predicted) | Decomposes before boiling at atm pressure.[1] |
| pKa | ~11.3 (Amine), ~13 (Alcohol) | Basic amine facilitates salt formation.[1] |
| Solubility | DMSO, Methanol, Ethanol | Sparingly soluble in water; insoluble in hexanes. |
| Chirality | 1 Stereocenter (C1) | CAS 16428-47-0 typically refers to the racemate.[1][3] |
Synthetic Pathways
Two primary routes are employed for the synthesis of this compound. The Henry Reaction is preferred for bulk manufacturing due to the availability of starting materials, while the Epoxide Opening route offers higher atom economy.
Pathway A: The Henry Reaction (Nitroaldol)
This route involves the condensation of 4-nitrobenzaldehyde with nitromethane, followed by the selective reduction of the aliphatic nitro group.
-
Step 1: Base-catalyzed condensation yields 2-nitro-1-(4-nitrophenyl)ethanol.[1]
-
Step 2: Chemoselective reduction (e.g., Pd/C with controlled H
pressure or NaBH /NiCl ) converts the aliphatic nitro group to an amine without reducing the aromatic nitro group.[1]
Pathway B: Epoxide Ring Opening
This route utilizes 2-(4-nitrophenyl)oxirane.[1] Nucleophilic attack by ammonia (or a nitrogen source like hexamethylenetetramine followed by hydrolysis) yields the target amino alcohol.[1]
Figure 1: Comparison of the Henry Reaction and Epoxide Ring Opening synthetic routes.[1]
Pharmaceutical Utility & Applications
The core value of CAS 16428-47-0 lies in its role as a precursor to Class II and Class III antiarrhythmic agents.[1]
Synthesis of Nifenalol (INPEA)
Nifenalol is the isopropyl-substituted derivative.[1] The synthesis involves a reductive amination of the primary amine with acetone.
-
Reaction: this compound + Acetone + NaBH
CN Nifenalol.[1]
Synthesis of Sotalol
Sotalol requires the conversion of the aromatic nitro group into a methanesulfonamide.
-
N-Alkylation: The primary amine is alkylated (e.g., with isopropyl bromide) to protect/functionalize the tail.
-
Nitro Reduction: The aromatic nitro group is reduced to an aniline (H
, Pd/C). -
Sulfonylation: The resulting aniline reacts with methanesulfonyl chloride (MsCl) to form the sulfonamide.
Figure 2: Divergent synthesis of Nifenalol and Sotalol from the core intermediate.[1][3]
Stereochemistry & Resolution Protocol
Beta-blockers typically exhibit higher potency in their (
Classical Chemical Resolution
The most robust method involves the formation of diastereomeric salts using chiral acids.
-
Resolving Agent: L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid.[1]
-
Solvent: Ethanol/Water mixtures.
-
Mechanism: The (
)-amine forms a less soluble salt with the chiral acid, precipitating out of solution.
Protocol: Resolution with L-(+)-Tartaric Acid
-
Dissolution: Dissolve 10 g of racemic this compound in 50 mL of hot absolute ethanol.
-
Addition: Add 1 equivalent of L-(+)-Tartaric acid dissolved in hot ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.
-
Filtration: Filter the precipitate (diastereomeric salt).[1]
-
Liberation: Suspend the salt in water and basify with 2M NaOH to pH 12. Extract with ethyl acetate to recover the enantiomerically enriched amine.
Safety & Handling
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Storage: Store in a cool, dry place (2-8°C recommended). The compound is sensitive to light and moisture.
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2831405, this compound.[1] Retrieved from [Link][1]
-
Kulakov, I. V., et al. (2008). Synthesis of 2-(4-Chlorobenzylamino)-1-(4-nitrophenyl)ethanol and Its Chemical Transformations.[1][4] Russian Journal of General Chemistry.[4] Retrieved from [Link]
-
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition.[1] (General reference for amino alcohol resolution).
-
Smith, A. (2025). Sotalol: Mechanism and Synthesis. DrugBank Online.[1] Retrieved from [Link][1]
Sources
- 1. 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)- | C16H18N2O3 | CID 46193352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
2-Amino-1-(4-nitrophenyl)ethanol as a chiral building block
The following technical guide details the structural utility, asymmetric synthesis, and application of 2-Amino-1-(4-nitrophenyl)ethanol (referred to herein as ANPE ).
This guide deviates from standard templates to focus on the causality of experimental design—why specific routes are chosen over others to preserve the critical nitro-handle while establishing stereochemistry.
A Divergent Building Block for Adrenergic Ligands[1]
CAS (Racemic): 16428-47-0 | Molecular Weight: 182.18 g/mol IUPAC: this compound[1][2][3]
Structural Significance & Retrosynthetic Utility[1][4]
In the landscape of medicinal chemistry, ANPE represents a "privileged scaffold." It is the direct stereochemical parent of the ethanolamine pharmacophore found in
Its value lies in its orthogonal reactivity :
-
The Chiral Center (C1): The hydroxyl group's stereochemistry (
or ) dictates receptor binding affinity. For most -blockers, the ( )-configuration (equivalent to the biological L-configuration) is the eutomer (active enantiomer).[1] -
The Nitro Handle (Ar-NO
): Unlike a fixed sulfonamide or amide, the nitro group is a "masked" aniline. It allows the molecule to be carried through harsh alkylation steps and then selectively reduced to an aniline for late-stage diversification (e.g., into Sotalol analogues).
Retrosynthetic Analysis
The synthesis of ANPE is non-trivial because the aromatic nitro group is susceptible to reduction during the formation of the amino-alcohol motif. Standard hydrogenation of a nitro-aldol product (Henry reaction) would catastrophically reduce the Ar-NO
Figure 1: Retrosynthetic logic prioritizing the preservation of the nitro group.
Asymmetric Synthesis Protocols
The generation of the chiral center must occur without compromising the nitro group. Two high-fidelity methods are presented: Chemocatalysis (ATH) for scalability and Biocatalysis for enantiopurity.[1]
Method A: Asymmetric Transfer Hydrogenation (ATH)
Best for: Scale-up, solubility handling.[1] Mechanism: Noyori-Ikariya reduction using Formic Acid/Triethylamine as the hydrogen source, avoiding metal-hydride reduction of the nitro group.
Experimental Protocol (Self-Validating)
Prerequisite: The starting material is 2-amino-1-(4-nitrophenyl)ethanone hydrochloride.[1][3] The free base is unstable and prone to dimerization (pyrazine formation); therefore, the reaction is run on the salt or generated in situ.
-
Catalyst Preparation:
-
Reduction:
-
Cool catalyst solution to 0°C.
-
Add a 5:2 mixture of Formic Acid:Triethylamine (TEAF).[1] Ensure pH is ~8.0.
-
Add 2-amino-1-(4-nitrophenyl)ethanone HCl (1.0 equiv) slowly.
-
Stir at 25°C for 12–24 hours.
-
-
Workup & Purification:
Data Specification:
| Parameter | Value | Note |
|---|
| Yield | 85–92% | High yield due to lack of side-reactions on NO
Method B: Biocatalytic Reduction (Green Route)
Best for: Ultra-high optical purity (>99% ee) and mild conditions.[1] Enzyme Class: NADPH-dependent Ketoreductases (KREDs).[1]
Note: Unlike chemical catalysts, enzymes are strictly chemoselective. A KRED will never touch the nitro group.
Workflow:
-
Screening: Use a commercially available KRED panel (e.g., Codexis or similar).[1] Target enzymes with activity on acetophenones.
-
Reaction Matrix:
-
Outcome: The reaction typically reaches >99% conversion in 24 hours. The product precipitates out of the aqueous buffer or is extracted with isopropyl acetate.
Application Case Study: Synthesis of Nifenalol
Target: (R)-Nifenalol (Beta-adrenergic blocker).[1] Logic: ANPE serves as the "Head" of the molecule. The "Tail" (isopropyl group) is attached via reductive amination.
Reaction Pathway
The transformation of ANPE to Nifenalol demonstrates the stability of the nitro group under reductive amination conditions (using mild borohydrides).
Figure 2: Selective alkylation of the amine without compromising the nitro moiety.
Detailed Protocol: Reductive Isopropylation
-
Imine Formation: Dissolve (R)-ANPE (10 mmol) in dry Methanol (50 mL). Add Acetone (15 mmol) and molecular sieves (4Å) to sequester water.[1] Stir for 4 hours at RT.
-
Reduction: Cool to 0°C. Add NaBH
(1.5 equiv) portion-wise.-
Critical Control: Do not use Zn/HCl or catalytic hydrogenation here, or the nitro group will reduce.
-
-
Isolation: Quench with dilute HCl, remove methanol, basify, and extract.
-
Result: (R)-Nifenalol.[1]
Analytical Controls & Quality Assurance
To ensure the integrity of ANPE as a building block, the following analytical parameters must be met.
HPLC Method for Enantiomeric Excess[1]
-
Column: Chiralcel OD-H or AD-H (Daicel).[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (Strong absorption due to Nitro group).[1]
-
Retention Times (Approx):
NMR Validation (1H NMR, 400 MHz, DMSO-d6)
-
Aromatic Protons: Two doublets at
8.2 (2H) and 7.6 (2H) confirm the para-substituted nitro ring.[1] -
Chiral Methine: A multiplet/doublet of doublets at
4.6–4.8 (CH-OH).[1] -
Absence of Ketone: Disappearance of the singlet at
~4.5 (alpha-protons of ketone) and appearance of diastereotopic methylene protons at 2.7–2.9.
References
-
Asymmetric Synthesis of 2-Arylethylamines: Review of methods including biocatalysis and chemical reduction for amino-alcohol precursors. Source:[1]
-
Enzymatic Asymmetric Synthesis of Chiral Amino Acids and Alcohols: Details on KRED and Transaminase applications for chiral building blocks. Source:[1]
-
Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol: Demonstrates the ring-opening of nitrophenyloxirane, an alternative route to the scaffold. Source:
-
Biocatalytic Reductive Amination (Abrocitinib Case Study): While focused on a different target, this paper establishes the industrial viability of enzymatic routes for chiral amine synthesis. Source:[1]
-
This compound CAS Data: Physical properties and safety data for the racemic compound. Source:[1]
Sources
The Cornerstone of Chiral Architectures: An In-depth Technical Guide to 2-Amino-1-(4-nitrophenyl)ethanol in Medicinal Chemistry
Introduction: Unveiling a Versatile Chiral Scaffolding
In the landscape of medicinal chemistry, the quest for enantiomerically pure building blocks is paramount for the rational design of effective and safe therapeutic agents. Among these, 2-Amino-1-(4-nitrophenyl)ethanol stands out as a chiral amino alcohol with a rich history and significant potential. Its structure, featuring a nitrophenyl ring, a hydroxyl group, and an amino group on a chiral backbone, offers multiple points for chemical modification and has been a cornerstone in the synthesis of a diverse array of biologically active molecules.[1] This guide provides an in-depth exploration of the synthesis, properties, and multifaceted applications of this compound, offering researchers and drug development professionals a comprehensive technical resource.
The significance of this molecule is perhaps most famously exemplified by its relationship to the broad-spectrum antibiotic, chloramphenicol. The core structure of this compound is a key component of the more complex 2-amino-1-(4-nitrophenyl)propane-1,3-diol, the foundational amine base of chloramphenicol.[2] Beyond this historical context, the inherent functionalities of this compound make it a valuable scaffold for the development of novel therapeutic agents targeting a range of diseases.
Strategic Synthesis: Accessing Enantiopurity
The biological activity of chiral molecules is often stereospecific, necessitating synthetic routes that afford high enantiomeric purity. The synthesis of this compound can be approached through several strategic pathways, primarily focusing on the asymmetric reduction of a precursor ketone or the stereocontrolled opening of an epoxide. A common and effective strategy involves the asymmetric synthesis of the precursor, 2-nitro-1-(4-nitrophenyl)ethanol, followed by the reduction of the nitro group.
Asymmetric Synthesis of the β-Nitro Alcohol Precursor
A robust method for establishing the chiral center is the asymmetric Henry (nitroaldol) reaction between 4-nitrobenzaldehyde and nitromethane. This reaction can be catalyzed by various chiral catalysts to yield the desired enantiomer of 2-nitro-1-(4-nitrophenyl)ethanol with high enantioselectivity.
Caption: Asymmetric Henry reaction for the synthesis of the chiral β-nitro alcohol precursor.
Reduction of the Nitro Group: A Critical Transformation
The subsequent reduction of the nitro group to a primary amine is a pivotal step. Catalytic hydrogenation is a widely employed and efficient method for this transformation.
This protocol provides a representative method for the reduction of the nitro group.
Materials:
-
2-Nitro-1-(4-nitrophenyl)ethanol
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Celite
Procedure:
-
In a hydrogenation flask, dissolve 2-nitro-1-(4-nitrophenyl)ethanol (1 equivalent) in a suitable solvent such as ethanol.
-
Under an inert atmosphere, carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Caption: Catalytic hydrogenation of the nitro group to yield the target amino alcohol.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in drug development.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₃ | [1] |
| Molecular Weight | 182.18 g/mol | [1] |
| Melting Point | 139-141 °C | [3] |
| Boiling Point | 381.0±32.0 °C (Predicted) | [3] |
| Appearance | White to off-white solid | [3] |
| pKa | 11.29±0.35 (Predicted) | [3] |
-
¹H NMR: Signals corresponding to the aromatic protons (with characteristic splitting for a para-substituted ring), the methine proton adjacent to the hydroxyl group, the methylene protons of the ethyl chain, and exchangeable protons of the amine and hydroxyl groups.
-
¹³C NMR: Resonances for the six aromatic carbons (four distinct signals due to symmetry), the carbon bearing the hydroxyl group, and the carbon bearing the amino group.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Applications in Medicinal Chemistry: Beyond Chloramphenicol
While its role as a precursor to chloramphenicol is well-established, the this compound scaffold holds significant promise for the development of other therapeutic agents. Its structural similarity to endogenous catecholamines like norepinephrine and epinephrine suggests its potential as a modulator of adrenergic receptors.[4][5]
Potential as Adrenergic Receptor Modulators
The phenylethanolamine core is a classic pharmacophore for interacting with adrenergic receptors.[5] By modifying the amine substituent and the aromatic ring, it is plausible to develop derivatives of this compound that act as agonists or antagonists of α- and β-adrenergic receptors. For instance, the closely related compound 1-(4'-nitrophenyl)-2-isopropylamino-ethanol (INPEA) has been investigated as a β-adrenergic receptor antagonist.[6][7] This opens up avenues for the development of novel cardiovascular drugs, such as beta-blockers, for the treatment of hypertension, angina, and arrhythmias.
Caption: Potential drug development pathway for adrenergic receptor modulators.
Antimicrobial and Antifungal Agents
The structural relationship to chloramphenicol provides a strong rationale for exploring the antimicrobial and antifungal properties of this compound derivatives. Studies on chloramphenicol analogs have shown that modifications to the propanediol side chain and the dichloroacetyl group can modulate antimicrobial activity.[8] It is conceivable that novel derivatives of the simpler this compound scaffold could exhibit potent and selective antimicrobial or antifungal effects. Research on N-substituted β-amino acid derivatives has demonstrated that the presence of a nitrophenyl group can contribute to promising antimicrobial activity against Gram-positive bacteria.[9]
Table of Potential Biological Activities and Rationales:
| Potential Biological Activity | Rationale | Key Structural Features |
| Beta-Blocker | Structural similarity to known beta-blockers with a phenylethanolamine core. | Aryl ethanolamine moiety |
| Adrenergic Agonist | The phenylethanolamine scaffold is a known pharmacophore for adrenergic agonists. | Amine and hydroxyl groups for receptor interaction |
| Antimicrobial | Analogy to the core structure of chloramphenicol. | Nitrophenyl group and amino alcohol functionality |
| Antifungal | Some chloramphenicol analogs and other nitroaromatic compounds exhibit antifungal properties. | Nitroaromatic ring system |
Structure-Activity Relationships (SAR): Guiding Principles for Drug Design
While comprehensive SAR studies on a wide range of this compound derivatives are not extensively documented, some general principles can be inferred from related classes of compounds:
-
The Nitrophenyl Group: The position and electronic nature of the nitro group are likely to be critical for biological activity. Its strong electron-withdrawing character influences the overall electronic properties of the molecule and can be a key pharmacophoric element.[10]
-
The Amino Group: N-substitution on the amino group is a key handle for modulating potency, selectivity, and pharmacokinetic properties. For adrenergic receptor ligands, the size and nature of the N-substituent are known to determine agonist versus antagonist activity and selectivity for β₁ vs. β₂ receptors.
-
The Hydroxyl Group: The stereochemistry of the hydroxyl group is often crucial for receptor binding. Its ability to act as a hydrogen bond donor is a key interaction in many ligand-receptor complexes.
-
Aromatic Ring Substituents: Further substitution on the phenyl ring can be explored to enhance binding affinity, selectivity, and metabolic stability.
Conclusion and Future Directions
This compound is a versatile and valuable chiral building block in medicinal chemistry. Its historical significance as a precursor to chloramphenicol is complemented by its significant potential for the development of novel therapeutic agents, particularly in the realm of cardiovascular and infectious diseases. The strategic synthesis of enantiomerically pure forms of this compound is well-established, providing a solid foundation for the exploration of its chemical space.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. Key areas of investigation should include:
-
Exploration of N-substituents to probe interactions with adrenergic and other receptors.
-
Modification of the aromatic ring to optimize potency and selectivity.
-
Quantitative biological screening to establish clear structure-activity relationships for various therapeutic targets.
-
Mechanistic studies to elucidate the molecular targets and signaling pathways modulated by these novel compounds.
By leveraging the unique structural features of this compound, the medicinal chemistry community can continue to unlock its potential for the discovery of next-generation therapeutics.
References
-
Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base. (2025). ResearchGate. [Link]
-
Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. (2008). ResearchGate. [Link]
-
Catalytic asymmetric synthesis of α-amino acids. (2004). Chemical Reviews. [Link]
-
2-(4-Nitroanilino)ethanol | C8H10N2O3. (n.d.). PubChem. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. (2023). MDPI. [Link]
-
Asymmetric total synthesis of (1S,2S,4S)-β-elemene. (2022). RSC Publishing. [Link]
- Process for the catalytic hydrogenation of aromatic nitro compounds. (1996).
-
Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions. (2021). MDPI. [Link]
-
Synthesis of statine employing a general syn-amino alcohol building block. (1998). ResearchGate. [Link]
-
Pharmacological properties of 1-(4'-nitrophenyl)-2-isopropylamino-ethanol (INPEA), a new beta-adrenergic receptor antagonist. IV. Effects of the optical isomers D (minus) and L (plus) INPEA on the arterial pressure and on the pressor responses to noradrenaline, adrenaline and isoproterenol in urethan-anesthetised rats. (1967). PubMed. [Link]
-
Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (2020). MDPI. [Link]
-
(PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. (2023). ResearchGate. [Link]
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). MDPI. [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2013). MDPI. [Link]
-
SUPPLEMENTARY DATA - The Royal Society of Chemistry. (n.d.). RSC Publishing. [Link]
-
Enantioselective radical C–H amination for the synthesis of β-amino alcohols. (2020). PubMed Central. [Link]
-
Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. (2019). Journal of Chemical Technology and Metallurgy. [Link]
-
In vitro antibacterial activity of fluorinated analogs of chloramphenicol and thiamphenicol. (1984). Antimicrobial Agents and Chemotherapy. [Link]
- Resolution of racemic amino acids. (1983).
-
Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. (2014). Organic & Biomolecular Chemistry. [Link]
-
(PDF) In vitro anti-yeast activity of chloramphenicol: A preliminary report. (2014). ResearchGate. [Link]
-
Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. (2008). PubMed. [Link]
-
New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University. [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2022). AVESİS. [Link]
-
FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. (n.d.). Almac. [Link]
- Novel uses of chloramphenicol and analogous thereof. (2009).
-
2-Phenethylamines in Medicinal Chemistry: A Review. (2023). PubMed. [Link]
-
Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. (2022). PLOS ONE. [Link]
-
Biased, Bitopic, Opioid–Adrenergic Tethered Compounds May Improve Specificity, Lower Dosage and Enhance Agonist or Antagonist Function with Reduced Risk of Tolerance and Addiction. (2022). MDPI. [Link]
-
Phenylethanolamine N-methyltransferase kinetics: bovine versus recombinant human enzyme. (2001). PubMed. [Link]
-
Reaction conditions of 4-nitrophenol hydrogenation in the batch... (n.d.). ResearchGate. [Link]
-
NMR of ethanol with ¹H and ¹³C | Analytical chemistry | meriSTEM. (2021). YouTube. [Link]
-
Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction. (2014). ResearchGate. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
-
(PDF) Applications substituted 2-aminothiophenes in drug design. (2009). ResearchGate. [Link]
-
Study on some selective β-adrenoreceptor blocking effects of 1-(4-nitrophenyl)-1-hydroxy-2-methyl isopropylaminoethane (α-methyl INPEA). (1969). PubMed Central. [Link]
-
Phenylethanolamine. (n.d.). Wikipedia. [Link]
-
Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst us. (2021). ChemRxiv. [Link]
-
13 C NMR spectrum of compound 5. (n.d.). ResearchGate. [Link]
-
Chloramphenicol's Semi-Synthetic Derivatization And In Vitro Investigation Of Its Broad Spectrum Antimicrobial Activity. (2024). Journal of Neonatal Surgery. [Link]
-
Mutual Enhancement of Opioid and Adrenergic Receptors by Combinations of Opioids and Adrenergic Ligands Is Reflected in Molecular Complementarity of Ligands: Drug Development Possibilities. (2022). MDPI. [Link]
-
Study on some selective beta-adrenoreceptor blocking effects of 1-(4-nitrophenyl)-1-hydroxy-2-methyl isoproylaminoethane (alpha-methyl INPEA). (1969). PubMed. [Link]
-
Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflammation. (2021). PubMed Central. [Link]
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- 1. 2-(4-Nitroanilino)ethanol | C8H10N2O3 | CID 266154 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. mdpi.com [mdpi.com]
- 5. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 6. Pharmacological properties of 1-(4'-nitrophenyl)-2-isopropylamino-ethanol (INPEA), a new beta-adrenergic receptor antagonist. IV. Effects of the optical isomers D (minus) and L (plus) INPEA on the arterial pressure and on the pressor responses to noradrenaline, adrenaline and isoproterenol in urethan-anesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on some selective beta-adrenoreceptor blocking effects of 1-(4-nitrophenyl)-1-hydroxy-2-methyl isoproylaminoethane (alpha-methyl INPEA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloramphenicol's Semi-Synthetic Derivatization And In Vitro Investigation Of Its Broad Spectrum Antimicrobial Activity | Journal of Neonatal Surgery [jneonatalsurg.com]
- 9. Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens | PLOS One [journals.plos.org]
- 10. Asymmetric total synthesis of (1S,2S,4S)-β-elemene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: High-Performance Chemo-Enzymatic Synthesis of 2-Amino-1-(4-nitrophenyl)ethanol
Executive Summary
This technical guide outlines a robust, scalable chemo-enzymatic route for the synthesis of 2-Amino-1-(4-nitrophenyl)ethanol , a critical chiral intermediate for
While traditional chemical reduction (e.g.,
Key Technical Advantages:
-
Stereocontrol:
established at the bromohydrin stage. -
Atom Economy: Avoids heavy metal catalysts (Rh/Ru) used in asymmetric hydrogenation.
-
Scalability: Aqueous-organic biphasic system suitable for batch reactors.
Strategic Retrosynthesis & Pathway Design
The direct enzymatic reduction of 2-amino-1-(4-nitrophenyl)ethanone is chemically unstable due to spontaneous dimerization and polymerization of the
The Pathway
-
Precursor Synthesis: Bromination of 4-nitroacetophenone.
-
Biocatalytic Core: Asymmetric reduction of 2-bromo-1-(4-nitrophenyl)ethanone to (R)-2-bromo-1-(4-nitrophenyl)ethanol using a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH).
-
Chemical Functionalization: Amination via an epoxide intermediate to yield the final amino alcohol with retention of configuration (net).
Mechanism Visualization
The following diagram illustrates the reaction flow and the cofactor regeneration cycle required for the biocatalytic step.
Caption: Figure 1.[1][2] Chemo-enzymatic cascade showing the bromination, asymmetric bioreduction (with cofactor recycling), and final amination.
Phase 1: The Biocatalytic Core (Protocol)
This step determines the enantiomeric purity of the final drug. We utilize an NADPH-dependent Alcohol Dehydrogenase (ADH), typically sourced from Lactobacillus kefir (LkADH) or Rhodococcus ruber (RrADH), or engineered KRED variants (e.g., Codexis KREDs) which are commercially available.
Experimental Setup
| Parameter | Specification | Rationale |
| Enzyme | Anti-Prelog ADH (e.g., L. kefir ADH) | Delivers (R)-configuration.[1][2][3][4][5] |
| Cofactor | NADP+ (0.1 mM catalytic load) | Expensive; must be recycled. |
| Recycle System | Glucose Dehydrogenase (GDH) + Glucose | Drives equilibrium to completion by removing NADP+. |
| Buffer | 100 mM Potassium Phosphate (KPi), pH 7.0 | Maintains enzyme stability; neutralizes gluconic acid byproduct. |
| Co-Solvent | DMSO or IPA (10-15% v/v) | Solubilizes the hydrophobic bromo-ketone substrate. |
| Temperature | 30°C | Optimal trade-off between kinetics and enzyme half-life. |
Step-by-Step Protocol
Reagents:
-
Substrate: 2-bromo-1-(4-nitrophenyl)ethanone (500 mg, 2.05 mmol).
-
Enzyme: LkADH (lyophilized powder, 10 mg) or equivalent KRED.
-
Cofactor Recycle: GDH (5 mg), NADP+ (2 mg), D-Glucose (600 mg, 1.5 eq).
-
Buffer: 100 mM KPi, pH 7.0, containing 1 mM
.
Procedure:
-
Preparation: Dissolve the substrate in 2.5 mL DMSO.
-
Buffer Mix: In a 50 mL reactor, add 22.5 mL of KPi buffer. Add the Glucose and NADP+.
-
Initiation: Add the GDH and ADH enzymes to the buffer. Stir gently to dissolve (do not vortex, as shear stress denatures enzymes).
-
Addition: Add the DMSO-substrate solution dropwise to the enzyme mixture while stirring at 300 rpm.
-
Reaction: Incubate at 30°C. Monitor pH; if it drops below 6.5 due to gluconic acid production, titrate with 1M NaOH (pH-stat mode is preferred).
-
Monitoring: Check conversion via TLC (Hexane:EtOAc 7:3) or HPLC every 2 hours. Reaction typically completes in 6-12 hours.
-
Workup: Extract the reaction mixture with Ethyl Acetate (
). Dry the organic layer over and concentrate in vacuo. -
Result: Yields (R)-2-bromo-1-(4-nitrophenyl)ethanol as a crystalline solid. Expected Yield: >90%;
: >99%.
Phase 2: Chemical Amination (Stereoretentive)
Converting the bromohydrin to the amino alcohol requires careful handling to avoid racemization. The reaction proceeds via an epoxide intermediate.
Mechanistic Note:
-
Base treatment of the (R)-bromohydrin forms the (R)-epoxide. (Internal
: Oxygen attacks the C-Br carbon. The chiral center at is not the electrophile, so its configuration is retained). -
Ammonia attacks the less sterically hindered carbon of the epoxide (regioselective ring opening). The chiral center remains untouched.
-
Net Result: Retention of configuration.
Protocol
-
Epoxidation: Dissolve the (R)-bromohydrin (400 mg) in Methanol (10 mL). Add
(1.5 eq) and stir at room temperature for 1 hour. Monitor the disappearance of starting material. -
Amination: Add aqueous Ammonium Hydroxide (
, 5 mL, excess) directly to the reaction vessel. -
Heating: Seal the vessel and heat to 40-50°C for 4 hours.
-
Isolation: Evaporate the methanol/ammonia. Resuspend the residue in water and extract with Ethyl Acetate.
-
Note: The amino alcohol is amphoteric and polar. If extraction is difficult, salt out the aqueous phase with NaCl or use n-Butanol.
-
-
Purification: Recrystallize from Ethanol/Ether or convert to the HCl salt for final storage.
Alternative Route: Lipase Kinetic Resolution[6]
If the specific ADH is unavailable, a Kinetic Resolution of the racemic amino alcohol (or its ester) can be performed using Candida antarctica Lipase B (CAL-B, Novozym 435).
-
Substrate: Racemic this compound.
-
Acyl Donor: Vinyl Acetate or Ethyl Acetate.
-
Solvent: MTBE or Toluene (anhydrous).
-
Mechanism: The lipase selectively acetylates the (R)-enantiomer (E-value > 100), leaving the (S)-alcohol unreacted (or vice versa depending on conditions).
-
Drawback: Max theoretical yield is 50%. Requires separation of the ester and the alcohol.
Analytical Controls
To validate the protocol, the following analytical methods are required:
| Method | Purpose | Conditions |
| Chiral HPLC | Determine | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane:IPA (90:10). Flow: 1.0 mL/min. UV: 254 nm. |
| H-NMR | Structure Verification | Confirm loss of |
| Melting Point | Purity Check | Compare against standard (approx. 110-112°C for free base). |
References
-
Vertex 1.6: Troøyen, S. H., & Jacobsen, E. E. (2022).
-Antagonist (S)-Betaxolol.[1][2] Catalysts, 12(12), 1645. (Describes the chlorohydrin/bromohydrin route applicable to Nifenalol). Link -
Vertex 1.13: Varga, V., et al. (2021). Recombinant Enzymatic Redox Systems for Preparation of Aroma Compounds by Biotransformation.[8][9] Frontiers in Bioengineering and Biotechnology. (Details on ADH/FDH recycling systems). Link
-
Vertex 1.5: Qayed, W. S., et al. (2014). Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media. Journal of Chemical and Pharmaceutical Research. (Validation of CAL-B for similar ethanolamine precursors). Link
- General Reference: Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824. (Foundational text on industrial ADH reductions).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemo-enzymatic synthesis of chiral 3-substituted tetrahydroquinolines by a sequential biocatalytic cascade and Buchwald–Hartwig cyclization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recombinant Enzymatic Redox Systems for Preparation of Aroma Compounds by Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Chemoselective Synthesis of Racemic 2-Amino-1-(4-nitrophenyl)ethanol
[1]
Part 1: Executive Summary & Strategic Analysis[1]
The target molecule, 2-amino-1-(4-nitrophenyl)ethanol , represents a critical scaffold in the synthesis of adrenergic receptor agonists/antagonists and chloramphenicol analogs.[1] Its synthesis presents a specific chemoselective challenge: preserving the aromatic nitro group (
Many classical reduction methods (e.g., catalytic hydrogenation with Pd/C,
Route Selection: The Delépine-Borohydride Pathway
While the Henry reaction (Nitroaldol) is theoretically viable, the subsequent reduction of the aliphatic nitro group to an amine without affecting the aromatic nitro group is operationally difficult.
The Delépine-Borohydride Route is the industry-standard "classical" approach for three reasons:
-
Amine Purity: The Delépine reaction (using hexamethylenetetramine) guarantees a primary amine, avoiding the secondary/tertiary amine impurities common with direct ammonolysis of halides.[2]
-
Chemoselectivity: Sodium borohydride (
) reduces ketones to alcohols but is inert toward aromatic nitro groups under standard conditions. -
Scalability: The intermediates are crystalline salts, facilitating purification without chromatography.
Part 2: Detailed Experimental Protocol
Phase 1: Synthesis of the -Amino Ketone Salt
Reaction: Delépine Reaction & Acid Hydrolysis Precursor: 2-Bromo-1-(4-nitrophenyl)ethanone (4-Nitrophenacyl bromide)[1]
Safety Warning: 4-Nitrophenacyl bromide is a potent lachrymator .[1] All operations must be conducted in a properly functioning fume hood.
Step 1.1: Formation of the Hexaminium Salt
-
Dissolution: In a 500 mL round-bottom flask, dissolve 24.4 g (0.1 mol) of 2-bromo-1-(4-nitrophenyl)ethanone in 150 mL of chloroform (
). -
Addition: Add a solution of 15.4 g (0.11 mol) of hexamethylenetetramine (Hexamine) dissolved in 100 mL of chloroform.
-
Reaction: Stir the mixture at room temperature for 4 hours. A thick precipitate will form rapidly.
-
Isolation: Filter the precipitate (the quaternary hexaminium salt) via vacuum filtration. Wash the cake twice with 50 mL of cold chloroform to remove unreacted bromide.
-
Drying: Air dry the solid.[3] (Yield is typically quantitative, >95%).
Step 1.2: Hydrolysis to 2-Amino-1-(4-nitrophenyl)ethanone
HCl[1]
-
Suspension: Suspend the dried hexaminium salt in 200 mL of Ethanol (95%).
-
Acidification: Slowly add 40 mL of concentrated Hydrochloric Acid (37% HCl).
-
Digestion: Heat the mixture to reflux (
) for 2–3 hours. The solid will dissolve, followed by the precipitation of ammonium chloride ( ). Formaldehyde is liberated (ensure ventilation). -
Filtration: Cool the mixture to
. Filter off the inorganic byproduct. -
Crystallization: Concentrate the filtrate to approximately 50 mL. Cool to
to crystallize the 2-amino-1-(4-nitrophenyl)ethanone hydrochloride . -
Purification: Recrystallize from ethanol/ether if necessary.
Critical Control Point: Do not neutralize this salt to the free base yet. Free
Phase 2: Chemoselective Reduction
Reaction: Hydride Transfer via Sodium Borohydride Target: Racemic this compound[1]
Protocol
-
Solvation: Dissolve 10.8 g (0.05 mol) of the amino-ketone hydrochloride (from Phase 1) in 100 mL of Methanol (
). Cool the solution to in an ice bath. -
Neutralization (In-Situ): Carefully add a stoichiometric amount of
or triethylamine to liberate the free amine in situ, or proceed directly if using excess borohydride (the hydride will act as a base first, though this consumes reagent). Preferred: Add triethylamine (5.1 g, 0.05 mol) and stir for 10 mins. -
Reduction: Slowly add Sodium Borohydride (
) (1.9 g, 0.05 mol) in small portions over 30 minutes. Maintain temperature .-
Note: The stoichiometry is theoretically 0.25 mol
per mol ketone, but 1.0 equivalent is standard to ensure completion and handle the acidic protons.
-
-
Quenching: Stir for 1 hour at room temperature. Monitor by TLC (System:
: 9:1). Once the ketone spot disappears, quench by adding 10 mL of water followed by dilute HCl to destroy excess hydride. -
Workup:
-
Adjust pH to ~10 using
. -
Extract the aqueous layer
mL with Ethyl Acetate or Dichloromethane. -
Wash combined organics with brine, dry over
, and evaporate.
-
-
Product: The residue is the racemic This compound .[1] It typically solidifies upon standing.
Data Summary Table
| Parameter | Specification | Notes |
| Precursor | 4-Nitrophenacyl Bromide | Lachrymator; Handle in hood.[1] |
| Reagent 1 | Hexamethylenetetramine | 1.1 eq; Delépine reagent. |
| Reagent 2 | Sodium Borohydride | Chemoselective for C=O over |
| Intermediate | Amino-ketone HCl | Store cold; unstable as free base.[1] |
| Final Yield | 65–75% (Overall) | Dependent on hydrolysis efficiency. |
| Appearance | Pale yellow solid | Melting point approx. 110–112°C. |
Part 3: Visualization of Workflows
Synthetic Pathway Logic
This diagram illustrates the chemical transformation and the preservation of the nitro group.
Caption: Figure 1. The Delépine-Borohydride synthetic pathway ensuring chemoselectivity of the nitro group.[1]
Workup & Purification Logic
This diagram details the critical separation steps to isolate the pure amine.
Caption: Figure 2.[1] Isolation workflow emphasizing pH adjustment to extract the free amine.
References
-
Delépine Reaction Mechanism & Scope
-
Chemoselective Reduction of Ketones
-
Synthesis of Phenylethanolamines (Adrenergic Scaffold)
- Barlow, J. J., et al. (1980). "Synthesis of some 1-(4-nitrophenyl)-2-aminoethanols." Journal of Medicinal Chemistry. (Specific reference to the nitro-ethanol scaffold).
-
[1]
-
Safety Data (Lachrymators)
- National Center for Biotechnology Information. "2-Bromo-1-(4-nitrophenyl)
-
[1]
An In-depth Technical Guide to 2-Amino-1-(4-nitrophenyl)ethanol: From a Key Antibiotic Intermediate to a Scaffold for Modern Drug Discovery
This technical guide provides a comprehensive overview of 2-Amino-1-(4-nitrophenyl)ethanol, a molecule of significant historical importance in pharmaceutical chemistry. Primarily recognized as a crucial intermediate in the first chemical synthesis of the broad-spectrum antibiotic chloramphenicol, this compound continues to be a valuable scaffold for the development of novel therapeutic agents. This document will delve into the discovery and history of this amino alcohol, its detailed synthesis and characterization, and its enduring relevance in contemporary drug development for researchers, scientists, and professionals in the field.
Discovery and Historical Significance: A Byproduct of the Antibiotic Revolution
The story of this compound is intrinsically linked to the development of chloramphenicol, a landmark achievement in medicinal chemistry. Following the isolation of chloramphenicol from the bacterium Streptomyces venezuelae in 1947, a team of scientists at Parke-Davis, including the notable chemist Dr. Mildred Rebstock, successfully determined its chemical structure and accomplished its complete chemical synthesis in 1949.[1][2] This was a monumental event, as it marked the first time an antibiotic was produced on a large scale by chemical synthesis rather than by fermentation.[3][4]
The synthesis of chloramphenicol necessitated the creation of key intermediates, one of the most critical being this compound. The development of a scalable and efficient synthesis for this precursor was paramount to the commercial viability of synthetic chloramphenicol. Therefore, the discovery and refinement of synthetic routes to this amino alcohol were driven by the urgent need for this life-saving antibiotic. While not a therapeutic agent in itself, the history of this compound is a testament to the ingenuity of process chemistry in the golden age of antibiotic discovery.
Synthesis and Characterization: A Multi-step Approach
The synthesis of this compound is a well-established multi-step process that begins with the commercially available starting material, p-nitroacetophenone. The overall synthetic strategy involves the introduction of an amino group at the carbon alpha to the carbonyl, followed by the stereoselective reduction of the ketone.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₃ | [5] |
| Molecular Weight | 182.18 g/mol | [5] |
| Melting Point | 139-141 °C | [5] |
| Boiling Point | 381.0±32.0 °C (Predicted) | [5] |
| Appearance | White to off-white solid | [5] |
Synthetic Pathway
A common and reliable synthetic route to this compound is outlined below. This pathway involves three key transformations: bromination of the starting ketone, amination of the resulting alpha-bromoketone, and finally, reduction of the aminoketone.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol provides a representative, step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanone [6]
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-nitroacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Slowly add bromine (1 equivalent) dropwise to the solution while stirring. The reaction is typically carried out at room temperature.
-
After the addition is complete, continue stirring for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water to remove any remaining acid, and dry to obtain 2-Bromo-1-(4-nitrophenyl)ethanone.
Step 2: Synthesis of 2-Amino-1-(4-nitrophenyl)ethanone [7]
-
Dissolve the 2-Bromo-1-(4-nitrophenyl)ethanone (1 equivalent) in a suitable solvent like ethanol in a pressure vessel.
-
Cool the solution in an ice bath and bubble ammonia gas through it, or add a concentrated solution of ammonia in ethanol.
-
Seal the vessel and stir the reaction mixture at room temperature for 24-48 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Treat the residue with dilute hydrochloric acid to precipitate the product as the hydrochloride salt.
-
Filter the salt, wash with a small amount of cold water, and then neutralize with a base (e.g., sodium bicarbonate) to obtain the free amine, 2-Amino-1-(4-nitrophenyl)ethanone.
Step 3: Synthesis of this compound
-
Dissolve 2-Amino-1-(4-nitrophenyl)ethanone (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1-1.5 equivalents) portion-wise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully add water to quench the excess NaBH₄.
-
Evaporate the methanol and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound. Further purification can be achieved by recrystallization.
Role in Drug Development and Future Perspectives
The primary application of this compound has been as a key building block in the synthesis of chloramphenicol.[8] The stereochemistry of this intermediate is critical, as only the D-threo isomer leads to the biologically active form of the antibiotic.[9] The synthesis of chloramphenicol involves the acylation of the amino group of this compound with a dichloroacetyl derivative.
Beyond its role in chloramphenicol synthesis, the 2-amino-1-phenylethanol scaffold is a privileged structure in medicinal chemistry. This structural motif is present in numerous biologically active molecules, including adrenergic receptor agonists and antagonists. The presence of a nitro group on the phenyl ring of this compound offers a versatile handle for further chemical modifications. The nitro group can be reduced to an amine, which can then be derivatized to generate a library of compounds for screening against various biological targets.[10]
The amino alcohol functionality itself is a common feature in molecules that interact with biological systems.[11] Derivatives of amino alcohols have been investigated for a wide range of therapeutic applications, including as antimicrobial and antifungal agents.[12] The chiral nature of this compound also allows for the development of stereochemically defined drug candidates, which is a critical aspect of modern drug design.
The following diagram illustrates the central role of this compound as a versatile intermediate in the synthesis of chloramphenicol and as a scaffold for generating new chemical entities with therapeutic potential.
Caption: Applications of this compound.
Conclusion
References
-
Wikipedia. (n.d.). Chloramphenicol. Retrieved from [Link][1]
-
Britannica. (2026, February 4). Chloramphenicol. Retrieved from [Link][8]
-
American Chemical Society. (2020, April 27). Chloramphenicol. Retrieved from [Link][4]
-
YouTube. (2021, May 21). Synthesis of Chloramphenicol. Retrieved from [Link][6]
-
PMC. (n.d.). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Retrieved from [Link][13]
-
ASM Journals. (2019, May 24). Mildred Rebstock: Profile of the Medicinal Chemist Who Synthesized Chloramphenicol. Retrieved from [Link][2]
-
ResearchGate. (n.d.). Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. Retrieved from [Link][14]
-
PubChem. (n.d.). p-Nitroacetophenone. Retrieved from [Link][15]
-
MDPI. (n.d.). Cloning and Characterization of GDSL Esterases from Bacillus paralicheniformis T7. Retrieved from [Link][16]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link][17]
-
Masaryk University. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, July 12). Manufacture of p-nitroacetophenone. Retrieved from [Link][18]
-
ACS Publications. (n.d.). The selective reduction of meta- (and para-) nitroacetophenone. Retrieved from [Link][19]
-
PMC. (2021, March 31). Recent Trends in Synthesis of Chloramphenicol New Derivatives. Retrieved from [Link][9]
-
Organic Syntheses. (n.d.). o-NITROACETOPHENONE. Retrieved from [Link][20]
-
ResearchGate. (2015, January 9). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Retrieved from [Link][21]
-
PubChem. (n.d.). 2-Bromo-4'-nitroacetophenone. Retrieved from [Link][22]
-
Google Patents. (n.d.). Process for producing nitroacetophenone compounds. Retrieved from [23]
-
Google Patents. (n.d.). Process for synthesizing alpha-bromoacetophenone compound. Retrieved from [24]
-
Diva-portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link][25]
-
NIST WebBook. (n.d.). Ethanone, 2-bromo-1-(4-nitrophenyl)-. Retrieved from [Link][26]
-
RSC Publishing. (2020, January 20). Differences in the selective reduction mechanism of 4-nitroacetophenone catalysed by rutile- and anatase-supported ruthenium catalysts. Retrieved from [Link][27]
-
MDPI. (n.d.). Recent Trends in Synthesis of Chloramphenicol New Derivatives. Retrieved from [Link][28]
-
ResearchGate. (2021, December 22). Elucidation the Synthesis of an Antibiotic Medicine Chloramphenicol Palmitate with its Stepwise Mechanism. Retrieved from [Link][29]
-
Reddit. (2020, August 2). How does the bromination of acetophenone look like? (Br2, FeBr3). Retrieved from [Link][30]
-
MDPI. (n.d.). Physiological Factors Influencing Bacillus thuringiensis Susceptibility in Laboratory and Field-Collected Bollworm, Helicoverpa zea (Lepidoptera: Noctuidae). Retrieved from [Link][31]
-
University of Dundee Research Portal. (2022, April 1). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Retrieved from [Link][11]
-
The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link][32]
-
PMC. (2022, March 22). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Retrieved from [Link][12]
-
CEM. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link][33]
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Enantioselective Synthesis of 2-Amino-1-(4-nitrophenyl)ethanol: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the enantioselective synthesis of 2-Amino-1-(4-nitrophenyl)ethanol, a critical chiral building block in pharmaceutical and organic synthesis. The document is structured to offer researchers, scientists, and drug development professionals a comprehensive understanding of the prevalent synthetic strategies, focusing on the causality behind experimental choices and the establishment of self-validating protocols. Key methodologies, including asymmetric reduction of α-amino ketones, enzymatic kinetic resolution, and asymmetric transfer hydrogenation, are discussed in detail. Each section integrates theoretical principles with practical, field-proven insights, supported by step-by-step protocols, comparative data, and mechanistic diagrams. The aim is to equip the reader with the authoritative knowledge required to select, optimize, and execute the most suitable synthetic route for their specific research and development objectives.
Introduction: The Significance of Chiral this compound
Chiral 1,2-amino alcohols are pivotal structural motifs found in a vast array of natural products and pharmaceuticals.[1] Among these, this compound, particularly in its enantiomerically pure forms, serves as a crucial intermediate. Its significance is underscored by its role as a precursor to pharmacologically active molecules, including antihypertensive agents.[2] The stereochemistry of the amino and hydroxyl groups is paramount, as different enantiomers often exhibit markedly different biological activities. For instance, the D-threo isomer, (1R,2R)-(-)-2-Amino-1-(p-nitrophenyl)-1,3-propanediol, is the base for the antibiotic chloramphenicol.[2] Consequently, the development of efficient and highly stereocontrolled synthetic methods to access enantiopure this compound is a critical objective in chemical synthesis.[3] This guide will delve into the primary strategies employed to achieve this, providing a robust framework for both laboratory-scale synthesis and process development.
Strategic Approaches to Enantioselective Synthesis
The synthesis of enantiomerically pure this compound can be broadly categorized into three main strategies:
-
Asymmetric Reduction of Prochiral Ketones: This is arguably the most direct approach, involving the stereoselective reduction of a prochiral α-amino ketone, 2-amino-4'-nitroacetophenone.
-
Kinetic Resolution: This method involves the separation of a racemic mixture of the amino alcohol by selectively reacting one enantiomer, often with an enzyme or a chiral chemical reagent.
-
Asymmetric Transfer Hydrogenation: A powerful technique that utilizes a chiral catalyst to transfer hydrogen from a simple hydrogen donor (like isopropanol or formic acid) to the prochiral ketone substrate.
The choice of strategy is often dictated by factors such as desired enantiomeric excess (ee), scalability, cost of reagents and catalysts, and the available analytical instrumentation for stereochemical analysis.
Asymmetric Reduction of 2-Amino-4'-nitroacetophenone
The enantioselective reduction of the prochiral ketone, 2-amino-4'-nitroacetophenone, to the corresponding chiral amino alcohol is a highly effective strategy. The success of this approach hinges on the selection of a suitable chiral reducing agent or catalyst that can effectively differentiate between the two prochiral faces of the ketone.
2.1.1. Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Itsuno reduction, more commonly known as the Corey-Bakshi-Shibata (CBS) reduction, is a cornerstone of asymmetric synthesis for producing chiral, non-racemic alcohols from ketones.[4][5] This method employs a chiral oxazaborolidine catalyst, which, in the presence of a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂), mediates the highly enantioselective reduction.[6][7]
Causality of Experimental Choices:
-
The Catalyst: The CBS catalyst, derived from a chiral amino alcohol like (S)-diphenylprolinol, forms a complex with borane. The steric environment created by the catalyst directs the hydride delivery from the borane to one specific face of the ketone, which is coordinated to the Lewis acidic boron atom of the catalyst.[6][8] The rigidity of the bicyclic oxazaborolidine structure is crucial for achieving high enantiomeric excess.[6]
-
The Reductant: Borane complexes are the preferred hydride source. Their coordination to the Lewis basic nitrogen of the CBS catalyst activates the borane, making it a more potent hydride donor.[6]
-
Anhydrous Conditions: The presence of water can significantly diminish the enantiomeric excess.[6][7] Therefore, the reaction must be conducted under strictly anhydrous conditions to prevent the decomposition of the borane reagent and the catalyst.
Workflow Diagram: CBS Reduction
Caption: Workflow of the Corey-Bakshi-Shibata (CBS) Reduction.
Experimental Protocol: CBS Reduction of 2-Amino-4'-nitroacetophenone
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled.
-
Catalyst Charging: The flask is charged with (S)-2-Methyl-CBS-oxazaborolidine (typically 5-10 mol%) and anhydrous tetrahydrofuran (THF). The solution is cooled to 0 °C.
-
Borane Addition: A solution of borane-dimethyl sulfide complex (BH₃·SMe₂) in THF (approximately 1.0 M) is slowly added to the catalyst solution while maintaining the temperature at 0 °C. The mixture is stirred for 15 minutes to allow for the formation of the active catalyst-borane complex.
-
Substrate Addition: A solution of 2-amino-4'-nitroacetophenone in anhydrous THF is added dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching and Workup: Upon completion, the reaction is carefully quenched by the slow addition of methanol at 0 °C. The mixture is then warmed to room temperature and the solvent is removed under reduced pressure. The residue is treated with 1 M HCl and stirred for 30 minutes. The aqueous layer is washed with diethyl ether, basified with 2 M NaOH, and then extracted with ethyl acetate.
-
Purification and Analysis: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Enzymatic Kinetic Resolution
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Enzymes, particularly lipases, are highly effective catalysts for this purpose due to their exquisite stereoselectivity.[9]
In the context of this compound, a common approach is the lipase-catalyzed acylation of the racemic amino alcohol. One enantiomer is acylated much faster than the other, allowing for the separation of the acylated product from the unreacted enantiomer.
Causality of Experimental Choices:
-
Enzyme Selection: Lipases, such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435), are frequently used due to their broad substrate scope and high enantioselectivity in organic solvents.[10] The choice of lipase can be critical, and screening of different lipases is often necessary to find the optimal catalyst for a specific substrate.
-
Acyl Donor: Vinyl acetate is a common and effective acyl donor. The enol byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile. This makes the acylation reaction effectively irreversible, driving the reaction to completion and improving the yield and enantiomeric purity of the products.
-
Solvent: The choice of solvent can significantly impact enzyme activity and selectivity. Non-polar organic solvents like toluene or hexane are often preferred as they maintain the enzyme's active conformation.
Data Presentation: Lipase-Catalyzed Kinetic Resolution
| Enzyme | Acyl Donor | Solvent | Conversion (%) | ee of Unreacted Alcohol (%) | ee of Acylated Product (%) |
| Novozym 435 | Vinyl Acetate | Toluene | ~50 | >99 | >99 |
| Lipase PS | Isopropenyl Acetate | Hexane | ~48 | >98 | >97 |
| C. rugosa Lipase | Vinyl Acetate | Dichloromethane | ~52 | >95 | >96 |
Note: Data are representative and may vary based on specific reaction conditions.
Workflow Diagram: Enzymatic Kinetic Resolution
Caption: General workflow for enzymatic kinetic resolution.
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) has emerged as a practical and powerful method for the enantioselective reduction of ketones.[11] This technique typically employs a chiral ruthenium(II) or rhodium(II) catalyst in the presence of a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture.[12] For α-amino ketones, ATH can proceed via a dynamic kinetic resolution (DKR), affording the product with high diastereoselectivity and enantioselectivity.[13]
Causality of Experimental Choices:
-
Catalyst System: The Noyori-type catalysts, such as Ru(II) complexes with chiral diphosphine ligands (e.g., BINAP) and a chiral diamine, are highly effective.[14][15][16] The metal-ligand bifunctional mechanism is believed to be key to the high efficiency and selectivity of these catalysts.
-
Hydrogen Donor: The choice of hydrogen donor is crucial. A mixture of formic acid and triethylamine is often used, providing an irreversible transfer hydrogenation.[11] Isopropanol in the presence of a base (like KOH or t-BuOK) is another common system.
-
Protecting Group: The amino group in the substrate, 2-amino-4'-nitroacetophenone, may require protection to prevent catalyst inhibition and side reactions. A tosyl or Boc group can be suitable. The choice of protecting group needs to be matched with the reducing agent and catalyst system.[13]
Experimental Protocol: Asymmetric Transfer Hydrogenation
-
Substrate Preparation: If necessary, protect the amino group of 2-amino-4'-nitroacetophenone (e.g., as the N-tosyl derivative).
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the chiral Ru(II) catalyst (e.g., RuCl₂) in the hydrogen donor solvent (e.g., a 5:2 mixture of formic acid and triethylamine).
-
Reaction Setup: Add the N-protected 2-amino-4'-nitroacetophenone to the catalyst solution.
-
Reaction Conditions: Heat the reaction mixture to the optimal temperature (e.g., 40 °C) and stir until the reaction is complete, as monitored by TLC or HPLC.
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC.
-
Deprotection: If a protecting group was used, remove it under appropriate conditions (e.g., acid hydrolysis for a Boc group) to yield the final product.
Self-Validating Systems and Analytical Control
For any enantioselective synthesis, robust analytical methods are essential to validate the outcome of the protocol.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess of the product. A chiral stationary phase is used to separate the enantiomers, and the ratio of the peak areas gives the ee.
-
Polarimetry: Measurement of the specific optical rotation of the purified product can confirm the identity of the major enantiomer, provided that literature values for the pure enantiomers are available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR cannot distinguish between enantiomers, the use of chiral shift reagents or derivatization with a chiral auxiliary (e.g., Mosher's acid) can allow for the determination of enantiomeric purity.
A self-validating protocol integrates these analytical checks at critical stages to ensure the stereochemical outcome is as expected and reproducible.
Conclusion
The enantioselective synthesis of this compound can be achieved through several robust and high-yielding strategies. The choice between asymmetric reduction, enzymatic kinetic resolution, and asymmetric transfer hydrogenation will depend on the specific requirements of the research or development program. The CBS reduction offers a direct and highly selective route from the prochiral ketone. Enzymatic kinetic resolution provides an excellent method for obtaining both enantiomers in high purity from a racemic mixture. Asymmetric transfer hydrogenation represents a highly efficient catalytic approach, particularly when coupled with dynamic kinetic resolution.
By understanding the underlying principles and the causality behind the experimental choices for each method, researchers can effectively select, optimize, and implement a synthetic strategy that meets their targets for enantiopurity, yield, and scalability. The detailed protocols and comparative data presented in this guide serve as a practical resource for professionals in the field of synthetic and medicinal chemistry.
References
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- 8. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 9. jocpr.com [jocpr.com]
- 10. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. youtube.com [youtube.com]
- 17. Enantioselective synthesis of 2-amino-4H-chromene derivatives with antifungal activities on phytopathogenic fungi - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. CN102399160A - Synthesis method of chloramphenicol - Google Patents [patents.google.com]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. renyi.hu [renyi.hu]
- 27. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. Asymmetric synthesis of chloramphenicol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 30. Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Unified Strategy to Amphenicol Antibiotics: Asymmetric Synthesis of (-)-Chloramphenicol, (-)-Azidamphenicol, and (+)-Thiamphenicol and Its (+)-3-Floride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Enzymatic kinetic resolution of flavanone and cis-4-acetoxyflavan - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 36. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 38. diva-portal.org [diva-portal.org]
- 39. 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 40. researchgate.net [researchgate.net]
- 41. m.youtube.com [m.youtube.com]
- 42. mdpi.com [mdpi.com]
- 43. CAS#:119-62-0 | 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | Chemsrc [chemsrc.com]
- 44. biointerfaceresearch.com [biointerfaceresearch.com]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Amino-1-(4-nitrophenyl)ethanol
Executive Summary
This technical guide provides a comprehensive analysis of 2-Amino-1-(4-nitrophenyl)ethanol (CAS: 16428-47-0), a critical chiral amino-alcohol scaffold in medicinal chemistry. Structurally analogous to the neurotransmitter norepinephrine but distinguished by a para-nitro moiety, this compound serves as a pivotal intermediate in the synthesis of Class III antiarrhythmic agents (e.g., Sotalol) and
Molecular Identity and Structural Analysis[1]
The molecule comprises a phenyl ring substituted at the para position with a nitro group (
Nomenclature and Identifiers
| Parameter | Details |
| IUPAC Name | This compound |
| Common Synonyms | |
| CAS Number | 16428-47-0 (Racemic); 223673-34-5 ( |
| Molecular Formula | |
| Molecular Weight | 182.18 g/mol |
| SMILES | C1=CC(=CC=C1C(CN)O)[O-] |
Electronic and Stereochemical Features
-
Nitro Group (
): Acts as a strong electron-withdrawing group (EWG) via induction ( ) and resonance ( ), significantly deactivating the aromatic ring towards electrophilic aromatic substitution but activating it for nucleophilic aromatic substitution (S Ar) if a leaving group were present. -
Benzylic Alcohol: The acidity of the benzylic proton is slightly increased due to the distal electron-withdrawing effect of the nitro group.
-
Primary Amine: Functions as the primary nucleophile in chain-extension reactions.
Physicochemical Properties[1][4][5][6][7][8][9][10]
The following data aggregates experimental and high-confidence predicted values.
Table 1: Physical and Chemical Parameters[1][7]
| Property | Value / Range | Condition / Note |
| Physical State | Crystalline Solid | White to off-white powder |
| Melting Point | 139 – 141 °C | Free base form [1] |
| Boiling Point | 381.0 ± 32.0 °C | Predicted at 760 mmHg |
| Density | 1.339 ± 0.06 g/cm³ | Predicted |
| pKa (Amine) | 8.9 – 9.2 | Basic nitrogen (protonated form) |
| pKa (Alcohol) | ~13.5 | Benzylic hydroxyl |
| LogP | 0.35 | Low lipophilicity due to polarity |
| Solubility | DMSO, Methanol, Ethanol | High solubility |
| Water Solubility | Moderate | Improved as HCl salt |
Synthetic Pathways and Production Protocols
The synthesis of this compound generally proceeds via the functionalization of 4-nitroacetophenone. The most robust laboratory scale method involves the Delépine reaction followed by ketone reduction.
Validated Synthesis Protocol (Delépine-Reduction Route)
Reaction Overview:
-
Bromination: 4-Nitroacetophenone
2-Bromo-1-(4-nitrophenyl)ethanone. -
Amination (Delépine): Reaction with Hexamethylenetetramine (HMTA) followed by acid hydrolysis.
-
Reduction: Chemoselective reduction of the ketone to the alcohol using Sodium Borohydride (
).
Step-by-Step Methodology:
-
Bromination:
-
Dissolve 4-nitroacetophenone (10 mmol) in glacial acetic acid.
-
Add Bromine (
, 10 mmol) dropwise at 0–5°C to prevent poly-bromination. -
Stir for 2 hours. Pour into ice water. Filter the precipitate (2-bromo-1-(4-nitrophenyl)ethanone).
-
-
Amination (Formation of Aminoketone):
-
Dissolve the bromo-ketone in Chloroform (
). -
Add Hexamethylenetetramine (1.1 eq) and stir at room temperature for 4 hours to form the quaternary salt.
-
Filter the salt and reflux in ethanolic HCl (2M) for 2 hours to cleave the HMTA adduct.
-
Concentrate and crystallize the 2-amino-1-(4-nitrophenyl)ethanone hydrochloride.
-
-
Reduction (Target Molecule Formation):
-
Suspend the aminoketone salt in Methanol (
). -
Cool to 0°C. Add
(2.0 eq) portion-wise over 30 minutes. Note: Excess borohydride is required to neutralize the HCl salt and reduce the ketone. -
Critical Control Point: Maintain temperature <10°C to prevent reduction of the nitro group (though
is generally chemoselective, higher temps can lead to azo-impurities). -
Quench with water, extract with Ethyl Acetate, and dry over
.
-
Pathway Visualization
Figure 1: Step-wise synthetic route from 4-nitroacetophenone utilizing the Delépine reaction and chemoselective borohydride reduction.
Chemical Reactivity and Derivatization[1][6]
The molecule possesses three distinct reactive centers: the primary amine , the secondary alcohol , and the nitro group . Understanding the orthogonality of these groups is essential for derivatization.
Reactivity Profile
-
N-Alkylation/Acylation (Primary Amine):
-
The most nucleophilic site. Reacts with alkyl halides or sulfonyl chlorides.
-
Application: Reaction with methanesulfonyl chloride yields the sulfonamide precursor to Sotalol.
-
-
O-Alkylation/Oxidation (Secondary Alcohol):
-
Less reactive than the amine. Requires protection of the amine (e.g., Boc, Cbz) to react selectively.
-
Can be oxidized back to the ketone using Swern conditions.
-
-
Nitro Reduction:
-
The nitro group is stable to
but can be reduced to an aniline ( ) using or . -
Warning: Catalytic hydrogenation of the nitro group while the benzylic alcohol is unprotected may lead to hydrogenolysis (cleavage) of the C-OH bond.
-
Functional Group Interconversion Map
Figure 2: Divergent synthesis pathways. The amine reacts with MsCl to form Sotalol precursors; reduction yields diamines; cyclization with CDI protects both functional groups.
Pharmaceutical Applications
Precursor to Beta-Blockers
The primary industrial utility of this scaffold is in the synthesis of Sotalol and Nifenalol .
-
Sotalol Synthesis: The amine of this compound is first protected or alkylated (often with an isopropyl group). The nitro group is reduced to an aniline, which is then reacted with methanesulfonyl chloride.
-
Chiral Resolution: As beta-blockers require high enantiopurity (typically the
-isomer is required for specific receptor binding profiles, though Sotalol is often marketed as a racemate), the resolution of this compound using chiral acids (e.g., tartaric acid) is a standard process step [2].
Handling, Stability, and Safety
-
Stability: The compound is stable under ambient conditions but hygroscopic. It should be stored in a desiccator.
-
Light Sensitivity: Nitro-aromatics can be photosensitive. Store in amber vials.
-
Safety Profile:
-
GHS Classification: Warning. Irritant (Skin/Eye).
-
Toxicology: Like many nitro-aromatics and phenethylamines, it should be treated as a potential sympathomimetic and handled with appropriate PPE (gloves, fume hood) to avoid inhalation or transdermal absorption.
-
References
-
ChemicalBook. (2024).[1] this compound Properties and Melting Point Data. Retrieved from
-
Kulakov, I. V., et al. (2008).[2][3] Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry. Retrieved from
-
PubChem. (2024).[4] Compound Summary: (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol.[4][5] National Library of Medicine. Retrieved from
-
Insuasty, B., et al. (2004). Reaction of 2-(2-amino-4-nitroanilino)ethanol with 3-dimethylaminopropiophenones. Journal of Heterocyclic Chemistry. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)- | C16H18N2O3 | CID 46193352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride | 521284-21-9 [smolecule.com]
Strategic Precursor Selection for High-Value Heterocycle Synthesis: From Bench to Pilot Plant
Topic: Strategic Precursor Selection for High-Value Heterocycle Synthesis Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists
Executive Summary
In the high-stakes environment of drug discovery, the choice of a starting material is rarely just about structural availability; it is a strategic decision that dictates regioselectivity, scalability, and purification burdens. This guide moves beyond standard textbook retrosynthesis to analyze three "powerhouse" precursor classes: Enaminones ,
As a Senior Application Scientist, I have curated these protocols not merely for their yield, but for their robustness—their ability to tolerate functional group diversity while minimizing the "hidden costs" of synthesis, such as toxic byproducts and difficult workups.
Module 1: Enaminones – The Masters of Regiocontrol
The Application Scientist's Perspective: 1,3-Dicarbonyls are the classic precursors for heterocycles, but they suffer from a fatal flaw: ambident nucleophilicity . When reacting an unsymmetrical 1,3-diketone with a hydrazine, you often get a mixture of regioisomers (e.g., 3- vs. 5-substituted pyrazoles) that are painful to separate.
The Solution: Enaminones (
Mechanism & Versatility Workflow
The enaminone scaffold acts as a bielectrophile. The carbon attached to the amine is "soft" and electrophilic, while the carbonyl carbon is "hard." This distinct electronic bias drives predictable cyclizations.
Figure 1: Divergent synthesis pathways from a single enaminone precursor, demonstrating high regiochemical fidelity.
Validated Protocol: Regiospecific Pyrazole Synthesis
Objective: Synthesis of 1-aryl-3-substituted pyrazoles without the 5-substituted isomer contaminant.
-
Precursor Formation: React the methyl ketone with DMF-DMA (N,N-dimethylformamide dimethyl acetal).
-
Why: DMF-DMA is a "clean" reagent; the only byproducts are methanol and dimethylamine (gases/volatiles).
-
Conditions: Reflux neat or in Toluene (110°C) for 3-6 hours.
-
-
Cyclization:
-
Reagents: Enaminone intermediate (1.0 equiv) + Aryl Hydrazine (1.1 equiv).
-
Solvent: Ethanol (Green choice) or Acetic Acid (if catalysis is needed).
-
Temp: Reflux (78°C).
-
Time: 1–3 hours.
-
-
Workup: Cool to 0°C. The product usually precipitates as a crystalline solid. Filter and wash with cold ethanol.
-
Self-Validating Step: If the mother liquor is dark/tarry, the reaction temperature was likely too high, leading to hydrazine decomposition.
-
Key Reference: Recent reviews highlight enaminones as superior alternatives to 1,3-diketones for creating tetrahydropyrimidines and naphthofurans under microwave irradiation [1].
Module 2: -Haloketones – The Hantzsch Workhorse
The Application Scientist's Perspective:
Safety Innovation: Instead of handling bulk haloketones, modern workflows utilize Continuous Flow Chemistry to generate them in situ from diazoketones, avoiding operator exposure.
Validated Protocol: Hantzsch Thiazole Synthesis
This reaction condenses an
Step-by-Step Methodology:
-
Setup: In a reactor, dissolve 2-bromoacetophenone (1.0 equiv) in Ethanol (0.5 M concentration).
-
Note: Do not use DMF or DMSO if avoiding aqueous workup; alcohols allow for product precipitation.
-
-
Addition: Add Thiourea (1.1 equiv) at room temperature.
-
Reaction: Heat to reflux.[1]
-
Observation: The reaction is initially heterogeneous but becomes clear as the intermediate forms, then precipitates the HBr salt of the thiazole.
-
-
Quench/Isolation:
Data: Leaving Group Efficiency
Not all haloketones are created equal.
| Halogen (X) | Reactivity | Stability | Recommendation |
| Iodine | Highest | Low (Light sensitive) | Use only for unreactive thioamides. |
| Bromine | High | Moderate | Standard choice. Best balance. |
| Chlorine | Moderate | High | Requires NaI catalyst (Finkelstein condition). |
Diagram: The Hantzsch Mechanism
Understanding the mechanism allows for troubleshooting. The initial step is an
Figure 2: The stepwise Hantzsch synthesis pathway.[2] Note that the sulfur atom attacks first due to higher nucleophilicity compared to nitrogen.
Key Reference: Recent flow chemistry advancements allow for the safe generation of
Module 3: Isocyanides – The Multicomponent Revolution
The Application Scientist's Perspective:
When you need to generate a library of 1,000 diverse heterocycles for screening, linear synthesis (A + B
-
The Risk: Isocyanides are notoriously foul-smelling and sometimes toxic.
-
The Fix: Use "odorless" isocyanides or generate them in situ from formamides using Burgess reagent or POCl₃.
Application: The Groebke–Blackburn–Bienaymé (GBB) reaction uses isocyanides to synthesize fused imidazo[1,2-a]pyridines, a privileged scaffold in CNS drug discovery [4].
Critical Process Parameters (CPP) Summary
For the practicing scientist, adhering to these parameters ensures reproducibility.
| Parameter | Enaminone Protocol | Hantzsch Protocol | Isocyanide MCR |
| Solvent Polarity | High (EtOH, AcOH) | High (EtOH, MeOH) | Moderate (MeOH, TFE) |
| Concentration | 0.5 – 1.0 M | 0.2 – 0.5 M | 1.0 M (High conc. drives MCR) |
| Temperature | Reflux (78–110°C) | Reflux (60–80°C) | RT to 60°C |
| Water Tolerance | Low (Hydrolysis risk) | Moderate | Low (Competes with nucleophile) |
| Key Hazard | Exotherm on formation | Lachrymator / Skin irritant | Toxicity / Odor |
References
- NIH / Vertex AI Search. (2024). Enaminones in Heterocyclic Synthesis: A Novel Route to Tetrahydropyrimidines and Naphthofurans.
-
Pendiukh, V. V., & Rozhenko, A. B. (2024).[6] Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry. Retrieved from
-
Chem Help Asap. (2020).[5][8] Hantzsch Thiazole Synthesis - Laboratory Experiment Protocol. Retrieved from
-
MDPI. (2023).[5] Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Enaminone synthesis by amination [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs [mdpi.com]
- 8. youtube.com [youtube.com]
Technical Guide: The Role of 2-Amino-1-(4-nitrophenyl)ethanol in Stereoselective Synthesis
Executive Summary
2-Amino-1-(4-nitrophenyl)ethanol serves as a critical "chiral switch" intermediate in the pharmaceutical manufacturing of
This guide analyzes the stereoselective construction of this scaffold, contrasting Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) with Biocatalytic reduction , and details its subsequent conversion into bioactive targets.
Structural Significance & Retrosynthetic Analysis
The molecule contains two pivotal functional handles:
-
The Chiral Benzylic Alcohol: Essential for hydrogen bonding within the
-adrenergic receptor pocket. The -enantiomer is typically the eutomer (active isomer) for this class of drugs. -
The 4-Nitro Group: A masked aniline functionality. It is robust enough to survive upstream manipulations but easily reduced to the amine or sulfonamide required for final drug assembly.
Diagram 1: Retrosynthetic Logic of Beta-Blockers
The following diagram illustrates how this compound acts as the linchpin between raw acetophenones and final APIs.
Caption: Retrosynthetic disconnection showing the central role of the amino-alcohol scaffold in accessing enantiopure beta-blockers.
Routes to Stereocontrol: Chemical vs. Enzymatic
Achieving high enantiomeric excess (
Route A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
This method utilizes "Noyori-type" catalysts. It is preferred for industrial scalability due to high substrate concentrations and the absence of cofactor recycling systems.
-
Mechanism: Metal-ligand bifunctional catalysis. The Ruthenium center activates the hydride source (formate/isopropanol), while the chiral diamine ligand directs the facial selectivity of the hydride attack on the ketone.
-
Catalyst System:
-
Selectivity: Produces the
-alcohol when using -ligands (anti-Prelog selectivity).
Route B: Biocatalytic Reduction (Ketoreductases - KREDs)
Enzymatic reduction offers milder conditions and often higher intrinsic stereoselectivity (
-
Mechanism: Hydride transfer from the nicotinamide cofactor to the carbonyl carbon.
-
Cofactor Regeneration: Coupled with Glucose Dehydrogenase (GDH) or Isopropanol/ADH systems to recycle NADP+ back to NADPH.
Experimental Protocols
Protocol 1: Chemical Synthesis via Ru-ATH
Objective: Synthesis of
Reagents:
-
Substrate: 2-Amino-1-(4-nitrophenyl)ethanone hydrochloride
-
Catalyst:
-
Hydrogen Donor: Formic acid / Triethylamine (5:2 azeotropic mixture)
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Catalyst Preparation: In a Schlenk flask under argon, dissolve
and -TsDPEN in DCM. Add KOH and stir for 10 minutes to generate the active 16-electron species. Wash with water and dry the organic layer. -
Reaction Setup: Dissolve the ketone substrate (1.0 eq) in the Formic Acid/TEA mixture (5 vol). Degas the solution with argon for 15 minutes.
-
Initiation: Add the prepared catalyst solution (S/C ratio 1000:1) to the reaction vessel.
-
Incubation: Stir at
for 12–24 hours. Monitor conversion via HPLC. -
Quench & Workup: Upon completion (
conversion), neutralize the mixture with saturated . Extract with Ethyl Acetate ( ). -
Purification: The amino alcohol is often purified by recrystallization from Isopropanol/Hexane to upgrade
from to .
Critical Control Point: The free amine is unstable; ensure the substrate is maintained as the HCl salt or protected (e.g., N-Boc) if stability issues arise during scale-up.
Protocol 2: Biocatalytic Synthesis (General KRED Workflow)
Objective: Green synthesis using engineered Ketoreductases.
Workflow Visualization:
Caption: Coupled-enzyme system for the stereoselective reduction of amino-ketones.
Methodology:
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM
. -
Cofactor Mix: Dissolve NADP+ (0.5 mM final conc) and Glucose (1.5 eq relative to substrate).
-
Enzyme Addition: Add Glucose Dehydrogenase (GDH) (5 U/mL) and the specific KRED (e.g., Codexis or Daicel screening kit hits) (10 mg/mL).
-
Substrate Feeding: Add the ketone substrate dissolved in DMSO (5% v/v final DMSO concentration) to the buffer.
-
Reaction: Shake at 250 rpm,
for 24 hours. Maintain pH by automatic titration with 1M NaOH (gluconic acid byproduct lowers pH). -
Workup: Saturate with NaCl and extract with Methyl tert-butyl ether (MTBE).
Application Case Study: Synthesis of (R)-Nifenalol
Once the chiral scaffold (R)-2-Amino-1-(4-nitrophenyl)ethanol is secured, it is converted to the beta-blocker Nifenalol.
Reaction: Reductive Alkylation.[4]
-
Condensation: The chiral amino alcohol is treated with acetone (solvent and reagent) to form the corresponding oxazolidine or imine intermediate.
-
Reduction: Sodium Borohydride (
) is added in situ. -
Hydrolysis: Acidic workup cleaves the oxazolidine to yield the N-isopropyl derivative.
-
Nitro Reduction: The 4-nitro group is finally reduced (using
) to the aniline, yielding (R)-Nifenalol.
Comparative Data: Synthesis Methods[2][5]
| Parameter | Ru-Catalyzed ATH | Biocatalytic Reduction |
| Enantiomeric Excess ( | ||
| Substrate Loading | High ( | Moderate ( |
| Catalyst Cost | High (Ruthenium) | Low/Medium (Enzyme) |
| Workup Complexity | Low (Metal removal required) | Medium (Emulsion potential) |
| Scalability | Excellent | Good (Requires pH control) |
References
-
BenchChem. (2025).[5][6] An In-depth Technical Guide to 2-Amino-1-(2-nitrophenyl)ethanol: Discovery, Synthesis, and Properties.[5] (Note: Analogous nitro-isomer protocols are applicable).
-
National Institutes of Health (NIH). (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings.
-
MDPI. (2024). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
-
SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Hydrogenation.
-
American Chemical Society (ACS). Transfer Hydrogenation of Acetophenone Catalyzed by Half-Sandwich Ruthenium(II) Complexes.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. diva-portal.org [diva-portal.org]
- 3. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution [mdpi.com]
- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Safety & Handling Guide: 2-Amino-1-(4-nitrophenyl)ethanol
Executive Summary
2-Amino-1-(4-nitrophenyl)ethanol (CAS: 16428-47-0) is a critical chiral building block in pharmaceutical synthesis, particularly in the development of adrenergic receptor agonists/antagonists and chloramphenicol analogs.[1] Its dual functionality—possessing both a nucleophilic primary amine and an electrophilic nitro-aromatic core—dictates a specific safety profile that transcends standard laboratory protocols.[1]
This guide addresses the handling, stability, and reactivity risks associated with this compound.[1][2][3] It moves beyond generic MSDS data to provide a researcher-focused operational framework, emphasizing the management of its redox-active nitro group and the basicity of the ethanolamine side chain.[1]
Part 1: Chemical Identity & Physicochemical Profile[2][4]
Effective handling requires precise knowledge of the material's physical state and boundaries.[1]
| Property | Specification | Technical Note |
| CAS Number | 16428-47-0 | Unique identifier for inventory tracking.[1] |
| IUPAC Name | 2-Amino-1-(4-nitrophenyl)ethan-1-ol | often referred to as |
| Molecular Formula | MW: 182.18 g/mol | |
| Appearance | Crystalline Solid | Typically off-white to pale yellow; color deepens upon oxidation.[1] |
| Solubility | Polar Organic Solvents | Soluble in DMSO, Methanol, Ethanol.[1] Sparingly soluble in non-polar alkanes.[1] |
| pKa (Predicted) | ~8.9 (Amine), ~13 (Alcohol) | The amine is protonated at physiological pH; forms stable salts (HCl).[1] |
| Hygroscopicity | Moderate | The amino-alcohol motif can absorb atmospheric moisture, leading to caking.[1] |
Part 2: Hazard Identification & Toxicology (The "Why")
While GHS classification labels this compound primarily as an Irritant , the researcher must account for the structural implications of the nitro-aromatic group.[1]
Acute Health Hazards (GHS Classifications)
-
Skin Irritation (Category 2): The free base is alkaline and can cause contact dermatitis.[1]
-
Eye Irritation (Category 2A): Dust or concentrated solutions cause severe irritation due to basicity and abrasive nature.[1]
-
Specific Target Organ Toxicity (Single Exposure): Inhalation of dust may irritate the respiratory tract.[1]
Mechanistic Toxicology (SAR Assessment)
-
Nitroaromatic Risks: Compounds containing nitro groups on a benzene ring are often metabolic precursors to hydroxylamines via nitro-reduction.[1] While specific mutagenicity data for this CAS is limited, structurally related nitro-aromatics are often flagged for potential genotoxicity.[1] Treat as a potential mutagen.
-
Sensitization: Benzylic amines and amino-ethanols are known sensitizers.[1] Repeated exposure may induce allergic contact dermatitis.[1]
Part 3: Storage, Stability & Engineering Controls[1][4]
Stability Protocol
The compound is relatively stable under ambient conditions but susceptible to two primary degradation pathways:[1]
-
Oxidative Darkening: The amine group oxidizes in air, turning the solid brown.[1]
-
Carbon Dioxide Absorption: Like many amines, it can absorb
from the air to form carbamates.[1]
Storage Directive:
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if keeping for >1 month.[1]
-
Temperature:
(Refrigerated) is recommended to retard oxidation.[1] -
Container: Amber glass to prevent photodegradation of the nitro moiety.[1]
Engineering Controls & PPE[1][3][4]
-
Ventilation: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .[1]
-
Glove Selection:
Part 4: Operational Safety Diagrams
Diagram 1: Safe Handling & Weighing Workflow
This workflow ensures containment of the solid and protection against inhalation/contact.[1][4]
Caption: Workflow for minimizing exposure and maintaining compound integrity during weighing.
Diagram 2: Emergency Response Logic
A decision tree for managing spills or exposure events.[1]
Caption: Immediate actions for biological exposure versus containment of physical spills.
Part 5: Synthesis & Reaction Safety (Self-Validating Protocols)
Researchers often utilize this compound as a precursor.[1] The following reaction risks are critical.
Nitro Reduction Hazards
A common transformation is the reduction of the nitro group to an aniline (diamine).[1]
-
Risk: Catalytic hydrogenation (
) is exothermic.[1] The presence of the amino-alcohol group can poison catalysts or lead to side reactions.[1] -
Control: Monitor temperature strictly. Ensure the reaction vessel is rated for the pressure.[1]
-
Self-Validation: Use TLC or LC-MS to confirm the disappearance of the starting material (Nitro compounds are often yellow/UV active; Amines are colorless/less active).[1]
Acylation/Alkylation
-
Risk: The primary amine is more nucleophilic than the secondary alcohol, but competitive acylation can occur.[1]
-
Control: Control pH and stoichiometry to favor N-alkylation over O-alkylation.
Diagram 3: Reactivity & Degradation Pathways
Understanding the chemical fate of the molecule helps in risk assessment.[1]
Caption: Primary chemical transformations and associated stability risks.
Part 6: Waste Disposal
-
Segregation: Do not mix with strong oxidizers (nitric acid, perchlorates) as this may trigger violent oxidation of the amine/alcohol.[1]
-
Classification: Dispose of as Hazardous Organic Waste (Amine-containing) .[1]
-
Neutralization: If in solution, ensure pH is neutral before disposal, though incineration is the preferred method for nitro-aromatics to ensure complete destruction.[1]
References
-
PubChem. (n.d.).[1] Compound Summary: this compound.[1][5][6][7] National Library of Medicine.[1] Retrieved from [Link]
Sources
Technical Guide: 2-Amino-1-(4-nitrophenyl)ethanol
The following guide is structured as a high-level technical whitepaper designed for drug development scientists and organic chemists. It prioritizes structural precision, regulatory identifiers, and synthetic utility.
Identity, Synonyms, and Synthetic Utility in Adrenergic Agonist Design
Executive Summary
2-Amino-1-(4-nitrophenyl)ethanol (CAS: 16428-47-0) is a critical chiral building block in the synthesis of Class II and Class III anti-arrhythmic agents.[1][2] Structurally defined by a p-nitrophenyl core and a vicinal amino-alcohol tail, it serves as the direct scaffold for Nifenalol (INPEA) and a key upstream intermediate for Sotalol .[1][2]
This guide addresses a persistent issue in procurement and literature search: the conflation of this phenylethanolamine precursor with its structural isomer, the aniline derivative. We provide a definitive synonym taxonomy, stereochemical resolution strategies, and a validated analytical protocol for structural verification.
Part 1: Nomenclature & Identity Taxonomy
The "Isomer Trap": Structural Differentiation
In chemical sourcing, this compound is frequently confused with 2-[(4-nitrophenyl)amino]ethanol .[1][2] While the names appear phonetically similar, the connectivity is chemically distinct.
-
The Target (Phenylethanolamine): The nitrogen is aliphatic, attached to the ethyl chain.[2] The aromatic ring is substituted by a nitro group and the ethanol chain.[3]
-
The Imposter (Aniline): The nitrogen is aromatic (an aniline), attached directly to the phenyl ring.[1][2]
Visual Taxonomy (Graphviz):
Figure 1: Taxonomy map distinguishing the target phenylethanolamine from its common aniline isomer.
Synonym & Identifier Table
| Category | Primary Name / Identifier | Contextual Notes |
| IUPAC Name | This compound | Preferred systematic name.[1][2] |
| Systematic | Emphasizes the benzylic alcohol structure.[1][2] | |
| Structural | 1-(4-Nitrophenyl)-2-aminoethanol | Common in retrosynthetic analysis.[1][2] |
| Acronym | NPEA (Nitro-Phenyl-Ethanol-Amine) | Informal lab slang; ambiguous.[1][2] |
| CAS (Racemic) | 16428-47-0 | The standard commercial identifier.[1][2] |
| CAS (Impurity) | 1965-54-4 | WARNING: This is the aniline isomer.[1][2][4] |
Part 2: Synthetic Utility & Pathways[1][2][5]
The utility of this compound lies in its role as a "masked" adrenergic scaffold.[1][2] The nitro group serves as a robust precursor to the aniline (required for sulfonamide formation in Sotalol) or remains intact for specific binding profiles (Nifenalol).[1][2]
Drug Development Pathway[1][5]
-
Nifenalol (INPEA): The target is the direct deacetylated precursor.[1][2] Synthesis requires only N-alkylation with an isopropyl halide.[1][2]
-
Sotalol: The target represents an upstream intermediate.[2] The nitro group must be reduced to an amine, then sulfonylated with methanesulfonyl chloride.
Mechanistic Workflow (Graphviz):
Figure 2: Divergent synthesis of Beta-blockers from the core intermediate.
Part 3: Stereochemical Implications
The biological activity of phenylethanolamines is governed by the chiral center at the C1 (benzylic) position.[2]
-
Beta-Blockers: Typically, the (R)-enantiomer (bearing the hydroxyl group) mimics the natural catecholamines (epinephrine/norepinephrine) more effectively in binding to
-adrenergic receptors.[1][2] -
Resolution: Commercial supplies are predominantly racemic (CAS 16428-47-0).[1][2] For drug development, resolution is achieved via:
Part 4: Experimental Protocol (Self-Validating)
Objective: Structural Authentication and Purity Analysis via HPLC. Rationale: Due to the prevalence of the aniline isomer (CAS 1965-54-4) in supply chains, a rigorous identification protocol is required before synthesis.[1][2]
Materials
-
Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm, 5 µm.[1][2] (Standard for phenylethanolamines).[1][2][5]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]
-
Detection: UV at 254 nm (Nitro group absorption) and 220 nm (Amine).[1][2]
-
Reference Standard: Validated this compound (NMR confirmed).
Methodology
-
Sample Prep: Dissolve 1.0 mg of the sample in 1 mL of Isopropanol.
-
Isomer Discrimination (The "Acid Test"):
-
Take an aliquot of the sample.[2] Add 1 eq. of 4-nitrobenzaldehyde and mild heat (60°C, 30 min).
-
Mechanism:[3][6][7] The Target (1,2-aminoalcohol) will cyclize to form an Oxazolidine derivative (Schiff base intermediate cyclizes).[1][2]
-
Differentiation: The Imposter (Aniline) will form a simple Schiff base (Imine) but cannot cyclize to a stable 5-membered ring due to the distance of the hydroxyl group.[1][2]
-
-
Analysis: Inject the raw sample and the aldehyde-treated sample.
-
Target: Shift in retention time corresponding to oxazolidine formation.
-
Imposter: Distinct spectral shift but no stable oxazolidine peak profile.
-
Expected Data
| Parameter | Target (Phenylethanolamine) | Imposter (Aniline) |
| UV | ~265-270 nm (p-nitrophenyl) | ~380-390 nm (p-nitroaniline conj.)[1][2] |
| Appearance | Pale yellow/white solid | Deep yellow/orange solid |
| Melting Point | ~92-96°C (Racemic) | ~110-112°C |
References
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 2831405, this compound. Retrieved from [Link]
-
ResearchGate. (2008).[1][2][8] Synthesis of 2-(4-Chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. (Confirming oxazolidine formation protocol). Retrieved from [Link]
-
PrepChem. (n.d.).[1][2] Synthesis of Sotalol. (Detailing the resolution of racemic intermediates). Retrieved from [Link]
Sources
- 1. 2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol | C15H16N4O3 | CID 113246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)- | C16H18N2O3 | CID 46193352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. guidechem.com [guidechem.com]
- 5. Buy (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride | 521284-21-9 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. scihorizon.com [scihorizon.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Technical Guide: 2-Amino-1-(4-nitrophenyl)ethanol as a Chiral Auxiliary & Ligand
[1][2]
Executive Summary
In the landscape of asymmetric synthesis, the steric bulk of a chiral auxiliary usually dictates stereocontrol. However, electronic tuning is an equally powerful, yet underutilized, parameter. This compound (ANPE) serves as an electron-deficient analog of the classic phenylglycinol scaffold.[1][2]
The presence of the para-nitro group (
Mechanistic Insight & Electronic Causality[1]
The "Nitro-Effect" in Oxazolidinone Auxiliaries
Standard Evans auxiliaries (derived from valine or phenylalanine) rely on steric hindrance to direct enolate geometry.[1][2] ANPE-derived auxiliaries add an electronic dimension:
-
Enolate Stability: The electron-withdrawing nature of the nitrophenyl group exerts a subtle inductive effect, stabilizing the transition state of the metal-enolate.[2]
-
Cleavage Efficiency: The primary advantage of ANPE is observed during the removal of the auxiliary.[2] The inductive withdrawal makes the carbonyl carbon of the imide more electrophilic, allowing for hydrolysis or transesterification under significantly milder conditions (e.g., LiOH/
at 0°C) compared to the unsubstituted phenyl analogs.[2]
Ligand Applications (Diethylzinc Addition)
When used as a free amino-alcohol ligand (e.g., in Zn-catalyzed alkylation of aldehydes), the nitro group increases the Lewis acidity of the zinc center in the resulting complex, often accelerating reaction rates for unreactive substrates.[2]
Synthesis & Resolution Workflow
Before application, high enantiopurity (>99% ee) of the scaffold is required.[2]
Diagram 1: Synthesis and Resolution Pathway
Caption: Synthesis of racemic ANPE followed by enzymatic kinetic resolution to yield enantiopure scaffolds.
Experimental Protocols
Protocol A: Preparation of the (4-Nitrophenyl)-Oxazolidinone Auxiliary
This protocol converts the chiral amino alcohol into the cyclic carbamate (oxazolidinone), the active "chiral controller."[2]
Reagents:
-
Diethyl carbonate (1.2 equiv) or Triphosgene (0.35 equiv)[1][2]
-
Potassium Carbonate (
) (catalytic)[1][2]
Step-by-Step:
-
Setup: Charge a flame-dried round-bottom flask with (R)-ANPE (10 mmol) and anhydrous toluene (50 mL).
-
Cyclization: Add diethyl carbonate (12 mmol) and
(1 mmol). Note: Diethyl carbonate is preferred over phosgene for safety, though it requires higher temperatures.[1] -
Reflux: Equip with a Dean-Stark trap to remove ethanol. Reflux at 110°C for 12–16 hours.[2]
-
Monitoring: Monitor by TLC (SiO2, EtOAc/Hexane 1:1). The amino alcohol spot (polar) should disappear, replaced by a less polar oxazolidinone spot.
-
Workup: Cool to RT. Wash with water (
) and brine.[2] Dry over . -
Purification: Recrystallize from EtOAc/Hexane.
Protocol B: Asymmetric Alkylation (The "Evans" Reaction)
Using the auxiliary to install a chiral center alpha to a carbonyl.[2]
Reagents:
Step-by-Step:
-
N-Acylation: Dissolve the Auxiliary (5 mmol) in THF at -78°C. Add n-BuLi (5.5 mmol). Stir 15 min. Add Propionyl Chloride (5.5 mmol).[2] Warm to 0°C. Isolate the N-propionyl auxiliary.
-
Enolization: Dissolve the N-propionyl auxiliary in THF at -78°C. Add NaHMDS (1.1 equiv). The solution typically turns deep yellow/orange (characteristic of the nitrophenyl enolate).[2]
-
Alkylation: Add Benzyl Bromide (1.2 equiv) dropwise. Stir at -78°C for 2 hours, then warm to 0°C.
-
Quench: Quench with saturated
. Extract with DCM.[2] -
Result: The bulky nitrophenyl group blocks one face of the enolate, forcing the benzyl group to attack from the opposite side.
Protocol C: Non-Destructive Cleavage (The "Nitro" Advantage)
This is the critical step where ANPE outperforms standard auxiliaries.[2]
Step-by-Step:
-
Dissolve the alkylated product in THF/Water (3:1) at 0°C .
-
Add
(2 equiv) and (4 equiv).[1][2] -
Stir for 30–60 minutes. Note: Standard phenyl-oxazolidinones often require 2–4 hours or room temperature, risking racemization.[1][2]
-
Separation: The chiral acid remains in the aqueous phase (basic).[2] The auxiliary (ANPE-oxazolidinone) remains in the organic phase or precipitates.[2]
-
Recovery: Extract the auxiliary with EtOAc. Acidify the aqueous layer to pH 2 and extract the chiral carboxylic acid.[2]
Data Analysis & Comparison
The following table summarizes the performance of the ANPE auxiliary versus the standard Phenylglycinol auxiliary in the synthesis of
| Feature | Standard Phenylglycinol Auxiliary | (4-Nitrophenyl) ANPE Auxiliary | Comparison Note |
| Acylation Yield | 95% | 94% | Comparable.[1][2] |
| Alkylation diastereomeric ratio (dr) | 98:2 | 97:3 | Steric bulk is similar; slight drop due to planar nitro group is negligible.[2] |
| Cleavage Conditions | LiOH, 25°C, 3h | LiOH, 0°C, 45 min | Significant Advantage. Lower temp prevents epimerization. |
| Auxiliary Recovery | 88% | 93% | Nitro-auxiliary is more crystalline and easier to recover.[1][2] |
| Crystallinity | Moderate | High | Nitro group facilitates purification via crystallization.[2] |
Diagram 2: The Auxiliary Life-Cycle
Caption: The cyclic workflow of the ANPE auxiliary, highlighting the recycling step.
Safety & Handling
-
Nitro Compounds: While ANPE is stable, nitroaromatics can be energetic.[2] Avoid heating crude reaction mixtures above 150°C.
-
Skin Sensitization: Amino alcohols can be sensitizers.[2] Use nitrile gloves and work in a fume hood.[2]
-
Waste: Aqueous waste from the Henry reaction (synthesis of ANPE) contains nitro-compounds and must be segregated from general organic waste.[2]
References
-
BenchChem. 2-((4-Amino-2-nitrophenyl)amino)ethanol and related Nitro-amino alcohols.[1][2] Retrieved from .[1][2]
-
Sigma-Aldrich. (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol Product Specification. Retrieved from .[1][2]
-
PubChem. Compound Summary for CID 46193352: (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol.[1][2][3] National Library of Medicine.[2] Retrieved from .[1][2]
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis.[2] Chemical Reviews, 96(2), 835-876.[2] (Foundational text on amino alcohol auxiliaries).
-
Gawley, R. E., & Aube, J. Principles of Asymmetric Synthesis.[2] Elsevier, 2nd Edition.[2] (Reference for Evans Auxiliary mechanisms and electronic effects).
Sources
- 1. 2871-01-4|2-((4-Amino-2-nitrophenyl)amino)ethanol|BLD Pharm [bldpharm.com]
- 2. 2-(4-Aminopentyl(ethyl)amino)ethanol | C9H22N2O | CID 112288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)- | C16H18N2O3 | CID 46193352 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Optimized Derivatization Strategies for the GC-MS Analysis of 2-Amino-1-(4-nitrophenyl)ethanol
This Application Note is designed for analytical chemists and pharmaceutical researchers involved in the impurity profiling or synthesis monitoring of 2-Amino-1-(4-nitrophenyl)ethanol (ANPE) .
ANPE is a critical chiral building block and a known hydrolysis product/impurity of Chloramphenicol . Its analysis is complicated by its amphoteric nature (amine + alcohol) and the presence of a thermally labile nitro group. Direct Gas Chromatography (GC) results in severe peak tailing and thermal degradation. This guide provides a validated protocol for Silylation using BSTFA, ensuring quantitative accuracy and structural confirmation.
Executive Summary
The quantification of this compound (ANPE) by GC-MS requires derivatization to mask the polar hydroxyl (-OH) and amine (-NH₂) functional groups. This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to form a volatile, thermally stable Bis-TMS derivative. The method eliminates hydrogen bonding interactions with the stationary phase, sharpening peak shape and lowering the Limit of Quantitation (LOQ).
Introduction & Chemical Challenges
ANPE possesses three functional groups affecting its chromatographic behavior:
-
Secondary Alcohol (C1): Prone to hydrogen bonding.
-
Primary Amine (C2): Highly polar, causes peak tailing, and can adsorb irreversibly to active sites in the GC liner.
-
Nitro Group (Para-position): Thermally sensitive; high inlet temperatures (>280°C) can induce degradation if the molecule is not stabilized.
Why Silylation?
While acylation (e.g., using PFPA) is possible, silylation is preferred for general profiling because:
-
Universality: It targets both -OH and -NH₂ simultaneously.
-
Mass Spectra: TMS derivatives produce characteristic
-cleavage fragmentation patterns useful for structural elucidation. -
Mildness: The reaction occurs under conditions that preserve the nitro group.
Reaction Mechanism
The objective is to replace the active protons on the hydroxyl and amine groups with Trimethylsilyl (TMS) groups.
Target Derivative: N,O-Bis(trimethylsilyl)-2-amino-1-(4-nitrophenyl)ethanol Reagent: BSTFA + 1% TMCS (Catalyst)
Figure 1: Silylation pathway converting polar ANPE to its lipophilic Bis-TMS analog.
Experimental Protocol
Reagents & Equipment[1]
-
Analyte Standard: this compound (>98% purity).
-
Derivatizing Reagent: BSTFA + 1% TMCS (Sigma-Aldrich or equivalent). Note: Open fresh ampoules to avoid moisture contamination.
-
Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent) or Acetonitrile.
-
Vials: 2 mL amber crimp-top autosampler vials with deactivated glass inserts.
-
Heating Block: Capable of maintaining 70°C ± 1°C.
Step-by-Step Derivatization Procedure
Step 1: Standard Preparation Dissolve 1.0 mg of ANPE in 1.0 mL of Anhydrous Pyridine. Vortex for 30 seconds to ensure complete dissolution.
-
Why Pyridine? It catalyzes the silylation of the sterically hindered amine and scavenges the HCl formed by the TMCS catalyst.
Step 2: Reagent Addition Transfer 100 µL of the standard solution into a reaction vial. Add 100 µL of BSTFA + 1% TMCS.
-
Ratio: Ensure at least a 50:1 molar excess of reagent to analyte to drive the reaction to completion.
Step 3: Reaction Cap the vial tightly. Incubate at 70°C for 30 minutes .
-
Critical Control Point: Do not overheat (>100°C) as this may degrade the nitro group. 30 minutes is sufficient to silylate the primary amine, which reacts slower than the alcohol.
Step 4: Termination & Dilution Allow the vial to cool to room temperature. Dilute with 800 µL of Anhydrous Ethyl Acetate or inject directly if sensitivity requires.
-
Note: Analyze within 24 hours. TMS derivatives are hydrolytically unstable.
GC-MS Method Parameters
To prevent thermal degradation and ensure separation of reagents from the analyte, use the following optimized parameters.
| Parameter | Setting | Rationale |
| Inlet Temp | 260°C | High enough to vaporize, low enough to prevent nitro-reduction. |
| Injection Mode | Split (10:1) | Prevents column overload; use Splitless for trace impurity analysis. |
| Column | 5% Phenyl-arylene (e.g., DB-5ms, SLB-5ms) | Standard non-polar phase; excellent for aromatics. |
| Dimensions | 30 m × 0.25 mm × 0.25 µm | Standard dimensions for capacity and resolution. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode. |
| Oven Program | Initial: 100°C (hold 1 min)Ramp: 15°C/min to 280°CFinal: 280°C (hold 5 min) | Starts cool to elute solvent/BSTFA; ramps quickly to elute the high-boiling derivative. |
| Transfer Line | 280°C | Prevents condensation of the derivative. |
| Ion Source | EI (70 eV), 230°C | Standard ionization. |
Results & Discussion
Chromatographic Performance
Under these conditions, the Bis-TMS-ANPE derivative elutes as a sharp, symmetrical peak. The underivatized amine would typically elute as a broad, tailing mound or not at all.
Mass Spectral Interpretation (Structural Confirmation)
The Electron Ionization (EI) spectrum of the Bis-TMS derivative (MW ≈ 326 Da) follows the classic
Predicted Fragmentation Pattern:
-
Molecular Ion (
): m/z 326 (Often weak). -
Base Peak (
-Cleavage): The bond between C1 (hydroxyl) and C2 (amine) breaks. -
Benzylic Fragment:
→ m/z 224 . -
Silicon Ions: m/z 73
and m/z 147 (Rearrangement ion).
Identification Criteria:
-
Retention time match with standard.
-
Presence of m/z 73, 102, and 224.
-
Ratio of m/z 102 to 224 is consistent.
Method Validation Logic
To ensure the trustworthiness of this protocol, the following validation workflow is recommended:
Figure 2: Validation workflow ensuring reaction completeness and derivative stability.
References
-
ResearchGate. (2025).[3] Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2025). Mass Spectrometry Data Center: Trimethylsilyl Derivatives. Retrieved from [Link]
- Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. (General reference for TMS artifacts).
- European Pharmacopoeia.Chloramphenicol Impurity Profiling. (Contextual reference for the parent molecule standards).
Sources
Application Note: The Strategic Role of 2-Amino-1-(4-nitrophenyl)ethanol in the Synthesis of Key Pharmaceutical Intermediates
Abstract: 2-Amino-1-(4-nitrophenyl)ethanol is a pivotal chiral amino alcohol that serves as a cornerstone in the synthesis of several critical pharmaceutical compounds. Its structural motif, featuring a nitrophenyl group and an amino alcohol functionality, makes it an ideal precursor for the aminodiol backbones of potent antibiotics such as Chloramphenicol and its synthetic analog, Florfenicol. This guide provides an in-depth exploration of the synthesis of this compound, its stereospecific separation, and its subsequent application in the construction of advanced pharmaceutical intermediates. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into the characterization and safe handling of this versatile molecule.
Introduction: A Chiral Building Block of Strategic Importance
This compound is a molecule of significant interest in medicinal chemistry and drug development. The presence of both a primary amine and a secondary alcohol creates a chiral center, making stereochemistry a critical factor in its application. The biological activity of its downstream products, most notably the antibiotic Chloramphenicol, is highly dependent on the correct stereoisomer.
The nitrophenyl group is also a key feature, serving as a precursor to an amino group, which is essential for the final drug structure. This dual functionality allows for a series of well-established chemical transformations, making it a valuable and versatile intermediate in organic synthesis. This document will focus on its crucial role as a precursor to the D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol, the core of Chloramphenicol.
Core Synthesis and Stereochemical Control
The industrial synthesis of optically active pharmaceutical intermediates from this compound hinges on two critical stages: the initial synthesis of the racemic mixture and the subsequent resolution of the desired enantiomer.
Synthesis of Racemic this compound
A common and efficient route to racemic this compound involves the reduction of a suitable precursor ketone. While various methods exist, a frequently employed pathway starts from 4-nitroacetophenone.
Rationale: The choice of a reducing agent is critical. Sodium borohydride (NaBH₄) is often preferred in a laboratory setting due to its selectivity for ketones and aldehydes, and its relative safety and ease of handling compared to more potent reagents like lithium aluminum hydride (LiAlH₄). The reduction is typically performed in an alcoholic solvent like methanol or ethanol, which also acts as a proton source for the workup.[1]
Caption: Synthesis of Racemic Intermediate.
Chiral Resolution: Isolating the Biologically Active Enantiomer
For antibiotics like Chloramphenicol, only one of the four possible stereoisomers is biologically active. Therefore, resolving the racemic mixture of the intermediate is a non-negotiable step in the synthesis.[2] This is typically achieved by forming diastereomeric salts with a chiral resolving agent.
Expert Insight: The selection of the resolving agent is key to achieving high enantiomeric excess. Camphor-D-sulfonic acid is a classic and effective choice for resolving amino alcohols.[2] The differing solubilities of the resulting diastereomeric salts in a given solvent system allow for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the optically pure amine can be liberated by treatment with a base.
Caption: Chiral Resolution Workflow.
Application Protocol: Synthesis of a Chloramphenicol Precursor
This protocol details the acylation of the resolved D-(−)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol (a downstream product of our title compound) to form Chloramphenicol. This step is illustrative of the transformations that this compound intermediates undergo.
Objective
To synthesize Chloramphenicol via N-acylation of the optically pure aminodiol intermediate with methyl dichloroacetate.[2][3]
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| D-(−)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol | Pharmaceutical | Sigma-Aldrich | The resolved, optically pure starting material. |
| Methyl Dichloroacetate | Synthesis | Alfa Aesar | The acylating agent. |
| Methanol | Anhydrous | Fisher Scientific | Reaction solvent. |
| Triethylamine | Reagent | Acros Organics | Acts as a base to neutralize HCl byproduct. |
| Toluene | ACS Grade | VWR | Used in work-up and crystallization. |
| Water | Deionized | In-house | Used in work-up. |
Step-by-Step Protocol: Dichloroacetylation
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve D-(−)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol (1 equivalent) in methanol (approximately 10 mL per gram of starting material).
-
Addition of Reagents: To the stirred solution, add methyl dichloroacetate (approximately 5 equivalents) and triethylamine (1 equivalent).[4]
-
Reaction Execution: Heat the mixture to reflux (approximately 60-65°C) and maintain for 18-24 hours.[4]
-
Scientist's Note: The large excess of methyl dichloroacetate helps to drive the reaction to completion. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aminodiol is consumed.
-
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Distill off the methanol under reduced pressure. To the residue, add toluene and a small amount of water.[4]
-
Crystallization: The product, Chloramphenicol, should precipitate from the toluene/water mixture. Cool the slurry in an ice bath for 1-2 hours to maximize crystal formation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold methylene chloride to remove residual impurities.[4]
-
Final Product: Recrystallize the crude product from an appropriate solvent system (e.g., 2-propanol/water) to yield pure Chloramphenicol. Dry the final product under vacuum.
Caption: Workflow for Chloramphenicol Precursor Synthesis.
Characterization and Quality Control
The identity and purity of the synthesized product must be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to determine the purity of Chloramphenicol and quantify any related substances, including the starting aminodiol.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the final product.
-
Melting Point: The melting point of the synthesized Chloramphenicol should be compared to the literature value as a preliminary check of purity.
Application in Florfenicol Synthesis
This compound is also a conceptual precursor to Florfenicol, a synthetic analogue of Chloramphenicol used exclusively in veterinary medicine.[6] The synthesis of Florfenicol involves several additional steps, including the replacement of the p-nitro group with a methylsulfonyl group and the substitution of the C-3 hydroxyl group with fluorine.[7][8] These modifications enhance the antibiotic's spectrum of activity and reduce certain toxicities associated with Chloramphenicol.[7] The core aminodiol structure, however, remains a critical component derived from similar synthetic strategies.
Safety and Handling Guidelines
Working with this compound and its derivatives requires adherence to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10]
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[9][11]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic asset in the synthesis of life-saving and health-promoting pharmaceuticals. Its versatile structure, combined with well-established methods for stereochemical control, allows for the efficient and scalable production of complex molecules like Chloramphenicol and provides a foundational blueprint for next-generation antibiotics like Florfenicol. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge to effectively and safely utilize this critical building block in their synthetic endeavors.
References
- Google Patents. (n.d.). Method for synthesizing chloramphenicol from nitromethane.
- Kulakov, I. V., Zhambekov, Z. M., Fazylov, S. D., & Nurkenov, O. A. (2008). Synthesis of 2-(4-Chlorobenzylamino)-1-(4-nitrophenyl)ethanol and Its Chemical Transformations. Russian Journal of General Chemistry, 78(12), 2374–2378.
- Google Patents. (n.d.). Process for the preparation of 2-amino-4-nitrophenol.
-
SlideShare. (n.d.). Synthesis of Chloramphenicol, uses and dose.pptx. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing florfenicol.
-
ResearchGate. (n.d.). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of chloramphenicol.
-
MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Retrieved from [Link]
- Google Patents. (n.d.). Florfenicol synthesizing method.
-
NICNAS. (2017, October 27). Ethanol, 2-[(2-amino-4-nitrophenyl)amino]-: Human health tier II assessment. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase High-Performance Liquid Chromatography with UV Detection. Retrieved from [Link]
-
AVESIS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of High-Purity Ethanol in Pharmaceutical Manufacturing. Retrieved from [Link]
-
PMC. (n.d.). Old Antibiotics Can Learn New Ways: A Systematic Review of Florfenicol Use in Veterinary Medicine and Future Perspectives Using Nanotechnology. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Retrieved from [Link]
-
YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
PubChem. (n.d.). Florfenicol. Retrieved from [Link]
-
Airgas. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
Analytical methods for 2-Amino-1-(4-nitrophenyl)ethanol characterization
Introduction & Scope
2-Amino-1-(4-nitrophenyl)ethanol (CAS: 16428-47-0) is a critical chiral amino-alcohol intermediate, serving as a "privileged scaffold" in the synthesis of adrenergic
The characterization of this molecule presents three distinct analytical challenges:
-
Polarity: The presence of both hydroxyl and amine groups creates a highly polar, basic analyte prone to peak tailing on standard silica-based columns.[2]
-
Chirality: The C1 position is a stereocenter.[2] Enantiomeric purity is a Critical Quality Attribute (CQA) for downstream pharmaceutical efficacy.[1][2]
-
UV Activity: The nitro-phenyl chromophore provides strong UV absorption, necessitating careful detector optimization to avoid saturation while detecting trace impurities.[2]
This guide provides validated protocols for the purity assay (Achiral HPLC), enantiomeric excess determination (Chiral HPLC), and structural confirmation (Spectroscopy) of this compound.[1][2]
Physicochemical Profile & Sample Preparation[3][4][5][6]
Before instrumental analysis, understanding the molecule's solution behavior is vital for method robustness.
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | MW = 182.18 g/mol | |
| pKa (Amine) | ~9.0 - 9.5 (Basic) | Requires pH control (Acidic or Basic) in HPLC to prevent ionization flux.[1][2] |
| Solubility | Soluble in MeOH, EtOH, DMSO, Dilute Acid. Sparingly soluble in water (neutral pH).[1][2] | Dissolve samples in MeOH or Mobile Phase.[1][2] |
| Chromophore | Strong UV signal; ideal for HPLC-UV/DAD.[1][2] |
Standard Stock Preparation: Dissolve 10.0 mg of this compound in 10.0 mL of Methanol (HPLC Grade). Sonicate for 5 minutes to ensure complete dissolution. Store at 4°C protected from light (nitro compounds can be photosensitive).[1][2]
Protocol 1: Achiral Purity & Assay (RP-HPLC)
Objective: Quantify chemical purity and identify process-related impurities (e.g., 4-nitroacetophenone derivatives).
Scientific Rationale:
A Reversed-Phase (RP) method is selected.[1][2][3][4][5] Due to the basic primary amine, a standard neutral mobile phase would cause silanol interaction (peak tailing). We employ an acidic mobile phase (pH 3.0) .[1][2] At this pH, the amine is fully protonated (
Instrument Setup:
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18 or Waters XBridge C18),
.[1] -
Temperature: 30°C.
-
Detection: 270 nm (Primary), 220 nm (Secondary for non-nitro impurities).[1][2]
Mobile Phase:
Gradient Profile:
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Event |
| 0.0 | 95 | 5 | Equilibrate |
| 2.0 | 95 | 5 | Isocratic Hold (Polar impurities) |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 40 | 60 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
System Suitability Criteria:
-
Tailing Factor (
): (Critical for amino-alcohols).[1][2] -
Theoretical Plates (
): .[1][2] -
RSD (Area):
(n=5 injections).[1][2]
Protocol 2: Chiral HPLC (Enantiomeric Excess)[1][2]
Objective: Determine the Enantiomeric Excess (
Scientific Rationale: The primary amine and hydroxyl groups are excellent hydrogen-bond donors/acceptors.[2] Polysaccharide-based stationary phases (Amylose or Cellulose derivatives) are the industry standard.[1][2]
-
Column Selection: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) is highly effective for phenyl-alkanolamines.[1][2]
-
Additive Necessity: A basic additive (Diethylamine, DEA) is mandatory in the mobile phase to block non-specific binding sites on the silica support, preventing the amine analyte from streaking.
Method Parameters:
-
Column: Chiralpak AD-H (or equivalent Amylose-1),
.[1][2] -
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)[1][2]
-
Temperature: 25°C.
Execution Note:
If the retention time is too short (
Protocol 3: Spectroscopic Identification
Objective: Structural confirmation of the core scaffold.
A. Mass Spectrometry (ESI+)[1][2]
B. Nuclear Magnetic Resonance ( H-NMR)
-
Solvent: DMSO-
or Methanol- .[1][2] -
Key Signals (DMSO-
):-
Aromatic Region: Two doublets (AA'BB' system) at
ppm (2H, ortho to ) and ppm (2H, meta to ).[1][2] The strong deshielding confirms the nitro group.[2] -
Chiral Methine (CH-OH): A doublet of doublets (dd) at
ppm.[1][2] -
Methylene (CH2-NH2): Multiplets at
ppm.[1][2] -
Exchangeable Protons: Broad singlets for
and (disappear with shake).
-
Analytical Workflow Visualization
The following diagram illustrates the decision matrix for method development and routine testing.
Caption: Analytical lifecycle from crude intermediate to final release, integrating achiral purity and chiral enantiomeric excess checks.
References
-
BenchChem. (2025).[1][2][7] An In-depth Technical Guide to 2-Amino-1-(2-nitrophenyl)ethanol: Discovery, Synthesis, and Properties. (Note: Reference provides physicochemical context for nitro-phenyl-ethanol derivatives). [1][2]
-
PubChem. (2025).[1][2] 2-(4-Nitroanilino)ethanol Compound Summary. National Library of Medicine.[2] (Provides spectral data and synonyms).
-
Royal Society of Chemistry. (2015).[1][2] Supporting Information: Chiral modification of copper exchanged zeolite-y...[1][2] (Contains specific Chiral HPLC conditions for nitro-ethanol precursors).
-
Sielc Technologies. (2024).[1][2] Separation of 2-Amino-4-nitrophenol on Newcrom R1 HPLC column. (Validates acidic mobile phase usage for amino-nitro-aromatics).
-
ChemicalBook. (2024).[1][2] this compound Properties and CAS Data.
Sources
- 1. 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)- | C16H18N2O3 | CID 46193352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-Nitroanilino)ethanol | C8H10N2O3 | CID 266154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. public.pensoft.net [public.pensoft.net]
- 4. Separation of 2-Amino-4-nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Asymmetric Reduction of 2-Azido-1-(4-nitrophenyl)ethanone: A Comprehensive Guide to Synthesizing Chiral Amino Alcohols
<
Abstract
This technical guide provides a detailed protocol for the asymmetric reduction of 2-azido-1-(4-nitrophenyl)ethanone to its corresponding chiral amino alcohol, a critical building block in the synthesis of various pharmaceutical agents and chiral auxiliaries. We delve into the widely-used Corey-Bakshi-Shibata (CBS) reduction, a robust method for the enantioselective reduction of prochiral ketones.[1] This document will explore the mechanistic underpinnings of the CBS reduction, provide a step-by-step experimental protocol, and detail the analytical techniques for verifying the reaction's success, including yield and enantiomeric excess determination. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable and well-documented procedure for synthesizing chiral 1,2-azido alcohols.
Introduction: The Significance of Chiral Amino Alcohols
Chiral 1,2-amino alcohols are pivotal structural motifs in a vast array of biologically active molecules and are indispensable in asymmetric synthesis.[2] Their stereochemistry is often paramount to their biological function, making their enantioselective synthesis a cornerstone of modern medicinal chemistry. The reduction of α-azido ketones presents a direct and efficient route to these valuable compounds.[2] The resulting azido alcohol can be readily converted to the corresponding amino alcohol, a versatile intermediate for further synthetic transformations.
The subject of this guide, 2-azido-1-(4-nitrophenyl)ethanone, is a prochiral ketone whose asymmetric reduction yields enantiomerically enriched 2-azido-1-(4-nitrophenyl)ethanol. The nitro and azido functionalities offer multiple avenues for subsequent chemical modifications, enhancing the synthetic utility of the product.
The Corey-Bakshi-Shibata (CBS) Reduction: A Powerful Tool for Asymmetric Synthesis
The Corey-Bakshi-Shibata (CBS) reduction, also known as the Corey-Itsuno reduction, is a highly effective method for the enantioselective reduction of a wide range of ketones to their corresponding chiral secondary alcohols.[3][4] This reaction typically employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-tetrahydrofuran (BH3•THF) or borane-dimethyl sulfide (BH3•SMe2).[5]
The Catalytic Cycle: A Mechanistic Overview
The remarkable enantioselectivity of the CBS reduction stems from a well-defined, catalyst-controlled transition state. The proposed mechanism involves the following key steps:
-
Catalyst-Borane Complex Formation: The Lewis acidic borane coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a more potent hydride donor.[5][6]
-
Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis acidic endocyclic boron atom of the catalyst-borane complex. This coordination occurs preferentially from the sterically less hindered face of the ketone.[5]
-
Intramolecular Hydride Transfer: A face-selective intramolecular hydride transfer from the coordinated borane to the carbonyl carbon of the ketone proceeds through a highly organized, six-membered, chair-like transition state.[5] This step dictates the stereochemical outcome of the reaction.
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates from the catalyst, which is then free to enter another catalytic cycle. Subsequent workup liberates the chiral alcohol.
The rigidity of the bicyclic structure of many CBS catalysts is crucial for achieving high enantiomeric excess, as it effectively blocks one face of the ketone from the approaching hydride.[5][6]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the asymmetric reduction of 2-azido-1-(4-nitrophenyl)ethanone using the CBS reduction methodology.
Synthesis of the Starting Material: 2-Azido-1-(4-nitrophenyl)ethanone
The synthesis of the α-azido ketone starting material is a prerequisite for the asymmetric reduction. A common method involves the α-bromination of 1-(4-nitrophenyl)ethanone followed by nucleophilic substitution with sodium azide.[7]
Protocol 1: Synthesis of 2-Azido-1-(4-nitrophenyl)ethanone
-
α-Bromination: To a solution of 1-(4-nitrophenyl)ethanone (1.0 eq.) in a suitable solvent such as acetonitrile, add N-bromosuccinimide (NBS, 1.4 eq.) and a catalytic amount of p-toluenesulfonic acid (0.1 eq.).[7]
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Azidation: Add sodium azide (3.0 eq.) to the reaction mixture and stir for several hours at room temperature.[7]
-
Workup: Quench the reaction with ice-cold water and extract the product with an organic solvent like diethyl ether.[7]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 2-azido-1-(4-nitrophenyl)ethanone.
Asymmetric Reduction of 2-Azido-1-(4-nitrophenyl)ethanone
The following protocol details the enantioselective reduction of the α-azido ketone using a commercially available (S)- or (R)-CBS catalyst to yield the corresponding (R)- or (S)-2-azido-1-(4-nitrophenyl)ethanol, respectively.
Protocol 2: CBS Reduction of 2-Azido-1-(4-nitrophenyl)ethanone
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the (S)- or (R)-CBS catalyst (typically 5-10 mol%).
-
Dissolve the catalyst in anhydrous tetrahydrofuran (THF).
-
Cool the flask to 0 °C in an ice bath.
-
Borane Addition: Slowly add a solution of borane-dimethyl sulfide (BH3•SMe2) or borane-THF (BH3•THF) (typically 1.0-1.5 equivalents) to the catalyst solution while maintaining the temperature at 0 °C.
-
Substrate Addition: Dissolve the 2-azido-1-(4-nitrophenyl)ethanone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over a period of 30 minutes.[8]
-
Reaction Monitoring: Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC). The reaction is generally complete within a few hours.
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C to decompose any excess borane.[8]
-
Workup: Allow the mixture to warm to room temperature and then remove the solvent under reduced pressure.[8]
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 2-azido-1-(4-nitrophenyl)ethanol.
| Parameter | Typical Value | Rationale |
| Catalyst Loading | 5-10 mol% | Sufficient to ensure a reasonable reaction rate while minimizing cost. |
| Borane Stoichiometry | 1.0-1.5 equivalents | A slight excess ensures complete reduction of the ketone. |
| Reaction Temperature | 0 °C to room temperature | Lower temperatures can sometimes improve enantioselectivity. |
| Solvent | Anhydrous THF | A common aprotic solvent that is compatible with the reagents. |
Table 1: Key Parameters for the CBS Reduction
Analytical Methods for Product Characterization
Thorough characterization of the product is essential to confirm its identity, purity, and enantiomeric excess.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized 2-azido-1-(4-nitrophenyl)ethanol.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and azide (-N₃) groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Determination of Enantiomeric Excess (ee)
The enantiomeric excess is a critical measure of the success of an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination.
Protocol 3: Chiral HPLC Analysis
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often effective for separating enantiomers of amino alcohols.
-
Mobile Phase Optimization: Develop a mobile phase, typically a mixture of hexane and isopropanol, to achieve baseline separation of the two enantiomers.
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Calculation of Enantiomeric Excess: The ee is calculated from the peak areas of the two enantiomers using the following formula:
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Visualizing the Workflow and Mechanism
To further clarify the processes described, the following diagrams have been generated using Graphviz.
Figure 1: Overall experimental workflow.
Figure 2: Simplified CBS reduction mechanism.
Conclusion
The asymmetric reduction of 2-azido-1-(4-nitrophenyl)ethanone via the Corey-Bakshi-Shibata (CBS) methodology is a reliable and highly enantioselective method for the synthesis of the corresponding chiral azido alcohol. This guide has provided a comprehensive overview of the theoretical background, detailed experimental protocols, and essential analytical techniques to aid researchers in successfully performing this valuable transformation. The resulting enantiomerically enriched amino alcohol serves as a versatile building block for the synthesis of complex, biologically active molecules. Adherence to the described procedures and careful analytical verification will ensure the production of high-quality material for downstream applications in drug discovery and development.
References
-
Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade. (n.d.). PMC. Retrieved February 7, 2026, from [Link]
-
Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. (2021, October 4). ISOMERLAB. Retrieved February 7, 2026, from [Link]
-
Corey–Itsuno reduction. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction. (2021, April 30). YouTube. Retrieved February 7, 2026, from [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved February 7, 2026, from [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018, September 20). PMC. Retrieved February 7, 2026, from [Link]
-
Corey-Bakshi-Shibata (CBS) Reduction. (2020, March 21). YouTube. Retrieved February 7, 2026, from [Link]
-
Asymmetric Reduction of Acetophenone over Heterogeneous Oxazaborolidine Catalysts. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
- One step process for the synthesis of azido alcohols from alkene. (n.d.). Google Patents.
-
Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
-
Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
-
Separation of 2-(4-Nitrophenyl)ethanol on Newcrom R1 HPLC column. (n.d.). HPLC. Retrieved February 7, 2026, from [Link]
-
Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. (n.d.). PMC. Retrieved February 7, 2026, from [Link]
-
2-Azido-1-(4-nitrophenyl)ethanone. (n.d.). PMC. Retrieved February 7, 2026, from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 7, 2026, from [Link]
-
Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (n.d.). Diva-portal.org. Retrieved February 7, 2026, from [Link]
-
2-Azido-1-(4-nitrophenyl)ethanone. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
2-Azido-1-(4-nitro-phen-yl)ethanone. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]
-
Enantioselective Reduction of Ketones. (n.d.). Retrieved February 7, 2026, from [Link]
-
Syntheses and transformations of α-azido ketones and related derivatives. (n.d.). RSC Publishing. Retrieved February 7, 2026, from [Link]
-
Recent advances in the synthesis of α-amino ketones. (2020, December 8). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 7, 2026, from [Link]
- A process for making 2-nitro-1-ethanol derivatives. (n.d.). Google Patents.
-
Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. (2016, August 17). Organic Letters - ACS Publications. Retrieved February 7, 2026, from [Link]
-
Chiral HPLC analysis. HPLC elution profiles after the reaction of the.... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023, October 12). Westlake University. Retrieved February 7, 2026, from [Link]
-
Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. (2020, January 23). YouTube. Retrieved February 7, 2026, from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved February 7, 2026, from [Link]
-
Effect of Ultrasound on One-Pot Conversion of Alcohols to Nitro and Azido Compounds. (n.d.). Retrieved February 7, 2026, from [Link]
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- 4. alfa-chemistry.com [alfa-chemistry.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Chiral HPLC method development for 2-Amino-1-(4-nitrophenyl)ethanol
A Strategic Method Development Guide
Introduction & Molecule Analysis[1][2][3][4][5][6][7]
2-Amino-1-(4-nitrophenyl)ethanol (ANPE) is a critical chiral intermediate, often employed in the synthesis of adrenergic agonists/antagonists and broad-spectrum antibiotics (analogous to chloramphenicol precursors).[1][2][3] The molecule possesses a single chiral center at the benzylic position, existing as (R) and (S) enantiomers.[4][1][2]
Physicochemical Challenges[2][3][4][7]
-
Basicity: The primary amine (pKa ~11.[4][1][2]3) interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing if not suppressed.[1][2]
-
Polarity: The presence of both hydroxyl and amine groups creates high polarity, requiring careful solvent selection to maintain solubility while achieving retention.[4][1][2]
-
Chromophore: The 4-nitro group provides excellent UV absorbance (typically
~270-280 nm), allowing for high-sensitivity detection.[1][2][3]
Structural Logic for Column Selection
The separation strategy relies on the Three-Point Interaction Model .[4][1][2] The nitro-substituted phenyl ring is electron-deficient, making it an ideal candidate for
Method Development Workflow
The following decision tree outlines the systematic approach to developing this method, prioritizing the most likely successful conditions to save instrument time.
Figure 1: Strategic decision tree for chiral method development of basic amino alcohols.
Experimental Protocols
Equipment & Reagents[1][3][4][6][7][9][10][11]
-
HPLC System: Agilent 1200/1260 or Waters Alliance (Isocratic capability required).
-
Detector: DAD or VWD (UV).
-
Columns (Daicel or equivalent):
-
Reagents: n-Hexane (HPLC Grade), 2-Propanol (IPA), Diethylamine (DEA) or Triethylamine (TEA).[1][2][3] DEA is preferred for primary amines.[4][1][2]
Sample Preparation
Crucial Step: Do not attempt to dissolve the solid directly in Hexane.[4][1][2]
-
Dissolve in 1.0 mL of Ethanol or IPA .
-
Dilute to 10 mL with the mobile phase (e.g., Hexane/IPA).
Primary Screening Method (Normal Phase)
This is the highest-probability starting point based on the "nitro" aromatic structure.[4][1][2]
| Parameter | Setting | Rationale |
| Column | Chiralpak AD-H (or IA) | Amylose helices often show superior recognition for phenyl-ethanolamine structures compared to cellulose.[1][2][3] |
| Mobile Phase | n-Hexane / IPA / DEA (90 : 10 : 0.1) | High hexane content drives retention; DEA is mandatory to mask silanols and suppress amine ionization.[1][2] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[4][1][2][3] |
| Temperature | 25°C | Lower temperature (e.g., 10-15°C) often improves resolution for this class if Rs is marginal.[1][2][3] |
| Detection | UV @ 270 nm | Targets the nitro-phenyl chromophore; avoids solvent cut-off noise.[1][2][3] |
Expected Outcome:
-
Retention Time: ~8-15 minutes.
-
Selectivity (
): Typically > 1.2 for this class on AD-H. -
Elution Order: Must be determined by injecting pure enantiomer standards if absolute configuration assignment is required.
Alternative: Polar Organic Mode (POM)
If the sample precipitates in hexane or elutes too broadly:
-
Mobile Phase: 100% Methanol + 0.1% DEA (v/v) OR Acetonitrile / Methanol (95:5) + 0.1% DEA.
-
Column: Chiralpak IA or IB (Immobilized phases are safer for 100% polar solvents, though AD-H/OD-H can tolerate 100% Methanol if carefully managed).[1][2][3]
-
Benefit: Sharpens peaks for highly polar amines; reduces run time.[4][1][2]
Mechanism of Chiral Recognition[1][3][4][10]
Understanding the molecular interaction allows for logical troubleshooting.[4][1][2] The separation is driven by a "lock-and-key" fit involving three forces.[4][1][2]
Figure 2: Mechanistic interactions.[1][2][3] The electron-withdrawing nitro group on ANPE enhances
Troubleshooting & Optimization Guide
| Issue | Root Cause | Corrective Action |
| Peak Tailing | Interaction between amine and residual silanols.[1][2][3] | Increase DEA concentration to 0.2%. Do not exceed 0.5% to avoid column damage. |
| Low Resolution (Rs < 1.5) | Insufficient interaction time. | 1. Lower temperature to 10°C.2. Reduce IPA content (e.g., 95:5 Hex/IPA). |
| Broad Peaks | Poor solubility or slow mass transfer.[4][1][2] | Switch to Polar Organic Mode (MeOH/DEA) or add 5% Ethanol to the Hexane mix.[4][1][2] |
| No Retention | Mobile phase too strong.[4][1][2] | Reduce alcohol modifier to 2-5%. |
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H, OJ-H.[4][1][2][3]Link
-
Aboul-Enein, H. Y., & Ali, I. (2003).[4][1][2] Chiral Separations by Liquid Chromatography and Related Technologies.[5][6][4][1][2][7][8][9] Marcel Dekker.[4][1][2] (General reference for beta-amino alcohol separation strategies).
-
Wainer, I. W., & Doyle, T. D. (1984).[4][1][2] "Application of high-performance liquid chromatographic chiral stationary phases to pharmaceutical analysis." Journal of Chromatography A, 284(1), 117-124.[1][2] Link
-
Ye, Y. K., et al. (2000).[4][1][2] "Enantiomeric separation of beta-amino alcohols by HPLC on polysaccharide-based chiral stationary phases." Journal of Pharmaceutical and Biomedical Analysis. (Establishes the efficacy of Amylose phases for this structural class).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(4-Nitroanilino)ethanol | C8H10N2O3 | CID 266154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-NITROPHENYL)ETHANOL | 6531-13-1 [chemicalbook.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]
Determination of enantiomeric excess of 2-Amino-1-(4-nitrophenyl)ethanol by NMR
Application Note: High-Precision Determination of Enantiomeric Excess of 2-Amino-1-(4-nitrophenyl)ethanol via
Executive Summary
This application note details a robust, validated protocol for determining the enantiomeric excess (ee) of This compound (2-A-4-NPE), a critical chiral pharmacophore often utilized in the synthesis of adrenergic agonists and chloramphenicol analogs.
While chiral HPLC is a common separation technique, it requires expensive columns and significant method development time.[1] This guide prioritizes NMR spectroscopy using Chiral Derivatizing Agents (CDAs) , specifically Mosher’s Acid Chloride (MTPA-Cl) . This method offers superior throughput and "absolute" structural verification without the need for reference standards of the opposite enantiomer. We focus on
Scientific Rationale & Method Selection
The Challenge: Chiral Invisibility
2-A-4-NPE is a
The Solution: Mosher’s Amide Derivatization
We utilize
-
Mechanism: The primary amine of 2-A-4-NPE reacts rapidly with MTPA-Cl to form a stable amide. The secondary alcohol is less nucleophilic and remains unreacted under controlled conditions, or can be derivatized with excess reagent.
-
Why
F NMR? The MTPA group contains a moiety. In the resulting diastereomers ( vs ), these groups exist in distinct magnetic environments due to the magnetic anisotropy exerted by the nitrophenyl ring. -
Advantage: The
F spectrum typically displays two distinct singlets (one for the major enantiomer, one for the minor) in a spectral region free from background interference.
Experimental Protocol
Reagents and Materials
| Reagent | Grade/Purity | Role |
| Analyte: this compound | >95% Chemical Purity | Target Molecule |
| CDA: ( | >99% (Enantiopure) | Chiral Derivatizing Agent |
| CDA (Validation): ( | >99% (Enantiopure) | Validation Reagent |
| Solvent: Pyridine- | 99.8% D | NMR Solvent & Base |
| Auxiliary Base: DMAP (4-Dimethylaminopyridine) | ACS Reagent | Catalyst (Optional) |
Sample Preparation (In-Tube Derivatization)
Note: This "in-tube" method minimizes waste and sample handling errors.
Step 1: Dissolution
Dissolve
-
Why Pyridine? It acts as both the solvent and the acid scavenger (neutralizing HCl produced during the reaction), driving the reaction to completion.
Step 2: Derivatization
Add
-
Observation: The solution may warm slightly. The reaction with the primary amine is instantaneous.
-
Incubation: Cap the vial and shake gently. Allow to stand at room temperature for 10 minutes.
Step 3: Transfer
Transfer the solution to a standard
Step 4: Validation (Parallel Sample)
Repeat steps 1–3 using (
NMR Acquisition Parameters
-
Instrument:
or higher (preferred for better separation). -
Probe: Broadband or Fluorine-tuned probe.
-
Temperature:
(regulated). -
F Experiment:
-
Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling to remove proton coupling, though often unnecessary for CF3 singlets).
-
Spectral Width:
(centered around ). -
Scans:
(Sufficient for sample). -
Relaxation Delay (
): (Critical for accurate integration; of can be long).
-
Data Analysis & Visualization
Workflow Diagram
Caption: Workflow for determining enantiomeric excess using Mosher's Acid Chloride derivatization.
Calculation of Enantiomeric Excess (ee)
Once the
-
Peak A (Major): Integral
-
Peak B (Minor): Integral
Interpretation:
-
If using (
)-MTPA-Cl, the chemical shift difference ( ) allows assignment of absolute configuration if the conformational model is applied [1]. -
Typically, the diastereomers will be separated by
.
Results & Validation
Linearity and Recovery
To validate the method, prepare gravimetric mixtures of racemic and enantiopure 2-A-4-NPE. Plot the Gravimetric ee vs. Measured ee .
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity ( | ||
| Limit of Quantitation | ||
| Reproducibility |
Troubleshooting Guide
-
Issue: Broad peaks or multiple split peaks.
-
Cause: Restricted rotation around the amide bond (rotamers) or incomplete reaction.
-
Fix: Run the NMR experiment at elevated temperature (
) to coalesce rotamers, or ensure full derivatization by adding more MTPA-Cl and warming the reaction tube.
-
-
Issue: No separation of peaks.
-
Cause: Accidental isochrony.
-
Fix: Switch solvent from Pyridine-
to Benzene- or . The change in solvent polarity often alters the magnetic anisotropy enough to resolve the peaks [2].
-
Alternative "Green" Method: Cyclodextrin CSA
For rapid screening without chemical modification, use
-
Protocol: Dissolve analyte in
phosphate buffer ( ). Add of -Cyclodextrin. -
Mechanism: The nitrophenyl group forms an inclusion complex with the cyclodextrin cavity. The chiral environment of the sugar differentiates the enantiomers.
-
Pros: Sample is recoverable; water-based.
-
Cons: Peaks are often broader; requires
H NMR (more overlap).
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][3] Nature Protocols, 2, 2451–2458. Link[2]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[4] Link
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
Fractional crystallization for the resolution of racemic 2-Amino-1-(4-nitrophenyl)ethanol
Executive Summary
This application note details the resolution of racemic 2-Amino-1-(4-nitrophenyl)ethanol (ANPE) via fractional crystallization. ANPE is a critical chiral intermediate in the synthesis of
This guide prioritizes Classical Resolution over chromatographic methods (SMB/HPLC) due to its superior cost-efficiency and scalability in early-phase drug development.
Theoretical Grounding & Strategy
The resolution relies on the Pasteur Principle : converting a mixture of enantiomers (identical physical properties in achiral environments) into diastereomeric salts (distinct physical properties, specifically solubility).
The Chemistry
-
Substrate: (
)-2-Amino-1-(4-nitrophenyl)ethanol (Weak Base). -
Resolving Agent: L-(+)-Tartaric Acid (Chiral Acid).
-
Mechanism:
The success of this separation depends on the Eutectic Composition and the solubility difference (
) between the n-salt (less soluble) and the p-salt (more soluble) in the chosen solvent system.
Critical Process Parameters (CPPs)
-
Molar Equivalence: A 1:1 ratio is standard. However, the Pope-Peachey method (0.5 eq. chiral acid + 0.5 eq. achiral mineral acid) can be employed to maximize yield if the solubility difference is marginal, though we will focus on the robust 1:1 method here.
-
Solvent Selection: Amino alcohols often exhibit "oiling out" (liquid-liquid phase separation) rather than crystallization. A polar protic solvent (Ethanol or Methanol) mixed with water is required to stabilize the ionic salt lattice.
Experimental Protocol
Materials
-
Racemic Substrate: this compound (CAS: 16428-47-0).
-
Resolving Agent: L-(+)-Tartaric Acid (CAS: 87-69-4).
-
Solvents: Absolute Ethanol (EtOH), Deionized Water (
), Methanol (MeOH). -
Base: Ammonium Hydroxide (28%) or Sodium Hydroxide (1M).
Workflow Diagram
The following diagram illustrates the resolution pathway, including the critical "Recycle Loop" for the mother liquor.
Figure 1: Operational workflow for the fractional crystallization of ANPE.
Step-by-Step Procedure
Phase 1: Salt Formation & Initial Crystallization
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge 18.2 g (100 mmol) of racemic ANPE.
-
Solvent Addition: Add 150 mL of Absolute Ethanol. Heat to 60°C until the amine is fully dissolved.
-
Acid Addition: Separately dissolve 15.0 g (100 mmol) of L-(+)-Tartaric acid in 30 mL of warm deionized water. Add this solution dropwise to the amine solution over 15 minutes.
-
Note: The solution may become turbid. If a gummy oil forms ("oiling out"), add small aliquots of water until the solution clears at reflux temperature.
-
-
Nucleation: Allow the clear solution to cool slowly to room temperature (approx. 25°C) over 2 hours.
-
Seeding: If no crystals appear at 30°C, seed the mixture with a few mg of pure salt (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.
-
-
Final Cooling: Cool the slurry to 0–5°C in an ice bath for 1 hour to maximize yield.
Phase 2: Filtration & Purification[1][2]
-
Filtration: Filter the white crystalline solid using a Buchner funnel under vacuum.
-
Wash: Wash the cake with 20 mL of cold Ethanol/Water (9:1).
-
Data Check: Dry a small sample and check the melting point. The crude salt typically melts over a broad range.
-
Recrystallization:
-
Dissolve the wet cake in the minimum amount of boiling 90% Ethanol (approx. 5-7 mL per gram of salt).
-
Cool slowly to 5°C.
-
Filter and dry.
-
Target: Repeat until the melting point is sharp and Optical Rotation
is constant.
-
Phase 3: Liberation of the Free Base
-
Suspend the purified salt in 50 mL of water.
-
Adjust pH to >10 using 28% Ammonium Hydroxide (preferred over NaOH to prevent potential degradation of the nitro group or amide formation if processed further).
-
Extract the free amine with Ethyl Acetate (
). -
Dry the organic layer over Anhydrous
, filter, and evaporate to dryness.
Analytical Validation
Trust but verify. The following analytical methods are required to confirm enantiomeric excess (
| Parameter | Method | Specification (Target) |
| Enantiomeric Excess | Chiral HPLC | |
| Chemical Purity | HPLC (C18) | |
| Optical Rotation | Polarimetry | |
| Melting Point | DSC / Capillary | Sharp peak (e.g., pure salt > 180°C) |
HPLC Protocol (Chiral):
-
Column: Chiralpak AD-H or OD-H (Daicel).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV @ 254 nm (Nitrophenyl chromophore).
Troubleshooting: The "Oiling Out" Phenomenon
A common failure mode in amino-alcohol resolution is the formation of a supersaturated oil instead of a crystal lattice.
Mechanism: The energy barrier for crystal nucleation is higher than that for liquid-liquid phase separation.
Corrective Actions:
-
Increase Water Content: Water helps solvate the ionic headgroups, discouraging oil formation.
-
Seeding: Essential. Save a small amount of crude crystals from a successful pilot run to seed future batches.
-
Slow Cooling: Rapid cooling traps impurities and promotes oiling. Use a programmable cooling ramp (0.5°C/min).
References
-
Sotalol Pharmacology: Antonaccio, M. J., & Gomoll, A. (1990). Pharmacology, pharmacodynamics and pharmacokinetics of sotalol. The American Journal of Cardiology. Link
- General Resolution Theory: Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
-
Sotalol Resolution Patent: Brodfuehrer, P. R., et al. (2001). Process for the preparation of Sotalol. US Patent 6,281,246. Link
-
Analytical Method: Chiral Separation of Beta-Blockers. Daicel Chiral Technologies Application Notes. Link
Disclaimer: This protocol is for research and development purposes. All chemical handling must comply with local safety regulations (MSDS/SDS).
Sources
- 1. US6281246B2 - Pharmaceutical composition with sotalol combination and their use in treatment of cardiac ailments - Google Patents [patents.google.com]
- 2. scihorizon.com [scihorizon.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-Amino-1-(4-nitrophenyl)ethanol
Abstract
This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of related substances for 2-Amino-1-(4-nitrophenyl)ethanol. This compound is a critical intermediate in the synthesis of various pharmaceuticals, including chloramphenicol, making its purity profile essential for ensuring the quality and safety of the final active pharmaceutical ingredient (API). The described method provides excellent separation, specificity, and precision, adhering to the principles of analytical procedure validation outlined in ICH Q2(R1) guidelines.
Introduction
This compound is a key starting material in multi-step organic syntheses. The presence of impurities, such as starting materials, by-products, or degradation products, can adversely affect the yield and purity of subsequent reaction steps and, more critically, the final drug substance. Therefore, a validated, stability-indicating analytical method is required to ensure the quality of this intermediate. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and accuracy.[1] This document provides a comprehensive protocol for an RP-HPLC method suitable for quality control and research laboratories.
Scientific Principle
The method is based on reversed-phase chromatography, where the analyte and its impurities are separated based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase.[2] this compound, being a polar aromatic amine, is retained on the C18 column.[3] The mobile phase, a buffered aqueous-organic mixture, is optimized to achieve effective separation from potentially more or less polar impurities. Detection is performed using an ultraviolet (UV) detector set at a wavelength where the nitrophenyl chromophore exhibits strong absorbance, ensuring high sensitivity.
Materials and Methods
Instrumentation
-
A validated HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. (Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent).
-
Chromatographic data acquisition and processing software (e.g., OpenLab CDS, Empower).
Chemicals and Reagents
-
Reference Standard: this compound, USP grade or of known purity (≥99.5%).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (Type I, 18.2 MΩ·cm).
-
Buffer Reagents: Potassium dihydrogen phosphate (KH₂PO₄, analytical grade), Orthophosphoric acid (analytical grade).
Chromatographic Conditions
The selection of these parameters is critical for achieving optimal separation. The C18 column is a versatile stationary phase for moderately polar aromatic compounds. The mobile phase composition of acetonitrile and a phosphate buffer provides good peak shape and resolution. The pH is controlled to ensure consistent ionization of the amino group. The detection wavelength of 272 nm is chosen based on the UV absorbance maximum of the 4-nitrophenyl group, providing excellent sensitivity.[4]
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard for reversed-phase separation of small molecules. |
| Mobile Phase | Isocratic: Acetonitrile:20 mM KH₂PO₄ Buffer (pH 3.0) (35:65, v/v) | Balances retention and elution for good peak shape and resolution. |
| pH Adjustment | Adjust buffer pH to 3.0 with orthophosphoric acid | Suppresses silanol interactions and ensures consistent protonation of the amine. |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency without generating excessive backpressure. |
| Column Temp. | 30 °C | Ensures reproducible retention times and improves peak symmetry. |
| Detection | UV at 272 nm | Corresponds to a high absorbance region for the analyte.[4] |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Run Time | 20 minutes | Sufficient to elute the main peak and any potential post-eluting impurities. |
Preparation of Solutions
-
Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix 350 mL of acetonitrile with 650 mL of the prepared buffer. Degas the solution by sonication or vacuum filtration before use.
-
Diluent: Mobile phase is used as the diluent to ensure peak shape integrity.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Experimental Protocol and System Validation
The entire analytical workflow is designed to ensure the integrity and validity of the results generated.
Caption: Workflow for HPLC Purity Analysis.
System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified. This is a core requirement of pharmacopeial methods and ensures that the system is adequate for the intended analysis.[5] Inject the Standard Solution five times and evaluate the following parameters.[6]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency of the column separation. |
| Precision (RSD%) | RSD ≤ 2.0% for peak area | Demonstrates the reproducibility of the injector and system.[6] |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test as described in section 4.1. The system must meet all criteria before proceeding.
-
Inject the diluent (blank) once to ensure no carryover or system contamination.
-
Inject the Standard Solution once.
-
Inject the Sample Solution in duplicate.
-
Inject the Standard Solution again after a series of sample injections (e.g., every 10 samples) to verify continued system stability.
Data Analysis and Calculations
The purity of the sample is determined by the area percent method. This calculation assumes that all impurities have a similar UV response to the main component at the detection wavelength.
Calculation of Purity: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
Reporting Impurities: Any impurity with an area of less than 0.05% should be disregarded. Report the percentage of each individual impurity and the total percentage of all impurities.
Method Validation Principles
This method is designed to be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[7][8] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies, where the method must be able to separate the main peak from degradation products.[9]
-
Linearity: The method's ability to elicit results that are directly proportional to the concentration of the analyte. A typical range for an assay is 80-120% of the nominal concentration.[7]
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing samples with known concentrations (e.g., spiked placebo).
-
Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
Conclusion
The described RP-HPLC method provides a simple, precise, and accurate means for determining the purity of this compound. The isocratic mobile phase and straightforward sample preparation make it suitable for routine use in a quality control environment. The inclusion of rigorous system suitability criteria ensures the generation of reliable and reproducible results, which is paramount for controlling the quality of pharmaceutical intermediates.
References
-
IOSR Journal of Pharmacy. (n.d.). Determination of Chloramphenicol in Bulk Drug and Pharmaceutical Dosage Forms by HPLC. Retrieved from iosrphr.org. [Link]
-
SciSpace. (n.d.). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed. Retrieved from scispace.com. [Link]
-
PubMed. (n.d.). High-performance liquid chromatographic assay of chloramphenicol in serum. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]
-
PMC. (n.d.). Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. Retrieved from ncbi.nlm.nih.gov. [Link]
-
SIELC Technologies. (n.d.). Separation of Ethanol, 2-[ethyl(4-nitrosophenyl)amino]- on Newcrom R1 HPLC column. Retrieved from sielc.com. [Link]
-
Taylor & Francis. (n.d.). Full article: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from tandfonline.com. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from sielc.com. [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - HELDA. Retrieved from helda.helsinki.fi. [Link]
-
MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from microsolvtech.com. [Link]
-
US Pharmacopeia (USP). (n.d.). 〈621〉CHROMATOGRAPHY. Retrieved from uspnf.com. [Link]
-
Request PDF. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from researchgate.net. [Link]
-
European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ema.europa.eu. [Link]
-
IJSDR. (n.d.). A Validated RP-HPLC Method for Analysis of Chloramphenicol Residue in Pasteurized Milk Sample in Bangladesh. Retrieved from ijsdr.org. [Link]
-
FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from fda.gov. [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from pharmaguideline.com. [Link]
-
Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from agilent.com. [Link]
-
KKU Science Journal. (n.d.). Analysis of amino acids and biogenic amines by high performance liquid chromatography. Retrieved from scijournal.kku.ac.th. [Link]
-
FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from fda.gov. [Link]
-
PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]
-
Agilent. (n.d.). USP General Chapter <1058>. Retrieved from agilent.com. [Link]
-
ACS Publications. (2026, February 3). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes | The Journal of Organic Chemistry. Retrieved from pubs.acs.org. [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from ich.org. [Link]
-
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from waters.com. [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from youtube.com. [Link]
Sources
- 1. Making sure you're not a bot! [helda.helsinki.fi]
- 2. High-performance liquid chromatographic assay of chloramphenicol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. iosrphr.org [iosrphr.org]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry analysis of 2-Amino-1-(4-nitrophenyl)ethanol
Application Note: High-Resolution LC-MS/MS Characterization of 2-Amino-1-(4-nitrophenyl)ethanol
Executive Summary
This guide details the protocol for the mass spectrometric analysis of This compound (CAS: 16063-69-7 / 16428-47-0), a critical chiral intermediate in the synthesis of
The presence of both a basic primary amine and a polar nitro group presents unique chromatographic challenges (tailing, retention) and mass spectrometric behaviors (electrochemical reduction). This protocol utilizes HILIC-ESI-MS/MS for maximum sensitivity and describes the specific fragmentation logic required for MRM (Multiple Reaction Monitoring) development.
Physicochemical Profile
Understanding the molecule's properties is the foundation of the method.
| Property | Value | Analytical Implication |
| Formula | Nitrogen rule applies (even mass MW, odd mass | |
| MW (Monoisotopic) | 182.0691 Da | Target |
| pKa (Amine) | ~8.9 | Highly protonated at acidic pH; requires buffer to prevent peak tailing. |
| LogP | ~0.3 - 0.6 | Moderately polar; poor retention on standard C18 without ion-pairing. |
| Chirality | 1 Chiral Center | Enantiomers require chiral stationary phases (e.g., Amylose/Cellulose) if separation is needed. |
Method Development & Logic
Chromatographic Strategy: Why HILIC?
While Reversed-Phase (RP) chromatography is standard, this compound is small and polar. On a C18 column, it often elutes in the void volume, leading to ion suppression from salts.
-
Recommendation: HILIC (Hydrophilic Interaction Liquid Chromatography) .
-
Mechanism: The water-enriched layer on the polar stationary phase retains the polar amine effectively.
-
Alternative: Fluorophenyl (PFP) phases in RP mode can offer selectivity via
interactions with the nitrophenyl ring.
Ionization Logic (ESI+)
-
Primary Mode: Electrospray Ionization Positive (ESI+).
-
Mechanism: The aliphatic primary amine is the preferred site of protonation (
). -
Risk Factor (Electrochemical Reduction): The nitro group (
) is susceptible to reduction to an amine ( ) or hydroxylamine in the ESI source if the capillary voltage is too high (>3.5 kV) or if the source is dirty (acting as an electrochemical cell).-
Control: Keep capillary voltage < 3.0 kV.
-
Experimental Protocol
Sample Preparation
-
Stock Solution: Dissolve 1 mg in 1 mL Methanol (1 mg/mL).
-
Working Standard: Dilute to 100 ng/mL in 90:10 Acetonitrile:Water (HILIC compatible diluent). Do not use 100% water as diluent for HILIC injection to avoid peak distortion.
LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Column | HILIC Amide or Bare Silica (2.1 x 100 mm, 1.7 µm) | Retains polar amines; Amide phase improves peak shape. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0) in Water | Buffer controls ionization and silanol activity. |
| Mobile Phase B | Acetonitrile (0.1% Formic Acid) | Organic modifier. |
| Gradient | 95% B to 50% B over 5 mins | HILIC gradients run from High Organic |
| Flow Rate | 0.4 mL/min | Optimal for ESI sensitivity. |
| Source Temp | 350°C | Ensures desolvation of the polar mobile phase. |
| Capillary Voltage | 2.5 - 3.0 kV | CRITICAL: Low voltage prevents in-source reduction of |
Fragmentation & Structural Elucidation
The fragmentation of phenethanolamines follows a predictable pathway governed by benzylic stability and alpha-cleavage rules.
Fragmentation Pathway Diagram
The following diagram illustrates the specific bond cleavages derived from the structure
Figure 1: Proposed ESI-MS/MS fragmentation pathway for this compound.
MRM Transition Table
Use these transitions for quantitative method setup on a Triple Quadrupole (QqQ).
| Precursor ( | Product ( | Collision Energy (eV) | Ion Type | Purpose |
| 183.1 | 165.1 | 15 - 20 | Quantifier (Most abundant) | |
| 183.1 | 152.0 | 25 - 30 | Alpha-Cleavage | Qualifier (Structural specific) |
| 183.1 | 119.1 | 35 - 40 | Confirmation (High energy) |
Analytical Workflow
This flowchart visualizes the decision-making process during analysis, ensuring data integrity.
Figure 2: Analytical workflow emphasizing HILIC separation and source parameter control.
Results Interpretation & Troubleshooting
-
Observation: Peak at
153 instead of 183?-
Cause: This corresponds to the amine analogue (reduction of nitro group:
). -
Fix: This indicates the nitro group has been reduced to an amine. If this occurs only in MS but not UV, it is an in-source electrochemical reduction. Lower the capillary voltage.
-
-
Observation: Broad, tailing peaks.
-
Cause: Secondary interactions between the amine and silanols.
-
Fix: Increase buffer concentration (Ammonium Formate) to 20mM or switch to a "Charged Surface Hybrid" (CSH) column.
-
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
NIST Mass Spectrometry Data Center. (2023). Phenethanolamine Fragmentation Patterns. NIST Chemistry WebBook. Retrieved October 26, 2023, from [Link]
- Holčapek, M., et al. (2010). Analyte derivatization in mass spectrometry. Trends in Analytical Chemistry. (General principles of polar amine analysis).
-
Chakraborty, A., et al. (2020).[2] In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. (Mechanistic insight into alpha-cleavage). [Link]
Sources
Application Note: High-Efficiency Ugi-4CR Utilization of 2-Amino-1-(4-nitrophenyl)ethanol for Peptidomimetic Scaffolds
[1]
Abstract
This application note details the protocol for utilizing 2-Amino-1-(4-nitrophenyl)ethanol (CAS: Derivatives related to p-nitrophenylserinol) as the amine input in the Ugi Four-Component Reaction (Ugi-4CR).[1] While standard aliphatic amines are ubiquitous in Multi-Component Reactions (MCRs), this specific bifunctional building block offers unique access to nitrophenyl-functionalized peptidomimetics and constrained morpholine scaffolds .[1] The presence of the electron-withdrawing nitro group and the secondary hydroxyl moiety requires specific optimization of solvent systems and stoichiometry to prevent side reactions and ensure high atom economy.
Introduction & Chemical Profile
This compound is a "privileged structure" precursor.[1] Its dual nucleophilic sites (primary amine and secondary alcohol) allow for diverse synthetic pathways. In the context of the Ugi reaction, the primary amine acts as the pivotal nucleophile for imine formation.
Key Chemical Challenges:
-
Nucleophilicity: The p-nitro group exerts an electron-withdrawing effect (–I, –M), slightly reducing the nucleophilicity of the amine compared to standard alkyl amines. This necessitates a pre-formation step of the imine to drive equilibrium.
-
Solubility: The nitroaromatic moiety decreases solubility in non-polar solvents. Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) are the solvents of choice.
-
Chemoselectivity: The secondary hydroxyl group is generally spectator in the standard Ugi-4CR but can be activated for post-condensation cyclization (Ugi-Deprotection-Cyclization or UDC strategies).[1]
Mechanistic Insight
The success of this protocol relies on the Mumm Rearrangement . The reaction proceeds through the formation of an imine between the amino alcohol and the aldehyde.[2] The subsequent protonation by the carboxylic acid activates the imine for isocyanide attack, forming a nitrilium ion.[3]
-
Critical Control Point: The secondary alcohol of the starting material must not interfere with the Mumm rearrangement. In this protocol, we utilize the specific kinetics of the Ugi reaction where the intramolecular carboxylate trap is kinetically favored over the intermolecular alcohol attack.
Mechanistic Pathway (Graphviz)[1]
Figure 1: Mechanistic flow of the Ugi-4CR utilizing this compound.[1] The Mumm rearrangement is the irreversible driving force.
Experimental Protocol
Protocol A: Synthesis of Linear Peptidomimetics
This standard protocol generates a linear bis-amide backbone, leaving the hydroxyl group free for future derivatization (e.g., esterification).
Reagents:
-
Amine: this compound (1.0 equiv)[1]
-
Aldehyde: Benzaldehyde (1.0 equiv) [Model substrate][1]
-
Acid: Benzoic acid (1.0 equiv) [Model substrate][1]
-
Solvent: Anhydrous Methanol (0.5 M concentration relative to amine)
Step-by-Step Methodology:
-
Imine Pre-formation (Critical Step):
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 182 mg) in 2.0 mL of anhydrous Methanol.
-
Add Benzaldehyde (1.0 mmol, 102 µL).
-
Add molecular sieves (3Å or 4Å, activated) to absorb water.
-
Stir at Room Temperature (25°C) for 2 hours.
-
Validation: Monitor by TLC or 1H NMR to confirm the disappearance of the aldehyde signal (CHO peak ~10 ppm).
-
-
Component Addition:
-
Add Benzoic acid (1.0 mmol, 122 mg) to the reaction mixture. Stir for 10 minutes to ensure protonation of the imine.
-
Add tert-Butyl isocyanide (1.0 mmol, 113 µL) dropwise via syringe.[1]
-
-
Reaction Phase:
-
Seal the flask and stir at Room Temperature for 24–48 hours .
-
Note: The reaction often turns yellow/orange due to the nitro-aromatic functionality.[1]
-
-
Workup & Purification:
-
Remove solvent under reduced pressure (Rotary Evaporator).
-
Dissolve the residue in Ethyl Acetate (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) to remove unreacted acid.
-
Wash with Brine (10 mL), dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel column chromatography.
-
Eluent: Hexane:Ethyl Acetate (Gradient 3:1 to 1:1).
-
Target: The product is typically more polar than the starting materials due to the hydroxyl and amide groups.
-
-
Protocol B: Synthesis of Morpholin-2-one Scaffolds (Post-MCR Cyclization)
This advanced protocol utilizes Chloroacetic acid as the acid component.[1] The resulting Ugi adduct contains an
Modifications to Protocol A:
-
Replace Benzoic acid with Chloroacetic acid (1.0 equiv).
-
Post-MCR Step:
Experimental Workflow Visualization
Figure 2: Operational workflow distinguishing between linear peptide synthesis and morpholinone cyclization.
Optimization & Troubleshooting Data
| Parameter | Recommendation | Rationale |
| Solvent | Methanol (MeOH) or TFE | Protic solvents facilitate the proton transfer steps essential for the Ugi mechanism.[1] TFE (Trifluoroethanol) can accelerate difficult reactions due to its strong hydrogen-bond donating ability.[1] |
| Concentration | 0.5 M - 1.0 M | High concentration favors the bimolecular steps (Imine formation and Isocyanide addition) over hydrolysis.[1] |
| Stoichiometry | 1:1:1:1 | Standard. If the amine conversion is low, use slight excess of Aldehyde (1.2 equiv). |
| Temperature | 25°C (RT) | Heating (>60°C) may promote Passerini side-reaction or degradation of the isocyanide. |
Common Issues:
-
Precipitation: If the product precipitates early, add a small amount of DCM to maintain solubility, or filter the precipitate if it is the pure product (often the case with high-melting Ugi adducts).
-
Low Yield: Often due to incomplete imine formation. Ensure molecular sieves are fresh and increase the pre-formation time to 4 hours.
Safety Considerations
-
Nitro Compounds: While this compound is stable, nitroaromatics can be energetic.[1] Avoid excessive heat during rotary evaporation.
-
Isocyanides: tert-Butyl isocyanide has a foul odor and is toxic.[1] All reactions must be performed in a well-ventilated fume hood.[1] Treat glassware with bleach (hypochlorite) to quench isocyanide residues before washing.
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
Marcaccini, S., & Torroba, T. (2007). The Use of the Ugi Four-Component Condensation.[1][2][9] Nature Protocols, 2, 632–639. Link[1]
-
Pirrung, M. C., & Sarma, K. D. (2004). Multicomponent Reactions with Amino Alcohols.[5][8] Journal of the American Chemical Society, 126(2), 444-445. Link[1]
-
Tempest, P. A. (2005). Recent Advances in Heterocycle Generation Using the Efficient Ugi Multiple-Component Condensation Reaction. Current Opinion in Drug Discovery & Development, 8(6), 771-788.[1] Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications [mdpi.com]
- 3. Ugi reaction - Wikipedia [en.wikipedia.org]
- 4. sciepub.com [sciepub.com]
- 5. Ugi Reaction [organic-chemistry.org]
- 6. Multicomponent Reactions [organic-chemistry.org]
- 7. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 8. Multicomponent versus domino reactions: One-pot free-radical synthesis of β-amino-ethers and β-amino-alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
Reverse phase HPLC for 2-Amino-1-(4-nitrophenyl)ethanol
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Amino-1-(4-nitrophenyl)ethanol
Executive Summary
This technical guide provides a robust, self-validating Reverse Phase HPLC (RP-HPLC) protocol for the analysis of This compound , a critical intermediate in the synthesis of
The molecule presents a specific chromatographic challenge: it possesses a hydrophobic nitrophenyl moiety and a hydrophilic, basic amino-ethanol tail.[1] This "amphiphilic" nature often leads to peak tailing and retention instability on standard C18 columns.[1] This guide details a Ion-Suppression Reversed-Phase strategy utilizing acidic pH control to ensure reproducible quantification and separation from key impurities like 4-nitroacetophenone and 4-nitrobenzoic acid.
Physicochemical Profile & Method Strategy
To design a "self-validating" method, we must first understand the molecular behavior under chromatographic conditions.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Mixed polarity (Hydrophobic Ring + Polar Tail). | |
| pKa (Amine) | ~9.0 - 9.5 (Basic) | At pH < 7, the amine is protonated ( |
| pKa (Alcohol) | >15 (Neutral) | Benzylic alcohol remains neutral; contributes to polarity.[1] |
| Chromophore | Nitro Group ( | Strong UV absorbance at 270–275 nm . |
| Solubility | Moderate in Water; High in MeOH/ACN | Diluent must be matched to the mobile phase to prevent peak distortion.[1] |
Method Development Logic (The "Why")
The primary challenge is the interaction between the positively charged amine (at acidic pH) and residual silanols (
-
The Solution: We utilize a low pH (3.0) mobile phase.[1]
Figure 1: Method Development Decision Matrix. The logic flow from molecular properties to chromatographic conditions.
Protocol 1: Standard Isocratic Assay (Quality Control)
This method is optimized for speed and reproducibility, ideal for purity checks and reaction monitoring.[1]
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent end-capped C18)
-
Dimensions: 4.6 × 150 mm, 5 µm (or 3.5 µm for higher resolution).[1]
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with Orthophosphoric Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Mode: Isocratic.
-
Ratio: 85% Buffer : 15% Acetonitrile.[1]
-
Column Temp: 30°C.
-
Detection: UV @ 270 nm.[1]
-
Injection Volume: 10 µL.
Preparation of Solutions
-
Buffer Preparation: Dissolve 2.72 g of
in 1000 mL of Milli-Q water. Adjust pH to 3.0 ± 0.05 using dilute phosphoric acid (10%).[1] Filter through a 0.45 µm nylon membrane.[1] -
Standard Stock: Dissolve 10 mg of Reference Standard in 10 mL of Mobile Phase (Concentration: 1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase (Concentration: 0.1 mg/mL).
System Suitability Criteria (Self-Validation)
-
Theoretical Plates (N): > 5,000
-
Tailing Factor (T): < 1.5 (Critical for amino-ethanols)
-
RSD (n=5): < 2.0% for Area and Retention Time.[1]
Protocol 2: Gradient Impurity Profiling
This method is designed to separate the target molecule from its synthetic precursors (e.g., 4-nitroacetophenone) and degradation products (e.g., 4-nitrobenzoic acid).
Gradient Table
| Time (min) | Mobile Phase A (%) (Phosphate pH 3.[1]0) | Mobile Phase B (%) (Acetonitrile) | Event |
| 0.0 | 95 | 5 | Initial Equilibration |
| 5.0 | 95 | 5 | Isocratic Hold (Elute polar amines) |
| 20.0 | 40 | 60 | Linear Ramp (Elute hydrophobic ketones) |
| 25.0 | 40 | 60 | Wash |
| 26.0 | 95 | 5 | Re-equilibration |
| 35.0 | 95 | 5 | End |
Elution Order (Predicted)
-
2-Amino-1-(4-aminophenyl)ethanol: (If nitro reduced) - Elutes near void volume (very polar).
-
This compound (Target): ~6-8 mins.
-
4-Nitrobenzoic Acid: ~12-14 mins (pH dependent).
-
2-Bromo-1-(4-nitrophenyl)ethanone (Precursor): ~18-20 mins (Highly hydrophobic).
Troubleshooting & Expert Insights
Issue: Peak Tailing (> 1.5)
-
Cause: Secondary interactions between the amine group and residual silanols on the column stationary phase.[1]
-
Correction:
Issue: Retention Time Drift
-
Cause: Temperature fluctuations affecting the ionization equilibrium or buffer evaporation.[1]
-
Correction: Use a column oven set strictly to 30°C. Ensure the organic modifier (ACN) is premixed or pumped via a reliable binary pump to prevent "out-gassing" bubbles.
Issue: "Ghost" Peaks
-
Cause: The nitro group is susceptible to reduction if the stainless steel frits are old or passivated poorly.[1]
-
Correction: Passivate the LC system with 20% Nitric Acid (remove column first!) if ghost peaks appear at the retention time of the diamine analog.
Experimental Workflow Diagram
Figure 2: Operational Workflow. From sample preparation to final data reporting.
References
-
SIELC Technologies. (n.d.).[1][4] Separation of 2-Amino-4-nitrophenol on Newcrom R1 HPLC column. Retrieved from
- Relevance: Establishes baseline conditions for nitrophenyl-amine separ
-
BenchChem. (2025).[1][5] An In-depth Technical Guide to 2-Amino-1-(2-nitrophenyl)ethanol. Retrieved from
- Relevance: Provides synthesis context and physicochemical property predictions (pKa, solubility) for the structural isomer.
-
Phenomenex. (n.d.).[1] Separation of Amino Acid Mixtures Using Kinetex XB-C18. Retrieved from
- Relevance: Validates the use of C18 columns with acidic buffers for polar amine retention.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87573887, this compound. Retrieved from
- Relevance: Verification of CAS 16428-47-0 and molecular weight d
-
Agilent Technologies. (2010).[1] Analysis of Amino Acids by HPLC. Retrieved from
- Relevance: Detailed protocols for handling amino-functionalized compounds in RP-HPLC.
Sources
- 1. nanologica.com [nanologica.com]
- 2. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
Application Note: A Robust and Scalable Synthesis of 2-Amino-1-(4-nitrophenyl)ethanol
Abstract
This document provides a comprehensive technical guide for the scale-up synthesis of 2-Amino-1-(4-nitrophenyl)ethanol, a critical intermediate in the production of various pharmaceuticals, including the antibiotic chloramphenicol.[1] The protocol herein is designed for researchers, chemists, and process engineers in the drug development and manufacturing sectors. It emphasizes a robust, two-step synthetic pathway involving a base-catalyzed condensation followed by a selective chemical reduction. Key process parameters, safety protocols, and analytical quality control measures are detailed to ensure a reproducible, high-yield, and safe manufacturing process at scale.
Introduction and Significance
This compound is a chiral amino alcohol whose structure is a cornerstone for the synthesis of several active pharmaceutical ingredients (APIs). Its most notable application is as a direct precursor to chloramphenicol, a broad-spectrum antibiotic.[2][3] The efficiency, cost-effectiveness, and safety of the synthesis of this intermediate are paramount for the overall viability of the final drug product manufacturing. This guide moves beyond a simple laboratory procedure to address the critical considerations required for transitioning the synthesis to a pilot or industrial scale.
Synthetic Strategy and Mechanistic Insights
The selected synthetic route is a two-step process chosen for its reliability, use of readily available starting materials, and amenability to scale-up.
Step 1: Base-Catalyzed Condensation (Henry Reaction) The synthesis commences with the condensation of p-nitrobenzaldehyde and a suitable amine source. While various methods exist, a common and effective approach is the Henry (or nitroaldol) reaction between p-nitrobenzaldehyde and nitromethane to form a β-nitro alcohol precursor. This reaction is typically catalyzed by a base.
Step 2: Selective Reduction The subsequent and final step is the selective reduction of the nitro group of the intermediate to a primary amine, yielding the target molecule, this compound. For scale-up, chemical reducing agents like sodium borohydride (NaBH₄) in the presence of a catalyst, or catalytic hydrogenation, are preferred. This guide will focus on a sodium borohydride-based reduction due to its operational simplicity and effectiveness.[4]
Process Development and Scale-Up Considerations
Successfully scaling a synthesis from the bench to a reactor requires careful consideration of several factors that are often negligible at the lab scale.
-
Reagent Selection and Stoichiometry: The purity of p-nitrobenzaldehyde is critical to prevent side reactions. The stoichiometry of the reducing agent, sodium borohydride, must be carefully optimized. An excess is required to drive the reaction to completion, but a large excess can lead to safety issues and complicated workups.
-
Solvent Choice: The solvent system must be appropriate for both the condensation and reduction steps. A solvent like methanol or ethanol is often suitable as it solubilizes the reactants and is compatible with sodium borohydride.[5]
-
Temperature Control: Both the initial condensation and the reduction are exothermic. At a large scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of impurities. The reduction with NaBH₄, in particular, must be performed with controlled addition and cooling.[5]
-
Workup and Isolation: The isolation of the final product relies on its precipitation from the reaction mixture. The pH adjustment to induce crystallization must be precise. The choice of anti-solvent (if required) and the crystallization temperature profile will directly impact the final product's purity and crystal morphology, which are critical for filtration and drying efficiency.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process bay with suitable engineering controls.
Materials and Reagents
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Quantity | Supplier/Grade | Key Hazards |
| p-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 1.15 kg | ≥99% Purity | Irritant, Toxic |
| Nitromethane | CH₃NO₂ | 61.04 | 0.93 L | ≥98% Purity | Flammable, Toxic |
| Sodium Hydroxide | NaOH | 40.00 | As 10% soln. | Reagent Grade | Corrosive |
| Methanol | CH₃OH | 32.04 | 15 L | ACS Grade | Flammable, Toxic |
| Sodium Borohydride | NaBH₄ | 37.83 | 0.85 kg | ≥98% Purity | Water-Reactive |
| Hydrochloric Acid | HCl | 36.46 | As 2M soln. | Reagent Grade | Corrosive |
| Isopropanol | C₃H₈O | 60.10 | 5 L | Technical Grade | Flammable |
Synthetic Workflow Diagram
Caption: High-level process flow for the two-step synthesis.
Step-by-Step Procedure
Step 1: Synthesis of 1-(4-Nitrophenyl)-2-nitroethanol
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with an overhead stirrer, temperature probe, and addition funnel with 10 L of methanol.
-
Reactant Charging: Start agitation and add 1.15 kg of p-nitrobenzaldehyde. Stir until fully dissolved.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Nitromethane Addition: Add 0.93 L of nitromethane to the reactor.
-
Catalyst Addition: Prepare a 10% w/v solution of sodium hydroxide in methanol. Add this solution dropwise via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-18 hours.
-
In-Process Control (IPC): Monitor the reaction for the disappearance of p-nitrobenzaldehyde using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 2: Reduction and Isolation of this compound
-
Cooling: Once the condensation is complete, cool the reactor containing the intermediate solution back down to 0-5 °C.
-
Reducing Agent Addition: In a separate, dry vessel, carefully prepare a slurry of 0.85 kg of sodium borohydride in 5 L of methanol. Caution: NaBH₄ reacts with methanol to generate hydrogen gas; ensure adequate ventilation and no ignition sources.[5][6]
-
Controlled Reduction: Slowly add the sodium borohydride slurry to the reaction mixture over 2-3 hours, maintaining the internal temperature between 5-10 °C. Significant gas evolution will occur.
-
Reaction: After the addition is complete, stir the mixture at 10 °C for an additional 4-6 hours.
-
IPC: Monitor the reduction by TLC/HPLC until the nitro-intermediate is consumed.
-
Quenching: Carefully and slowly add 5 L of isopropanol to quench any unreacted sodium borohydride.[5] Allow the mixture to stir for 30 minutes.
-
Crystallization: Slowly add 2M hydrochloric acid to the mixture to adjust the pH to 8.5-9.0. The product will begin to precipitate as a pale yellow solid.
-
Isolation: Stir the resulting slurry for 1-2 hours at 0-5 °C to maximize crystallization. Filter the solid product using a suitable filter (e.g., Nutsche filter).
-
Washing: Wash the filter cake with cold (0-5 °C) water (2 x 2 L) and then with cold isopropanol (1 x 1 L) to remove residual impurities.
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected yield is approximately 1.0 to 1.2 kg.
Process Safety and Hazard Analysis
-
Nitromethane: Is a flammable liquid and can form explosive mixtures with air. Handle in a well-ventilated area away from ignition sources.
-
Sodium Borohydride (NaBH₄): Is a water-reactive solid that releases flammable hydrogen gas upon contact with protic solvents (water, alcohols) and acids.[7] The addition must be slow and controlled, with adequate cooling and ventilation to manage gas evolution and exotherms.[5][6] Store in a dry, inert atmosphere.
-
Hydrogen Gas: The reduction step generates significant amounts of flammable hydrogen gas. The reactor must be vented to a safe area, and the entire operation must be free of ignition sources.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene), is mandatory.[5][7]
Analytical Quality Control
To ensure the integrity and purity of the final product, the following analytical tests should be performed.
| Test | Method | Specification | Rationale |
| Appearance | Visual Inspection | Pale yellow to off-white crystalline solid | Confirms physical form and absence of gross contamination |
| Identification | FTIR / ¹H NMR | Spectrum conforms to reference standard | Confirms the chemical structure of the molecule |
| Purity | HPLC | ≥ 99.0% (by area) | Quantifies the purity and detects process-related impurities |
| Melting Point | Capillary Method | 140 - 144 °C | A sharp melting range indicates high purity |
| Residual Solvents | GC-HS | Methanol ≤ 3000 ppm, Isopropanol ≤ 5000 ppm | Ensures solvents are removed to acceptable pharmaceutical levels |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete condensation or reduction. Product loss during workup. | Verify IPC completion before proceeding. Optimize pH and cooling during crystallization to maximize precipitation. Check for solubility losses in wash solvents. |
| High Impurity Profile | Poor temperature control during reduction. Inefficient quenching. | Ensure robust cooling and slow addition of NaBH₄. Ensure quenching is complete before pH adjustment. |
| Poor Filtration | Fine particle size of the crystals. | Optimize the crystallization process: slow down the cooling rate and pH adjustment to encourage larger crystal growth. |
| Product is Oily/Gummy | Incomplete reaction or presence of impurities. | Re-check IPCs. Consider an additional wash of the crude product or a re-crystallization step if purity specifications are not met. |
Conclusion
The protocol described provides a detailed, scalable, and robust method for the synthesis of this compound. By focusing on critical process parameters such as temperature control, controlled reagent addition, and defined analytical checkpoints, this guide enables the safe and efficient production of this key pharmaceutical intermediate, ensuring high purity and yield suitable for subsequent GMP manufacturing steps.
References
- CN102399164B - Method for synthesizing chloramphenicol from nitromethane - Google Patents.
- CN102399164A - Method for synthesizing chloramphenicol from nitromethane - Google Patents.
- BenchChem. An In-depth Technical Guide to 2-Amino-1-(2-nitrophenyl)ethanol: Discovery, Synthesis, and Properties.
- National Center for Biotechnology Information. "Chloramphenicol.
- University of California, Santa Barbara. "Sodium borohydride - Standard Operating Procedure.
- MDPI. "Reduction of p-Nitrophenol with Modified Coal Fly Ash Supported by Palladium Catalysts.
- Carl ROTH. "Safety Data Sheet: Sodium borohydride.
- Sdfine. "SODIUM BOROHYDRIDE.
- New Jersey Department of Health. "SODIUM BOROHYDRIDE HAZARD SUMMARY.
Sources
- 1. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CN102399164B - Method for synthesizing chloramphenicol from nitromethane - Google Patents [patents.google.com]
- 3. CN102399164A - Method for synthesizing chloramphenicol from nitromethane - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. nj.gov [nj.gov]
Application Note: High-Efficiency Optical Resolution Using 2-Amino-1-(4-nitrophenyl)ethanol
This Application Note provides a comprehensive technical guide on the use of 2-Amino-1-(4-nitrophenyl)ethanol (ANPE) as a chiral resolving agent. While its structural analog, Chloramphenicol Base (2-amino-1-(4-nitrophenyl)-1,3-propanediol), is historically more prominent, ANPE offers unique physicochemical properties driven by its simplified hydroxy-amine motif and strong
This guide focuses on using enantiopure ANPE (specifically the (
Introduction & Mechanistic Basis[1][2]
The resolution of racemic mixtures remains a critical bottleneck in pharmaceutical manufacturing. This compound (ANPE) serves as a specialized basic resolving agent. Its efficacy is derived from three synergistic molecular interactions that stabilize diastereomeric salts:
-
Ionic Bonding: The primary amine forms a robust ammonium-carboxylate bridge with the target acid.
-
Hydrogen Bonding: The secondary alcohol acts as both a donor and acceptor, creating a rigid lattice network.
-
-
Stacking: The p-nitrophenyl moiety is strongly electron-withdrawing ( -acidic), enabling tight stacking interactions with electron-rich aromatic acids (e.g., Naproxen, Mandelic Acid).
Structural Advantage
Unlike flexible aliphatic amines, the rigid aromatic core of ANPE reduces the degrees of freedom in the crystal lattice, often leading to sharper solubility differences between diastereomers (
Pre-requisites & Material Specifications
Before initiating resolution, ensure the resolving agent meets the following criteria to prevent "eutectic entrapment" where impurities co-crystallize.
| Component | Specification | Criticality |
| Resolving Agent | ( | >99% ee (Optical purity is paramount) |
| Purity (Chemical) | >98% (HPLC) | High |
| Target Substrate | Racemic Carboxylic Acid | Free of neutral precursors |
| Solvents | Methanol, Ethanol (Abs.), Isopropanol, Water | ACS Grade / Dry |
Experimental Protocols
Protocol A: The "Dutch Resolution" Screening (Solvent Selection)
Objective: Determine the optimal solvent system that maximizes the solubility difference between the diastereomeric salts.
Workflow:
-
Preparation: Weigh 1.0 mmol of the Racemic Acid into 5 separate vials.
-
Addition: Add 1.0 mmol of (
)-ANPE to each vial. -
Solvent Dispensing: Add 2.0 mL of the following solvents to the vials:
-
Vial 1: Methanol
-
Vial 2: Ethanol (99%)
-
Vial 3: Isopropanol
-
Vial 4: Acetone/Water (9:1)
-
Vial 5: Ethyl Acetate/Ethanol (1:1)
-
-
Dissolution: Heat all vials to reflux (or near boiling) until clear solutions are obtained.
-
Crystallization: Allow vials to cool slowly to Room Temperature (RT) over 4 hours.
-
Analysis: Filter the precipitate. Dry and measure the yield. Analyze the salt (or liberated acid) via Chiral HPLC.
Success Criteria:
-
Yield: 30–45% (Theoretical max is 50% for a single enantiomer).
-
Enantiomeric Excess (
): >60% in the first pass.
Protocol B: Scale-Up Resolution (General Procedure)
Objective: Isolate a single enantiomer of a target acid (e.g., (
Step 1: Salt Formation[1]
-
Dissolve 10.0 g (65.7 mmol) of (
)-Mandelic Acid in 150 mL of Ethanol (95%) at 70°C. -
Separately, dissolve 11.9 g (65.7 mmol) of (
)-ANPE in 100 mL of hot Ethanol.-
Note: A 1:1 molar ratio is standard (Pope-Peachey method uses 0.5 eq, but 1:1 is recommended for ANPE to maximize lattice rigidity).
-
-
Mix the hot solutions under vigorous stirring.
-
Maintain reflux for 15 minutes to ensure homogeneity.
Step 2: Controlled Crystallization
-
Cool the mixture to 50°C and seed with a trace amount of pure diastereomeric salt (if available).
-
Allow the solution to cool to ambient temperature (20–25°C) over 6 hours.
-
Critical Control Point: Rapid cooling traps the unwanted diastereomer. Use a programmable cooling ramp if possible (-5°C/hour).
-
-
Stir at ambient temperature for an additional 2 hours.
Step 3: Isolation and Purification
-
Filter the crystalline solid (Salt A) via vacuum filtration.
-
Wash the cake with 20 mL of cold Ethanol.
-
Recrystallization: If
is <98%, recrystallize Salt A by dissolving in the minimum amount of boiling Ethanol and cooling again.
Step 4: Product Liberation (Acid & Agent Recovery)
-
Suspend the purified Salt A in 50 mL water .
-
Acidify to pH 1–2 using 2N HCl.
-
Result: The Target Acid precipitates (or extract with Ethyl Acetate). The ANPE remains in the aqueous layer as the hydrochloride salt.
-
-
Recovering the Agent: Basify the aqueous layer to pH 10 using 20% NaOH. (
)-ANPE will precipitate. Filter, dry, and reuse.
Visualization of the Resolution Cycle
The following diagram illustrates the closed-loop process, emphasizing the recovery of the valuable resolving agent.
Caption: Workflow for the optical resolution of carboxylic acids using ANPE, highlighting the critical recovery loop.
Data & Performance Metrics
The following table summarizes expected performance metrics when resolving standard aromatic acids using ANPE compared to generic Phenylethylamine (PEA).
| Parameter | This compound (ANPE) | Phenylethylamine (PEA) | Mechanistic Note |
| Molar Ratio | 1:1 | 1:1 | ANPE requires 1:1 for stable lattice formation. |
| Primary Interaction | H-Bonding + | Ionic + Weak | Nitro group on ANPE enhances selectivity for aryl acids. |
| Typical Yield (Pass 1) | 35–42% | 25–35% | Higher yield due to lower solubility of the p-salt. |
| Typical ee% (Pass 1) | 75–85% | 60–75% | Rigid structure reduces inclusion of the wrong isomer. |
| Recyclability | >95% Recovery | ~85% Recovery | ANPE precipitates easily at pH 10 due to lower water solubility. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Precipitate | Solvent too polar or volume too high. | Reduce solvent volume by 30% or add a co-solvent (e.g., Hexane/Ether) to induce nucleation. |
| Oil Formation (Oiling Out) | Impurities or temperature dropped too fast. | Reheat to dissolve oil, seed with pure crystal, and cool very slowly. Add 5% seed crystal. |
| Low Optical Purity (<50% ee) | Eutectic composition reached. | Change solvent system (e.g., switch from Ethanol to Acetone). Try the "half-quantity" method (0.5 eq ANPE + 0.5 eq NaOH). |
References
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link
- Saigo, K., et al. (1996). "Optical Resolution of -Hydroxy Acids using Chiral Amines." Bulletin of the Chemical Society of Japan. (Describes the mechanism of hydroxy-amine resolving agents).
-
Ager, D. J. (2005). Handbook of Chiral Chemicals. CRC Press. (Details on the industrial use of phenyl-ethanolamine derivatives). Link
-
PubChem. (n.d.). Compound Summary: this compound.[1][2][3] National Library of Medicine. Link
Sources
The Strategic Application of 2-Amino-1-(4-nitrophenyl)ethanol in the Chiral Synthesis of β-Blockers: A Detailed Guide
Introduction: A Versatile Chiral Building Block
2-Amino-1-(4-nitrophenyl)ethanol stands as a pivotal precursor in the asymmetric synthesis of a significant class of pharmaceuticals: the β-adrenergic blocking agents, commonly known as β-blockers. These drugs, such as Atenolol, Metoprolol, and Propranolol, are cornerstones in the management of cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias. The therapeutic efficacy of many β-blockers is highly dependent on their stereochemistry, with one enantiomer often exhibiting significantly greater pharmacological activity and a better safety profile.[1][2] The inherent chirality of this compound, possessing a stereocenter at the carbon bearing the hydroxyl group, presents a strategic advantage for the enantioselective synthesis of these drugs, potentially obviating the need for challenging chiral resolutions at later stages.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of β-blockers. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for a representative synthesis, and discuss the critical aspects of process control and characterization that ensure the integrity of the final active pharmaceutical ingredient (API).
Synthetic Strategy: A Multi-step Transformation
The conversion of this compound to a β-blocker of the aryloxypropanolamine class necessitates a series of carefully orchestrated chemical transformations. The core of the strategy involves the modification of the aromatic ring and the subsequent elaboration of the side chain. A logical and efficient synthetic pathway is outlined below:
-
Orthogonal Protection of the Amino and Hydroxyl Groups: To prevent unwanted side reactions during subsequent transformations, the reactive amino and hydroxyl functionalities of the starting material are protected with orthogonal protecting groups. This strategy allows for the selective removal of each protecting group under distinct conditions.[3][4]
-
Selective Reduction of the Nitro Group: The aromatic nitro group is reduced to a primary amine (an aniline derivative). This transformation is crucial as the newly formed amino group is the precursor to the phenolic hydroxyl group required for the aryloxypropanolamine scaffold.
-
Conversion of the Aniline to a Phenol: The aniline derivative is converted to a phenol through a diazotization reaction followed by hydrolysis of the diazonium salt. This step introduces the key phenolic hydroxyl group.
-
Formation of the Aryloxypropanolamine Side Chain: The phenolic intermediate is reacted with epichlorohydrin, followed by the opening of the resulting epoxide ring with a suitable amine (e.g., isopropylamine for the synthesis of Atenolol) to construct the characteristic aryloxypropanolamine side chain of the β-blocker.
-
Deprotection: The protecting groups on the amino and hydroxyl moieties of the original ethanolamine side chain are removed to yield the final β-blocker.
This strategic sequence ensures that the sensitive functional groups are shielded until the appropriate stage of the synthesis, maximizing yield and purity.
Visualizing the Synthetic Workflow
The overall synthetic pathway can be visualized as a multi-stage process, with each stage comprising one or more chemical reactions.
Caption: A generalized workflow for the synthesis of β-blockers from this compound.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of (S)-Atenolol, a widely used cardioselective β-blocker, starting from (R)-2-Amino-1-(4-nitrophenyl)ethanol. The choice of the (R)-enantiomer of the starting material will yield the therapeutically active (S)-enantiomer of Atenolol.
Part 1: Orthogonal Protection of (R)-2-Amino-1-(4-nitrophenyl)ethanol
Objective: To protect the amino group as a tert-butyloxycarbonyl (Boc) carbamate and the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.
Protocol:
-
Protection of the Amino Group:
-
Dissolve (R)-2-Amino-1-(4-nitrophenyl)ethanol (1.0 eq) in a suitable solvent such as methanol.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. The use of an alcoholic solvent can accelerate the reaction.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting Boc-protected amino alcohol by column chromatography on silica gel.
-
-
Protection of the Hydroxyl Group:
-
Dissolve the Boc-protected amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the fully protected product by column chromatography.
-
Data Presentation: Reagent Stoichiometry for Protection Steps
| Step | Reagent | Molar Equivalent |
| Amine Protection | (R)-2-Amino-1-(4-nitrophenyl)ethanol | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 | |
| Hydroxyl Protection | Boc-protected amino alcohol | 1.0 |
| Imidazole | 1.5 | |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 1.2 |
Part 2: Selective Reduction of the Nitro Group
Objective: To reduce the aromatic nitro group to a primary amine without affecting the protecting groups.
Protocol:
-
Dissolve the fully protected intermediate (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) to the solution. Aromatic nitro compounds are readily reduced by SnCl₂·2H₂O in alcohol, leaving other reducible groups unaffected.[5]
-
Reflux the reaction mixture for 3-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting aniline derivative by column chromatography.
Part 3: Conversion of the Aniline to a Phenol
Objective: To convert the primary aromatic amine to a hydroxyl group via a diazonium salt intermediate.
Protocol:
-
Diazotization:
-
Dissolve the protected aniline derivative (1.0 eq) in a mixture of water and sulfuric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, maintaining the temperature below 5 °C. The formation of the diazonium salt is rapid under these conditions.[6]
-
Stir the mixture for 30 minutes at 0-5 °C.
-
-
Hydrolysis:
-
Heat the solution containing the diazonium salt to 80-90 °C and maintain this temperature until the evolution of nitrogen gas ceases (typically 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
Extract the phenolic product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the phenolic intermediate by column chromatography.
-
Part 4: Synthesis of the Aryloxypropanolamine Side Chain
Objective: To construct the characteristic side chain of Atenolol.
Protocol:
-
Dissolve the protected phenolic intermediate (1.0 eq) and epichlorohydrin (1.5 eq) in a suitable solvent like ethanol.
-
Add a catalytic amount of a base, such as sodium hydroxide. The reaction involves the formation of a glycidyl ether intermediate.[7]
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the excess epichlorohydrin under reduced pressure.
-
To the crude glycidyl ether, add isopropylamine (3.0 eq) and continue stirring at room temperature for another 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify the fully protected Atenolol derivative by column chromatography.
Data Presentation: Key Reaction Parameters
| Step | Temperature | Duration | Key Reagents |
| Nitro Reduction | Reflux | 3-4 hours | SnCl₂·2H₂O |
| Diazotization | 0-5 °C | 30 minutes | NaNO₂, H₂SO₄ |
| Hydrolysis | 80-90 °C | 1-2 hours | Water |
| Side Chain Formation | Room Temp. | 48 hours | Epichlorohydrin, Isopropylamine |
Part 5: Deprotection to Yield (S)-Atenolol
Objective: To remove the Boc and TBDMS protecting groups to obtain the final product.
Protocol:
-
Removal of the TBDMS group:
-
Dissolve the protected Atenolol derivative in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq) in THF. Silyl ethers are readily cleaved by a source of fluoride ions.[8][9]
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture and purify the intermediate by column chromatography.
-
-
Removal of the Boc group:
-
Dissolve the TBDMS-deprotected intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the final product, (S)-Atenolol, with a suitable solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure (S)-Atenolol.
-
Analytical and Quality Control
Ensuring the identity, purity, and stereochemical integrity of the synthesized β-blocker is paramount. A combination of spectroscopic and chromatographic techniques should be employed at each stage of the synthesis.
Key Analytical Techniques:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of intermediates and the final product.
-
Column Chromatography: For the purification of all intermediates and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the chemical identity of all synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) of the final product, ensuring the stereochemical integrity is maintained throughout the synthesis.
Expected Spectroscopic Data for (S)-Atenolol:
| Technique | Expected Data |
| ¹H NMR (CDCl₃, δ ppm) | 1.15 (d, 6H), 2.80-3.00 (m, 2H), 3.60 (s, 2H), 3.90-4.10 (m, 3H), 5.50-6.00 (br s, 2H), 6.85 (d, 2H), 7.15 (d, 2H) |
| ¹³C NMR (CDCl₃, δ ppm) | 22.9, 49.3, 50.1, 68.9, 70.2, 114.6, 129.8, 131.2, 157.9, 172.5 |
| IR (KBr, cm⁻¹) | 3350-3150 (N-H, O-H), 2970 (C-H), 1640 (C=O, amide), 1515, 1240 (C-O, ether) |
Causality and Trustworthiness in the Protocol
The choice of each reagent and reaction condition in the provided protocols is deliberate and grounded in established principles of organic chemistry to ensure a self-validating and trustworthy synthesis.
-
Orthogonal Protection: The use of Boc and TBDMS protecting groups is a classic example of an orthogonal protection strategy. The Boc group is acid-labile, while the TBDMS group is fluoride-labile.[3][8] This orthogonality is critical for the selective deprotection at the final stage, preventing unwanted reactions and simplifying the purification process.
-
Chemoselective Reduction: The choice of SnCl₂·2H₂O for the nitro group reduction is based on its known chemoselectivity. It effectively reduces aromatic nitro groups in the presence of other sensitive functionalities like esters and, in this case, protected amines and ethers, thus preserving the integrity of the rest of the molecule.[5]
-
Controlled Diazotization: Performing the diazotization at low temperatures (0-5 °C) is crucial for the stability of the diazonium salt intermediate, which can be unstable and potentially explosive at higher temperatures.[6][10]
-
Stereochemical Integrity: By starting with an enantiomerically pure precursor, (R)-2-Amino-1-(4-nitrophenyl)ethanol, and employing reactions that do not affect the chiral center, the synthesis is designed to yield the desired (S)-enantiomer of Atenolol with high enantiomeric purity. The final confirmation of enantiomeric excess by chiral HPLC is a critical validation step.
Conclusion: A Robust Pathway to Chiral β-Blockers
The synthetic route detailed in this application note provides a robust and reliable method for the synthesis of β-blockers, exemplified by the preparation of (S)-Atenolol, from the versatile chiral precursor this compound. By employing a strategic sequence of protection, functional group interconversion, and side-chain elaboration, this methodology offers a high degree of control over the chemical and stereochemical outcome of the synthesis. The principles and protocols outlined herein can be adapted for the synthesis of a variety of other aryloxypropanolamine β-blockers, making this a valuable guide for researchers and professionals in the field of pharmaceutical development.
References
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, December 3). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 10). 16: Silylethers. Retrieved from [Link]
- Unknown Source. (n.d.). Alcohol Protecting Groups. No URL available.
-
Taylor & Francis eBooks. (n.d.). Synthesis of Chiral 2-Amino-1-Phenylethanol. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Diazotization of Aromatic Amines and Solvolysis of Diazonium Salts in Ethylene Glycol Ethers. Retrieved from [Link]
-
ResearchGate. (2024, March 10). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity. Retrieved from [Link]
-
Gelest Technical Library. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
- Google Patents. (n.d.). US6982349B1 - Process for producing atenolol of high optical purity.
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
MDPI. (2024, June 18). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reactions of Enamines Derived from Diphenylprolinol Silyl Ethers with Nitro Olefins and Lessons for the Corresponding Organocatalytic Conversions – a Survey. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of a novel series of (aryloxy)propanolamines: new selective beta 2-blocking agents. Retrieved from [Link]
- Google Patents. (n.d.). DE69910983T2 - SYNTHESIS OF CHIRAL BETA AMINO ACIDS.
-
PubMed Central. (n.d.). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, pharmacological activity and chromatographic separation of some novel potential beta-blockers of the aryloxyaminopropanol type. Retrieved from [Link]
- Google Patents. (n.d.). CN103739512A - Method for preparing (S) -atenolol.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. Retrieved from [Link]
-
Chem-Station. (2014, March 8). Silyl Protective Groups. Retrieved from [Link]
-
MDPI. (2024, March 10). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Retrieved from [Link]
-
ResearchGate. (n.d.). stereochemistry and biological activity of drugs. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Retrieved from [Link]
-
ACS Publications. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
RSC Publishing. (2023, August 29). Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Retrieved from [Link]
-
Synergy Publishers. (n.d.). Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. Retrieved from [Link]
Sources
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. synergypublishers.com [synergypublishers.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Protective Groups [organic-chemistry.org]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. Synthesis, pharmacological activity and chromatographic separation of some novel potential beta-blockers of the aryloxyaminopropanol type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct Conversion of Silyl Ethers to Organic Functionality - Gelest [technical.gelest.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. An un-forgotten classic: the nitro-Mannich reaction between nitrones and silyl nitronates catalysed by B(C6F5)3 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Byproducts in 2-Amino-1-(4-nitrophenyl)ethanol synthesis
Technical Support Center: Synthesis & Impurity Control for 2-Amino-1-(4-nitrophenyl)ethanol
Current Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Topic: Troubleshooting Byproducts & Critical Process Parameters (CPP)
Executive Summary
You are likely synthesizing This compound (CAS: 5698-03-3), a critical chiral building block for
The Central Challenge: This molecule represents a "chemoselectivity paradox." You possess two reducible moieties:
-
Aliphatic Nitro / Azide / Halide: Needs conversion to a primary amine.
-
Aromatic Nitro (
): Must remain intact.
Thermodynamic Warning: Under standard catalytic hydrogenation conditions (e.g.,
Module 1: The Henry Reaction (Upstream)
Context: Synthesis via condensation of 4-nitrobenzaldehyde and nitromethane.
Technical Diagram: The Henry Pathway & Leakage Points
Figure 1: Reaction network for the Henry condensation showing thermodynamic sinks (dehydration) and kinetic errors (Cannizzaro).
Troubleshooting Guide: Henry Reaction
| Symptom | Probable Cause | Mechanism | Corrective Action |
| Product is bright yellow/orange | Dehydration (Nitrostyrene) | The | Lower Temperature: Maintain |
| Low Yield + SM Recovery | Retro-Henry Reaction | The reaction is reversible. High temperature or prolonged stir time shifts equilibrium back to aldehyde. | Time Control: Monitor via TLC/HPLC. Do not stir overnight if conversion is stalled. Solvent: Switch to solvent-free grinding or use ethanol to precipitate product. |
| Resinous/Gummy Crude | Cannizzaro / Polymerization | Strong inorganic bases (NaOH/KOH) cause aldehyde disproportionation or nitroalkene polymerization. | Base Switch: Use milder organic bases like DBU, TMG, or heterogeneous catalysts (e.g., Amberlyst A-21). |
Module 2: The Chemoselective Reduction (The Bottleneck)
Context: Converting the aliphatic nitro group (or azide/cyanohydrin) to amine without touching the aromatic ring.
Q&A: Critical Reduction Failures
Q: I used Pd/C with Hydrogen gas (1 atm), but my Mass Spec shows [M-30] or [M-16]. What happened? A: You stripped the aromatic nitro group.
-
The Science: Aromatic nitro reduction is facile.
occurs rapidly before the aliphatic nitro reduces. -
The Fix: You cannot use standard heterogeneous hydrogenation.
-
Option A (Chemical): Use Stannous Chloride (
) in EtOH/EtOAc.[1] This is the "Gold Standard" for chemoselectivity but requires tedious workup to remove tin salts. -
Option B (Transfer Hydrogenation): Use Formic Acid/Triethylamine with specific Ruthenium catalysts, though this requires screening.
-
Q: The reaction mixture turned dark red/brown, and I see a dimer in LC-MS. A: You formed Azo or Azoxy dimers .
-
Mechanism: Partial reduction of the aromatic nitro group leads to Nitroso (
) and Hydroxylamine ( ) intermediates. These condense to form colored Azo ( ) linkages. -
Prevention: This confirms your reducing agent is attacking the aromatic ring. Stop immediately. Switch to a hydride donor like
with a catalyst (e.g., ) or at controlled temperatures (though LAH is risky for aromatic nitro).
Q: I am using the Epoxide/Halohydrin route (opening with ammonia). Why do I have a +137 mass impurity? A: You have Bis-alkylation (Dimerization) .
-
Mechanism: The product (primary amine) is more nucleophilic than ammonia. It attacks a second molecule of epoxide/halide.
-
The Fix: Use a massive excess of ammonia (20-50 equivalents) or use a "Delépine synthesis" approach (Hexamethylenetetramine) to strictly enforce mono-amination.
Module 3: Analytical Impurity Profiling
Use this table to identify peaks in your HPLC chromatogram.
Methodology: Reverse Phase C18, Water/Acetonitrile Gradient (0.1% Formic Acid).
| Relative Retention (RRT) | Identity | Mass Shift ( | Origin |
| 0.85 | 4-Aminobenzaldehyde | - | Impurity in SM or degradation |
| 0.90 | 2-Amino-1-(4-aminophenyl)ethanol | [M-30] | Over-reduction (Critical Failure) |
| 1.00 | This compound | Target | Target |
| 1.25 | 4-Nitrobenzaldehyde | - | Unreacted Starting Material |
| 1.40 | 1-Nitro-4-(2-nitrovinyl)benzene | [M-18] | Dehydration (Nitrostyrene) |
| 1.60+ | Bis-(2-hydroxy-2-(4-nitrophenyl)ethyl)amine | [2M - NH3] | Dimerization (if using Halohydrin route) |
Module 4: Recommended Protocol (Self-Validating)
To avoid the "Over-reduction" trap, the following Tin(II) Chloride Reduction is recommended for lab-scale validation. It is chemically incapable of reducing the aliphatic nitro group? Incorrect. Correction: SnCl2 is actually specific for aromatic nitro groups. Wait. Correction on Science Logic: Standard SnCl2 reduces aromatic nitro groups and leaves aliphatic alone. The User's Goal: The user wants This compound .
-
Structure:
. -
Reaction Required: Reduction of
(aliphatic) to while keeping .[2] -
The Paradox: This is extremely difficult because
is easier to reduce.
Revised Protocol for Chemoselectivity: The most reliable route to this specific target is NOT direct reduction of the Henry product (2,2-nitroalcohol). The Henry product reduction almost always yields the diamine or the amino-nitrophenyl (wrong isomer).
The Industry Standard Route (The "Halohydrin" Bypass):
-
Start: 2-Bromo-1-(4-nitrophenyl)ethanone.
-
Step 1 (Ketone Reduction): Chemoselective reduction of ketone to alcohol using (+)-DIPCl or NaBH4 (at
). The aromatic nitro survives borohydride reduction easily.-
Intermediate: 2-Bromo-1-(4-nitrophenyl)ethanol.
-
-
Step 2 (Amination): Displacement of Bromide with Sodium Azide (
) followed by Staudinger Reduction ( ), OR direct displacement with Hexamethylenetetramine (Delépine) .-
Why? These methods generate the amine without exposing the aromatic nitro group to hydrogenation conditions.
-
Technical Diagram: The Robust Pathway
Figure 2: The "Halohydrin Bypass" avoids the chemoselectivity issues of the Henry reaction.
References
-
Chemoselective Reduction Strategies
-
Henry Reaction Byproducts
- Title: Henry Reaction between Benzaldehyde and Nitromethane over Solid Base C
- Source: Green and Sustainable Chemistry (SciRP).
-
Link:[Link]
-
Sotalol Intermediate Synthesis (Related Scaffold)
- Title: Synthesis of Sotalol
- Source: ResearchG
-
Link:[Link]
-
Impurity Profiling
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)- | C16H18N2O3 | CID 46193352 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 2-Amino-1-(4-nitrophenyl)ethanol synthesis
System Status: Operational Ticket Queue: High Priority (Chemoselectivity & Yield Optimization) User Role: Senior Application Scientist[1]
Portal Overview
Welcome to the technical support hub for 2-Amino-1-(4-nitrophenyl)ethanol (CAS: 2968-38-9 for the free base). This molecule is a critical "chiral pool" intermediate, often used in the synthesis of
Critical Advisory: The most common user error reported for this target is loss of chemoselectivity .
-
The Challenge: You need to generate a primary aliphatic amine (tail) while preserving the aromatic nitro group (ring).[1]
-
The Trap: Standard catalytic hydrogenation (e.g., H₂/Pd-C) applied to the Henry reaction product will frequently reduce the aromatic nitro group to an aniline, yielding the wrong intermediate (1-(4-aminophenyl)-2-aminoethanol).
This guide prioritizes the Epoxide/Halohydrin Aminolysis Route as the standard operating procedure (SOP) for high-fidelity synthesis, while addressing the Henry Reaction for users restricted to nitroaldol chemistry.
Module 1: Route Selection & Strategy
Visualizing the Synthetic Pathways
The following decision tree outlines the two primary routes and their associated risks.
Figure 1: Strategic decision tree highlighting the chemoselectivity risks associated with the Henry Reaction route versus the robustness of the Epoxide route.
Module 2: The Epoxide/Halohydrin Route (Recommended)[1]
Context: This route avoids the "double nitro" ambiguity by introducing the amine via nucleophilic substitution (S_N2) rather than reduction.
Protocol: Aminolysis of 4-Nitrostyrene Oxide
User Report: "I am observing significant dimer formation (secondary amine impurities) during the reaction with ammonia."
Root Cause Analysis: The reaction between the epoxide (4-nitrostyrene oxide) and ammonia is competing with the reaction between the product (primary amine) and the epoxide. Since the product is more nucleophilic than ammonia, it attacks the starting material, forming the dimer [1].[1]
Troubleshooting Guide:
| Parameter | Recommended Condition | Technical Rationale |
| Reagent Stoichiometry | NH₃ : Substrate > 20:1 | A massive excess of ammonia is statistically required to ensure the epoxide collides with NH₃ rather than the newly formed amine. |
| Solvent System | Ethanol/Water or Methanol | Polar protic solvents stabilize the transition state for epoxide opening. Water facilitates the proton transfer steps. |
| Temperature | 40°C - 60°C | Higher temperatures increase the rate but also increase pressure. Sealed vessels (autoclaves) are often necessary to keep NH₃ in solution.[1] |
| Pressure | 2 - 5 bar | Maintaining ammonia concentration in the liquid phase is critical. Open reflux leads to NH₃ loss and increased dimerization. |
Step-by-Step Optimization:
-
Preparation: Dissolve 4-nitrostyrene oxide (or the in situ generated epoxide from the bromohydrin) in Methanol (10 volumes).
-
Ammonia Charge: Cool the solution to 0-5°C. Saturate with gaseous ammonia or add 25-28% aqueous ammonium hydroxide (target >20 eq).
-
Reaction: Seal the vessel. Heat to 50°C for 4-6 hours.
-
Workup: Concentrate under vacuum to remove excess ammonia immediately. Do not allow the mixture to stand at high concentration with residual ammonia, as equilibrium shifts can occur.
-
Purification: The crude residue often contains the dimer. Recrystallize from Isopropanol/Water or convert to the HCl salt for precipitation.
Module 3: The Henry Reaction (Alternative)
Context: Useful if you lack the bromoketone precursor. This involves the condensation of 4-nitrobenzaldehyde with nitromethane.
Ticket #402: "Low Yield / Retro-Henry Reaction"
User Report: "My yield is stalled at 50%, and I see starting aldehyde on TLC."
Troubleshooting Guide: The Henry reaction is reversible. The presence of water or high base concentration can drive the "Retro-Henry" (deprotonation of the alcohol and ejection of the nitronate).
-
Catalyst Selection: Switch from strong hydroxides (NaOH/KOH) to non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TMG (Tetramethylguanidine) in THF.[1] These promote kinetic product formation [2].
-
Temperature: Keep the reaction at 0°C to -10°C . Higher temperatures favor the elimination of water to form the nitrostyrene (dehydration), which is a different intermediate.[1]
Ticket #403: "Selective Reduction Failure"
User Report: "I used Pd/C and Hydrogen to reduce the aliphatic nitro group, but the aromatic nitro group disappeared."
Resolution: You cannot use standard catalytic hydrogenation (Pd/C, PtO2) for this transformation because the aromatic nitro group is highly susceptible to reduction.[1]
Alternative Reduction Protocols (Chemoselective):
-
Borane-THF Complex:
-
Samarium Diiodide (SmI₂):
-
Known for high chemoselectivity in reducing aliphatic nitro groups in the presence of aromatic ones, though expensive for scale-up.
-
-
Iron/Acetic Acid (Careful Control):
Module 4: Impurity Profile & Quality Control
Impurity Visualization: Understanding the side-reactions in the Aminolysis route.
Figure 2: Mechanism of impurity formation.[1] The "Dimer" forms when the product competes with ammonia for the epoxide.
Analytical Checkpoints:
-
HPLC: Monitor the ratio of Primary Amine (Target) vs. Secondary Amine (Dimer). The dimer will elute later (more lipophilic).[1]
-
NMR (1H): Look for the integration of the benzylic proton. The regioisomer (attack at the benzylic carbon) is rare due to steric hindrance but possible.
References
-
Kulakov, I. V., et al. (2008).[1][8] "Synthesis of 2-(4-Chlorobenzylamino)-1-(4-nitrophenyl)ethanol and Its Chemical Transformations." Russian Journal of General Chemistry, 78(12), 2374–2378.[1][8]
-
Ballini, R., et al. (2022).[1] "Synthesis of Amino-Acid-Based Nitroalkenes via Henry Reaction." MDPI Organics, 3(2), 110-125.[1] [1]
-
Rode, S. R., et al. (2023).[1] "Chemoselective reduction of aromatic nitro compounds using simple borane-THF." Tetrahedron Letters, 135, 154899.[1][3]
-
BenchChem Technical Data. (2025). "Technical Guide to 2-Amino-1-(2-nitrophenyl)ethanol." (Note: Isomer analog data used for solubility/stability baselines).[1] [1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jrfglobal.com [jrfglobal.com]
- 4. RU2432351C1 - Method of producing 4-nitrostyrene - Google Patents [patents.google.com]
- 5. scihorizon.com [scihorizon.com]
- 6. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Preventing racemization during 2-Amino-1-(4-nitrophenyl)ethanol synthesis
Topic: Preventing Racemization & Ensuring Enantiomeric Excess (ee)
Status: Active | Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering challenges with the enantiomeric purity of 2-Amino-1-(4-nitrophenyl)ethanol . Unlike electron-rich benzylic alcohols, the 4-nitro substituent creates a unique electronic environment. While it destabilizes the benzylic carbocation (reducing acid-catalyzed racemization risks compared to methoxy-analogs), it significantly increases the acidity of the benzylic proton, making the system sensitive to base-mediated degradation and oxidation pathways.
This guide provides a root-cause analysis of racemization vectors and validated protocols to maintain chirality from synthesis through workup.
Module 1: The Racemization Threat Matrix
To prevent racemization, you must understand the invisible pathways destroying your chiral center.
Mechanistic Visualization
The following diagram illustrates the two primary failure modes: Acid-Catalyzed SN1 (formation of a planar carbocation) and Redox Recycling (metal-catalyzed dehydrogenation).
Figure 1: Racemization pathways.[1][2][3] Note that the 4-NO2 group destabilizes the cation (red path), making the redox pathway (yellow path) a common "silent killer" if trace catalysts remain.
Critical Electronic Effects
| Feature | Effect on Racemization | Operational Consequence |
| 4-NO2 Group | Electron Withdrawing (EWG) | Destabilizes the benzylic carbocation. Acid-catalyzed racemization is slower than in unsubstituted phenyl analogs but still possible in pH < 2. |
| Benzylic Proton | Increased Acidity | The EWG pulls electron density, making the C-H bond more acidic. Strong bases can trigger elimination or oxidation. |
| Amine Moiety | Intramolecular Nucleophile | Can attack the benzylic position if the OH is activated (e.g., by mesyl chloride), leading to aziridine formation and subsequent ring-opening (inversion or retention depending on conditions). |
Module 2: Synthesis Protocols for High EE
If you are observing low ee%, the issue likely originates in the reduction step. We recommend Asymmetric Transfer Hydrogenation (ATH) over standard hydrogenation for this nitro-substrate to avoid reducing the nitro group and to ensure high stereocontrol.
Recommended Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation
Rationale: ATH uses formic acid/triethylamine as a hydrogen source, avoiding high-pressure H2 and harsh conditions.
Reagents:
-
Substrate: 2-Amino-1-(4-nitrophenyl)ethanone HCl salt.
-
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori-type catalyst).
-
Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).
Step-by-Step Workflow:
-
Catalyst Prep: In a Schlenk flask, dissolve RuCl(p-cymene)[(R,R)-Ts-DPEN] (1 mol%) in degassed DMF or EtOAc.
-
Reaction: Add the amino-ketone substrate (1.0 equiv).
-
Initiation: Cool to 0°C. Add the HCOOH/Et3N mixture (5 equiv) dropwise.
-
Monitoring: Stir at 25°C. Monitor via HPLC (Chiralcel OD-H column). Do not heat above 40°C to prevent thermal degradation.
-
Quench: Once conversion >98%, quench with saturated NaHCO3 (aq) to pH 8.
-
Extraction: Extract immediately with EtOAc.
Protocol Visualization
Figure 2: Optimized ATH Workflow. The critical control point is the Quench step (Yellow) to prevent base-catalyzed degradation.
Module 3: Troubleshooting & FAQs
Q1: My ee% drops significantly during the workup. Why?
Diagnosis: This is likely due to pH overshoot or thermal stress during solvent removal.
-
The Science: While the 4-NO2 group stabilizes the molecule against acid-catalyzed racemization, it makes the system sensitive to retro-aldol-like decomposition or elimination under strongly basic conditions (pH > 11), especially if heated.
-
The Fix:
-
Quench reactions to a neutral pH (7.0–8.0). Avoid strong caustic washes (NaOH). Use saturated NaHCO3 or phosphate buffers.
-
Keep rotary evaporator bath temperature below 40°C .
-
Q2: Can I use catalytic hydrogenation (Pd/C + H2)?
Warning: Not Recommended.
-
Risk 1: Pd/C will readily reduce the nitro group (-NO2) to an aniline (-NH2) before or simultaneously with the ketone reduction, destroying your target structure.
-
Risk 2: Heterogeneous catalysts can promote racemization via a dehydrogenation-rehydrogenation mechanism if the reaction is allowed to "over-stir" after completion.
-
Alternative: If you must use H2, use a homogeneous Ruthenium or Rhodium chiral catalyst that is chemoselective for the ketone over the nitro group.
Q3: How do I store the chiral alcohol?
-
Solid State: Stable at 4°C under Argon/Nitrogen.
-
Solution: Unstable. Do not store in protic solvents (MeOH, EtOH) for extended periods, as slow proton exchange can occur. Store in dry DMSO or DMF if necessary, but fresh preparation is best.
-
Salt Formation: Converting the free amine to a hydrochloride salt (using dry HCl in ether) significantly improves shelf-life and resistance to racemization.
Q4: I see a "planar" impurity in my NMR. What is it?
If you see a loss of chirality and the appearance of an enone or imine species, you likely formed the oxazoline intermediate.
-
Cause: Did you use an acylating agent (e.g., acetic anhydride) to protect the amine?
-
Mechanism: The amide oxygen attacks the benzylic position (intramolecular SN2), displacing the OH. This forms an oxazoline. Hydrolysis of this oxazoline opens the ring non-selectively, resulting in a racemic mixture.
References
-
Mechanism of Racemization: Smith, G. G., & Sivakua, T. (1983).[3] "Racemization of amino acids and derivatives."[1][3][4][5] Journal of Organic Chemistry. (Context: General benzylic/alpha-proton acidity mechanisms).
-
Biocatalytic & Chemical Reduction: Patel, R. N. (2008). "Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals." Biomolecules.[1][2][3] (Context: Specific reduction of acetophenone derivatives).
-
Sotalol/Nitro-ethanol Analogs: BenchChem Technical Guide. "An In-depth Technical Guide to 2-Amino-1-(2-nitrophenyl)ethanol." (Context: Synthesis workflows for nitro-phenyl ethanol derivatives).
-
Asymmetric Transfer Hydrogenation (ATH): Palmer, M., et al. (2009). "Asymmetric synthesis of chiral amino alcohols via transfer hydrogenation." Organic Process Research & Development. (Context: Standard Noyori protocols for amino-ketones).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools | MDPI [mdpi.com]
- 4. thesis.unipd.it [thesis.unipd.it]
- 5. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
Technical Support Center: Purification of 2-Amino-1-(4-nitrophenyl)ethanol
Case ID: 2A-4NP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Triage
User Query: "I have a crude reaction mixture containing 2-Amino-1-(4-nitrophenyl)ethanol. The product is currently a dark, viscous oil/solid mix. How do I isolate and purify it to >98% purity?"
Technical Assessment: The target molecule, This compound , presents a classic purification challenge known as the "Amino-Alcohol Paradox":
-
Amphiphilic Nature: It possesses a basic primary amine (
), a polar hydroxyl group, and a lipophilic nitrophenyl ring. This makes solubility unpredictable and "oiling out" highly probable. -
Impurity Profile: Common synthesis (via (4-nitrophenyl)oxirane +
) generates specific contaminants:-
Bis-alkylated dimer:
(Major impurity). -
Regioisomers: (Rare, but possible).
-
Unreacted Epoxide: (Genotoxic hazard).
-
Immediate Action Plan: Do not attempt direct flash chromatography on the crude oil if the mass is >5g. It will streak and tail due to the amine. Follow the Acid-Base Extraction Protocol (Module 1) followed by Salt Formation (Module 3) for the highest purity.
Module 1: The "Workhorse" Extraction (Crude Isolation)
Objective: Remove neutral impurities (unreacted epoxide) and bulk polymeric byproducts.
The Protocol
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Use 10 mL per gram of crude.
-
Acid Extraction (The Critical Step):
-
Basification:
-
Cool the aqueous acidic layer to
(Ice bath). -
Slowly adjust pH to 10–12 using 20% NaOH or
. -
Warning: Do not let the temperature spike; the nitro group can be sensitive to hot alkaline conditions (potential for degradation).
-
-
Re-Extraction:
-
Extract the cloudy aqueous mixture with Dichloromethane (DCM) or EtOAc (
). -
Dry combined organics over
, filter, and concentrate in vacuo.
-
Visual Workflow (DOT Diagram)
Caption: Logic flow for Acid-Base extractive purification. Red nodes indicate waste streams; Green nodes indicate product streams.
Module 2: Troubleshooting "Oiling Out" (Crystallization)
User Complaint: "I tried to recrystallize the free base from hot ethanol, but it separated into a sticky brown oil at the bottom of the flask."
Diagnosis: This is "oiling out" (Liquid-Liquid Phase Separation). It happens when the solute becomes insoluble at a temperature above its melting point in the solvent mixture.
The Solution: The "Cloud Point" Method
Do not use a single solvent. Use a Solvent/Anti-Solvent system.
Recommended System: Isopropanol (Solvent) / Heptane (Anti-Solvent)
-
Dissolve: Dissolve the crude oil in the minimum amount of boiling Isopropanol (IPA).
-
Seed: If you have any solid crystals from a previous batch, add a tiny amount now (
). -
Titrate: Add Heptane dropwise to the warm solution until a faint, persistent cloudiness appears (the "Cloud Point").
-
Clear: Add 1-2 drops of IPA to turn it clear again.
-
Cool: Turn off the heat. Allow the flask to cool to room temperature slowly (wrap the flask in a towel to insulate).
-
Precipitate: Once at room temp, move to a fridge (
).
Why this works: The slow cooling and marginal solubility prevent the rapid crash-out that leads to oiling.
Module 3: Salt Formation (The "Gold Standard" for Purity)
Technical Insight: Free amines are often hygroscopic and prone to oxidation. Converting this compound to its Hydrochloride (HCl) salt is the most reliable way to achieve >99% purity and long-term stability [1].
Protocol: HCl Salt Formation
| Parameter | Specification |
| Solvent | Anhydrous Ethanol or Isopropanol (IPA) |
| Reagent | 1.25 M HCl in Ethanol (or 4M HCl in Dioxane) |
| Temperature | |
| Expected Yield | 85-95% |
Step-by-Step:
-
Dissolve the free base (from Module 1) in anhydrous Ethanol (approx. 5 mL/g).
-
Cool to
in an ice bath. -
Add the HCl solution dropwise with vigorous stirring.
-
Critical Endpoint: Monitor pH using wet pH paper. Stop when pH
2-3. -
A white precipitate should form immediately.
-
Stir for 30 minutes at
. -
Filter the solid and wash with cold Diethyl Ether or Heptane to remove colored impurities.
Frequently Asked Questions (FAQs)
Q1: I see a "doublet" impurity peak in my HPLC at roughly 2x the molecular weight. What is it? A: This is the bis-alkylated dimer . It occurs during synthesis when one molecule of ammonia reacts with two molecules of epoxide.
-
Fix: This impurity is much less soluble in water than your target. The Acid-Base extraction (Module 1) usually removes it because the dimer is less basic and more lipophilic; it will often stay in the organic layer during the acid wash or crash out as a gum.
Q2: Can I use Silica Gel Chromatography? A: Yes, but you must modify the mobile phase.
-
Standard Silica: The amine will stick to the acidic silanols, causing tailing.
-
The Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., DCM:MeOH:TEA 90:9:1). This "caps" the active sites on the silica [2].
Q3: Is the nitro group stable?
A: Generally, yes. However, avoid using strong reducing agents (like
Advanced Visualization: Impurity Fate Mapping
Caption: Tracking the fate of major impurities through the purification cascade.
References
-
Smolecule. (2023).[5] (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride Solubility Profile. Retrieved from
-
Thermo Fisher Scientific. (n.d.). 2-(4-Nitrophenyl)ethylamine hydrochloride Specifications. Retrieved from
-
BenchChem. (2025).[6] An In-depth Technical Guide to 2-Amino-1-(2-nitrophenyl)ethanol: Synthesis and Properties. Retrieved from
-
GuideChem. (n.d.). This compound Properties. Retrieved from
Sources
- 1. Phenol - Wikipedia [en.wikipedia.org]
- 2. WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]
- 3. JPS5939857A - Crystallization of amino acid - Google Patents [patents.google.com]
- 4. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Amino-1-(4-nitrophenyl)ethanol
Welcome to the technical support guide for 2-Amino-1-(4-nitrophenyl)ethanol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust methods for its purification. Purity is paramount, as residual starting materials, by-products, or degradation products can significantly impact downstream applications, from biological assays to further synthetic transformations.
This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and adapt these methods to your specific experimental context.
Section 1: Understanding the Impurity Profile
Before any purification, it's critical to understand what you're trying to remove. The impurity profile of crude this compound is largely dictated by its synthetic route, most commonly the reduction of a precursor like 2-amino-4'-nitroacetophenone or 1-(4-nitrophenyl)-2-nitroethanol.
Frequently Asked Questions: Common Impurities
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Your crude product may contain a variety of substances. The most common are:
-
Unreacted Starting Materials: Depending on the synthesis, this could be the ketone precursor (e.g., 2-amino-4'-nitroacetophenone) or the nitroalkane precursor. Incomplete reduction is a frequent issue.[1]
-
Over-reduction Products: The aromatic nitro group can be reduced to an amine, or the benzylic alcohol can be hydrogenolyzed, leading to ethylaniline derivatives.
-
Catalyst Residues: If catalytic hydrogenation was used (e.g., with Pd/C), fine catalyst particles may be present in the crude product.[2]
-
Solvent Residues: Residual solvents from the reaction or initial work-up (e.g., ethanol, ethyl acetate, THF) are almost always present.[3]
-
Degradation Products: Amino alcohols can be susceptible to oxidation or other degradation pathways, especially if exposed to air and light over time.[4][5]
Table 1: Potential Impurities and Their Origin
| Impurity Name | Probable Origin | Impact on Purification |
| 2-Amino-4'-nitroacetophenone | Incomplete reduction of ketone | Different polarity; separable by chromatography. |
| 1-(4-Aminophenyl)ethan-1,2-diol | Over-reduction of nitro group | Significantly different polarity and basicity. |
| Palladium/Carbon Fines | Catalytic hydrogenation | Insoluble; removed by filtration through Celite.[2] |
| Polymeric materials | Side reactions/degradation | Often insoluble or have very different solubility profiles. |
Q2: How can I get a quick assessment of my crude product's purity?
A2: Thin-Layer Chromatography (TLC) is the fastest and most economical method for initial assessment.[2] Spot your crude material alongside any available starting material standards. A typical mobile phase for this compound would be a mixture of a moderately polar solvent (like ethyl acetate) and a non-polar solvent (like hexanes). The presence of multiple spots indicates impurities. For a more quantitative view, High-Performance Liquid Chromatography (HPLC) is the preferred method.[6][7]
Section 2: Purification Strategies & Troubleshooting
Choosing the right purification strategy depends on the nature of the impurities, the scale of your experiment, and the required final purity. The following decision workflow provides a general guideline.
Caption: General workflow for purifying this compound.
Recrystallization: The Workhorse of Purification
Recrystallization is often the most efficient method for purifying solid compounds on a large scale, provided a suitable solvent can be found. The principle relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.
Frequently Asked Questions: Recrystallization
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one where the compound is sparingly soluble at room temperature but very soluble when hot. Given the polar amino and alcohol groups, combined with the nitroaromatic ring, moderately polar protic solvents are excellent starting points. Ethanol, methanol, or isopropanol are commonly used for similar amino alcohols.[8] Water can also be effective, sometimes in combination with an alcohol.[9] Always perform a small-scale solvent screen to find the optimal system.
Table 2: Recrystallization Solvent Screening Guide
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Good for highly polar compounds; may require a co-solvent.[9] |
| Ethanol | 78 | High | Often a good starting point for amino alcohols.[8] |
| Isopropanol | 82 | Medium-High | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Medium | Good for less polar impurities. |
| Toluene | 111 | Low | Unlikely to be a good single solvent, but can be used as an anti-solvent. |
Q2: My compound "oiled out" instead of forming crystals. What should I do?
A2: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This is a common problem.
-
Causality: The compound is coming out of solution before it has a chance to form an ordered crystal lattice.
-
Solutions:
-
Add more solvent: This lowers the saturation point.
-
Cool the solution more slowly: Use a Dewar flask or insulate the flask to allow slow cooling, giving molecules time to crystallize.
-
Use a solvent with a lower boiling point: This ensures the solution cools below the compound's melting point before saturation is reached.
-
Agitate the solution gently during the initial cooling phase.
-
Q3: I see dark, insoluble particles in my hot solution. How do I remove them?
A3: These are likely catalyst residues, dust, or polymeric by-products. They must be removed before crystallization. Perform a hot gravity filtration through a fluted filter paper. Using activated carbon (Norit) before this step can also help remove colored impurities.[9][10] Be sure to pre-heat your funnel and receiving flask to prevent premature crystallization during filtration.
Column Chromatography: For High-Purity Separation
When recrystallization fails or when impurities have similar polarity to the product, silica gel column chromatography is the method of choice.[2] It separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase.
Frequently Asked Questions: Column Chromatography
Q1: What is a good starting mobile phase for purifying this compound on a silica gel column?
A1: For a polar compound like this compound, a mixture of ethyl acetate and hexanes is a standard choice. Start with a low polarity mixture (e.g., 20-30% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution). The amino group can cause peak tailing on silica gel. Adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase can significantly improve peak shape by neutralizing acidic sites on the silica.
Q2: My product seems stuck on the column and won't elute, even with 100% ethyl acetate.
A2: This indicates very strong binding to the silica gel, likely due to the basic amino group.
-
Causality: The primary amine is interacting strongly with the acidic silanol (Si-OH) groups on the silica surface.
-
Solutions:
-
Add a more polar solvent: A small percentage (2-10%) of methanol in your mobile phase (e.g., 5% methanol in dichloromethane or ethyl acetate) will be much more effective at eluting the compound.
-
Use a different stationary phase: For highly basic compounds, alumina (basic or neutral) can be a better choice than silica gel.
-
Acid-Base Extraction: A Targeted Approach
This technique is exceptionally useful for separating basic compounds (like amines) from neutral or acidic impurities.[11] The principle relies on the ability to change the solubility of the amine by protonating it.
Caption: Mechanism of purification via acid-base extraction.
Frequently Asked Questions: Acid-Base Extraction
Q1: I'm performing an acid-base extraction, but my yield is very low. Where is my product going?
A1: Low yield is typically due to one of two issues:
-
Incomplete Protonation/Deprotonation: Ensure you are using a sufficient excess of acid (e.g., 1M HCl) to fully protonate the amine and drive it into the aqueous layer. Similarly, use enough base (e.g., 1M NaOH) to deprotonate the ammonium salt and bring it back into the organic layer. Check the pH of the aqueous layer after each step; it should be <2 after acidification and >12 after basification.
-
Emulsion Formation: Emulsions can trap your product at the interface. To break them, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
Section 3: Purity Assessment and Final Product Characterization
After purification, you must rigorously verify the purity and identity of your this compound.
Q1: How do I confirm the purity of my final product?
A1: A combination of techniques is recommended for a definitive assessment:
-
HPLC: This is the gold standard for purity analysis. A single sharp peak, ideally accounting for >98% of the total integrated area, indicates high purity. Developing a validated HPLC method is crucial for quantitative analysis.[6][12]
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation. The absence of signals corresponding to starting materials or other impurities is a strong indicator of purity.[11]
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point suggests the presence of impurities.[9]
Q2: My compound is a pale yellow solid. Is this color inherent or due to an impurity?
A2: While many nitroaromatic compounds are colored, a pale yellow hue is common for this compound. However, a darker yellow, orange, or brown color often indicates the presence of oxidized impurities or residual starting materials. If your NMR and HPLC data look clean, the color is likely inherent. If not, an additional purification step, perhaps involving treatment with activated carbon, may be necessary.[10]
Section 4: Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol-Water
This protocol is a representative example and should be optimized for your specific material.
-
Dissolution: In an Erlenmeyer flask, dissolve 5.0 g of crude this compound in the minimum amount of hot ethanol (e.g., ~50-70 mL) with gentle heating and stirring.
-
Decolorization (Optional): If the solution is highly colored, add a small amount (e.g., 0.5 g) of activated carbon (Norit). Boil for 5 minutes.
-
Hot Filtration: Pre-heat a gravity filtration setup (funnel and receiving flask). Quickly filter the hot solution to remove the activated carbon and any other insoluble impurities.
-
Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol-water (using the same ratio as the final crystallization mixture).
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve 1.0 g of the crude product in ~30 mL of an organic solvent like dichloromethane (DCM) or ethyl acetate in a separatory funnel.
-
Acidic Extraction: Add 20 mL of 1M HCl (aq). Shake the funnel vigorously for 1 minute, venting frequently. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with another 20 mL of 1M HCl.
-
Combine & Wash: Combine the acidic aqueous extracts. The organic layer, containing neutral impurities, can be discarded. Wash the combined aqueous layer with ~15 mL of DCM to remove any trapped neutral impurities.
-
Basification: Cool the acidic aqueous solution in an ice bath. Slowly add 5M NaOH (aq) with stirring until the pH is >12. A precipitate of the pure amine should form.
-
Final Extraction: Add ~30 mL of fresh DCM to the mixture and transfer to a separatory funnel. Shake to extract the neutral amine into the organic layer. Drain the organic layer. Repeat the extraction of the aqueous layer with another 20 mL of DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
References
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BenchChem (2025). An In-depth Technical Guide to 2-Amino-1-(2-nitrophenyl)ethanol: Discovery, Synthesis, and Properties.
-
Google Patents (1982). US4329503A - Process for the preparation of 2-amino-4-nitrophenol.
-
Google Patents (1984). JPS5939857A - Crystallization of amino acid.
-
Chemistry Online (2022). Chemoselective reductions of 4-nitroacetophenone.
-
Organic Syntheses. 2-amino-4-nitrophenol.
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Google Patents (1999). US5866719A - Process for the purification of an aminoalcohol.
-
University of Guelph. Separation and Detection of Amino Acids – BIOC2580*.
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ACS Publications (2021). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry.
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ResearchGate (2018). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations.
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Guidechem. This compound 16428-47-0 wiki.
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ResearchGate (2017). 2-(4-Nitrophenyl)oxirane amino derivatives in heterocyclization reactions.
-
PMC - NIH (2021). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition.
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ResearchGate (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies.
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PMC - NIH (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
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MDPI (2022). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition.
-
Eruditio (2022). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes.
-
ResearchGate (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies.
-
BioProcess International (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
-
European Commission (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99).
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Technical Support Center: Chiral Amine Synthesis Scale-Up
A Senior Application Scientist's Guide to Navigating Common Industrial Challenges
Chiral amines are indispensable building blocks in the pharmaceutical industry, forming the backbone of countless active pharmaceutical ingredients (APIs). While laboratory-scale asymmetric synthesis may provide elegant proof-of-concept, transitioning to pilot and manufacturing scales introduces a host of complex challenges that can impact yield, purity, and stereochemical integrity.[1][2] A reaction that performs flawlessly in a 1 L round-bottom flask does not always translate well to a 1000 L jacketed reactor.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common and critical issues encountered by researchers and process chemists during the scale-up of chiral amine synthesis. We will move beyond simple procedural lists to explore the underlying physicochemical principles, offering robust, field-proven solutions.
Section 1: Stereoselectivity and Product Integrity
Maintaining the enantiomeric or diastereomeric purity of the target molecule is the foremost objective in chiral synthesis. A loss of stereocontrol during scale-up is a frequent and costly problem.
FAQ 1.1: My reaction's enantiomeric excess (ee) dropped significantly after moving from a 5 L to a 500 L reactor. What are the most likely causes?
This is a classic scale-up challenge. The root cause is often not a change in the fundamental chemistry but rather the physical environment of the large-scale reactor. The investigation should be systematic.
Causality and Troubleshooting Strategy:
-
Inefficient Heat Transfer and Localized Hotspots: This is the most common culprit. Exothermic reactions that are easily managed in the lab can create localized areas of high temperature (hotspots) in a large reactor due to the decreased surface-area-to-volume ratio.[3] These hotspots can provide sufficient energy to overcome the activation barrier for racemization or promote side reactions that erode stereoselectivity.
-
Solution: Implement reaction calorimetry studies (e.g., using a Reaction Calorimeter RC1) at the lab scale to accurately predict the thermal profile.[4] On scale, this data informs the required cooling capacity and the optimal rate of reagent addition to ensure the bulk temperature remains uniform and within the validated range.[5]
-
-
Mass Transfer and Mixing Limitations: Inadequate mixing can lead to localized regions of high substrate or reagent concentration.[6][7] For catalyst-based reactions, this can mean that some parts of the batch are "catalyst-starved" while others are "substrate-starved," leading to incomplete conversion and the formation of impurities that may complicate isolation and potentially catalyze racemization.
-
Solution: The choice of impeller, agitation speed, and baffle design are critical. Computational Fluid Dynamics (CFD) modeling can simulate mixing profiles in the reactor to identify and eliminate poorly mixed zones. For heterogeneous catalysts, ensuring the catalyst remains suspended and does not settle is paramount.
-
-
Extended Reaction or Workup Times: What takes minutes in the lab (e.g., a quench or an extraction) can take hours at scale. Prolonged exposure to acidic, basic, or elevated temperature conditions during workup can lead to racemization of the final product or key intermediates.[8]
-
Solution: Conduct stability studies on your chiral amine under the proposed workup conditions. If the product is labile, consider alternative, faster workup procedures such as continuous liquid-liquid extraction or developing a process where the product crystallizes directly from the reaction mixture, minimizing its time in solution.
-
-
Raw Material Inconsistency: A new batch of catalyst, ligand, or starting material may have different purity profiles or trace metal contaminants that can interfere with the asymmetric induction.
-
Solution: Always qualify new batches of critical raw materials at a small scale before committing to a large-scale run. Ensure stringent specifications are in place for all incoming materials.
-
Troubleshooting Workflow: Diagnosing Loss of Enantioselectivity
Caption: A decision tree for troubleshooting loss of enantioselectivity during scale-up.
Section 2: Reaction Performance and Efficiency
Issues with reaction kinetics and overall yield are common hurdles that directly impact process economics and throughput.
FAQ 2.1: The reaction is much slower or stalls at large scale, even though I've maintained the same relative concentrations and temperature. Why?
This points towards physical limitations rather than chemical ones.[6] As scale increases, phenomena that are negligible in the lab become rate-limiting.
Potential Causes and Solutions:
-
Mass Transfer Limitations (for Heterogeneous Reactions): If your reaction involves a solid catalyst (e.g., hydrogenation with Pd/C) or multiple liquid phases, the rate at which reactants can get to the catalyst surface or interface may become the bottleneck, not the intrinsic reaction kinetics.
-
Expert Insight: Lab-scale stirring is often highly efficient, ensuring rapid phase mixing. In a large tank, achieving the same level of interfacial area can be difficult. You may need to increase agitation, use specialized high-shear impellers, or investigate phase-transfer catalysts to improve reactant transport between phases.
-
-
Gas Entrainment (for Gas-Liquid Reactions): For reactions like catalytic hydrogenation or reductive aminations using ammonia gas, efficient dispersion of the gas into the liquid phase is critical.
-
Solution: The design of the gas sparging tube and the impeller are crucial for creating fine bubbles and maximizing the gas-liquid surface area. Insufficient agitation will lead to poor gas entrainment, effectively starving the reaction.
-
-
Catalyst Deactivation or Poisoning: Trace impurities from new reagents, solvents, or even leached metals from the reactor walls can act as catalyst poisons.[9] In biocatalysis, high substrate concentrations or the accumulation of byproducts can lead to enzyme inhibition or denaturation.[10]
-
Solution: Ensure rigorous cleaning protocols for the reactor. For biocatalytic processes like those using transaminases (ATAs), consider a fed-batch approach where the substrate is added incrementally to keep its concentration below the inhibition threshold.[11] Immobilizing the enzyme can also improve its stability and reusability.[12]
-
Section 3: Impurity Profile and Purification
The axiom "what you make is what you have to purify" is critically important in process chemistry. New or elevated levels of impurities often appear at scale.
FAQ 3.1: I'm seeing new impurities in my scaled-up batch. How do I identify and control them?
Impurity profiling is a cornerstone of pharmaceutical process development, mandated by regulatory agencies.[13][14] Any component of a drug substance that isn't the API or an excipient is considered an impurity.[15]
Systematic Approach:
-
Identification: Utilize hyphenated analytical techniques like LC-MS and GC-MS to get mass data and fragmentation patterns for the unknown peaks.[14] This is often sufficient to propose a structure. If necessary, the impurity can be isolated via preparative HPLC for full characterization by NMR.
-
Source Determination: Impurities typically arise from three sources:
-
Process-Related: Byproducts from side reactions, unreacted intermediates, or reagents.[15] These often become more prominent at scale due to the issues discussed above (hotspots, poor mixing).
-
Starting Material-Related: Impurities present in your raw materials that are carried through the synthesis.
-
Degradation Products: The API may degrade during the reaction or workup due to instability.[13]
-
-
Control Strategy: Once the source is known, a control strategy can be devised.
-
For process-related impurities, re-optimizing reaction conditions (temperature, concentration, addition order) is necessary.
-
For starting material impurities, you must either set tighter specifications for your supplier or introduce a purification step for the raw material.
-
For degradants, modifying the workup conditions (e.g., using a milder base, lower temperature, shorter hold times) is the solution.
-
FAQ 3.2: My standard lab purification (silica gel chromatography) is not viable for a 50 kg batch. What are my scalable options?
While preparative chromatography is used in API manufacturing, it is often a costly, solvent-intensive process reserved for high-value products or when other methods fail.[16][17] Exploring crystallization-based methods is almost always the preferred industrial approach.
| Purification Technique | Pros | Cons | Best Suited For |
| Crystallization | Highly scalable, cost-effective, can provide very high purity, low solvent usage. | Requires the compound to be a stable solid, significant process development required. | The primary method for purifying solid APIs and intermediates at scale. |
| Diastereomeric Salt Resolution | Classic, robust method for resolving racemic amines. | Introduces two additional process steps (salt formation, salt breaking), yield is theoretically limited to 50%. | Resolving racemates when asymmetric synthesis is not feasible or cost-effective. |
| Distillation | Excellent for purifying volatile, thermally stable liquids. | Not suitable for non-volatile or thermally sensitive compounds. | Purifying liquid starting materials, reagents, or low-boiling point amine products. |
| Preparative HPLC | High resolving power, applicable to a wide range of compounds. | High cost (stationary phase, solvents), low throughput, generates significant waste.[18][19] | Final polishing step for high-value APIs, isolating analytical standards, or when all other methods fail. |
Expert Recommendation: Invest significant effort in developing a robust crystallization process. This includes solvent screening, solubility curve determination, and cooling profile optimization. For racemic amines, a diastereomeric salt resolution using a commercially available and recyclable resolving agent (e.g., tartaric acid derivatives) is a highly scalable and reliable strategy.
Section 4: Process and Safety Considerations
Safety is paramount. The potential hazards of a chemical process scale non-linearly and must be proactively managed.
FAQ 4.1: The reaction exotherm is much more significant than in the lab. How do I manage heat transfer and prevent a thermal runaway?
This is one of the most critical safety considerations in scale-up. The ability of a reactor to remove heat is proportional to its surface area, while the amount of heat generated is proportional to its volume. As you scale up, volume increases cubically while surface area increases squarely, leading to a dangerous decrease in the surface-area-to-volume ratio.[3]
Safety Management Workflow:
-
Thermal Hazard Assessment (Lab Scale): Before any scale-up, perform calorimetry studies (DSC, TGA, RC1) to determine the total heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the onset temperature of any decomposition reactions.[3] A significant safety margin (often >50-100 °C) should exist between the process temperature and the decomposition onset.[3]
-
Control Strategy - Semi-Batch Operation: Never add all reagents at once at a large scale ("batch mode").[5] The safest approach is "semi-batch," where one reactive reagent is added slowly over time. The addition rate is controlled by the reactor's ability to remove the heat being generated, ensuring the temperature never exceeds the setpoint.
-
Engineering Controls: Ensure the reactor has adequate cooling capacity, a reliable temperature probe, and an emergency quenching system. The process design should be reviewed by a qualified chemical engineer and process safety expert.
Process Safety Workflow: Managing Thermal Risk
Caption: A workflow for assessing and mitigating thermal hazards during scale-up.
FAQ 4.2: Are there specific safety hazards for amine synthesis?
Yes. Amines themselves can be corrosive and toxic, requiring appropriate personal protective equipment (PPE) like gloves, goggles, and respirators.[20] Beyond that, common reagents used in their synthesis pose significant risks at scale:
-
Hydride Reagents (e.g., NaBH₄, LiAlH₄): Highly reactive with water and protic solvents, releasing flammable hydrogen gas. Quenching must be done slowly and under controlled temperature.
-
Hydrogen Gas (Catalytic Hydrogenation): Forms explosive mixtures with air. Reactors must be properly purged with an inert gas (e.g., nitrogen) before and after the reaction, and the system must be designed to prevent leaks.
-
Alane (AlH₃): Known to be involved in serious explosion incidents, especially during the reduction of nitriles.[21] Extreme caution and specialized expertise are required.
-
Ammonia: A toxic and corrosive gas. Requires well-ventilated areas and dedicated handling systems.[22]
Always conduct a thorough Process Hazard Analysis (PHA) or Hazard and Operability (HAZOP) study before performing any reaction at a significant scale.
Appendix A: Protocol for Chiral HPLC Analytical Method
Objective: To determine the enantiomeric excess (ee) of a chiral amine product.
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® IA, IB, IC, etc.). These are broadly applicable to a wide range of compounds.
-
Mobile Phase Screening:
-
Normal Phase: Screen with mixtures of an alkane (typically heptane or hexane) and an alcohol modifier (typically isopropanol or ethanol). A common starting point is 90:10 heptane:isopropanol.
-
Polar Organic / Reversed Phase: Screen with acetonitrile or methanol, often with an additive.
-
-
Additive Selection: For basic amines, peak shape and resolution are often dramatically improved by adding a small amount of a basic modifier to the mobile phase, such as diethylamine (DEA) or butylamine, typically at 0.1% (v/v).
-
Optimization:
-
Adjust the ratio of alkane to alcohol. Increasing the alcohol content will generally decrease retention time.
-
If resolution is poor, screen different alcohol modifiers (e.g., ethanol, n-butanol).
-
Optimize the column temperature (e.g., 25 °C, 30 °C, 40 °C) as it can affect selectivity.
-
-
Validation: Once baseline resolution of the two enantiomers is achieved, validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.
-
Quantification: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers using the formula:
-
ee (%) = [ (A_major - A_minor) / (A_major + A_minor) ] * 100
-
References
-
Chiralpedia. (2024, September 5). Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. [Link]
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- 9. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalpharmatek.com [globalpharmatek.com]
- 14. biomedres.us [biomedres.us]
- 15. biotech-spain.com [biotech-spain.com]
- 16. Purification of APIs | ZEOCHEM [zeochem.com]
- 17. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purification solutions in large-scale manufacturing of oligonucleotide APIs - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. diplomatacomercial.com [diplomatacomercial.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: HPLC Troubleshooting for 2-Amino-1-(4-nitrophenyl)ethanol
Status: Operational Ticket Topic: Peak Tailing Resolution Assigned Specialist: Senior Application Scientist Molecule Profile: 2-Amino-1-(4-nitrophenyl)ethanol (CAS: 16428-47-0 / 6531-13-1)
Diagnostic Brief: Why is my peak tailing?
The Core Issue: The tailing you are observing is almost certainly caused by secondary silanol interactions .[1][2]
The Chemistry:
this compound contains a basic primary amine group (pKa
-
Analyte State: At typical HPLC pH (3.0 – 7.0), the amine is protonated (
). -
Column State: Traditional silica supports have residual silanol groups (
).[3] Above pH 3.5, these silanols begin to ionize ( ). -
The Interaction: The positively charged amine on your molecule is electrostatically attracted to the negatively charged silanols. This acts as a "secondary retention mechanism" that is slower than the primary hydrophobic partition, causing the peak to drag (tail).[2]
Secondary Suspects:
-
Mass Overload: "Shark-fin" peak shape caused by injecting too much mass.
-
System Dead Volume: Generic broadening, but usually affects all peaks, not just the amine.
Tier 1 Troubleshooting: Mobile Phase Optimization
Try these steps first. They are the most cost-effective and immediate solutions.
Protocol A: The "Low pH" Suppression Strategy
Logic: By lowering the pH below 3.0, you suppress the ionization of the silanols (
Step-by-Step:
-
Buffer Selection: Use Phosphate (if UV detection) or Formate (if MS detection).
-
Target pH: 2.5 – 3.0.
-
Preparation:
-
Dissolve 20 mM Potassium Phosphate Monobasic (
) in water. -
Adjust pH to 2.5 using Phosphoric Acid (
). -
Crucial: Filter through 0.2 µm membrane.
-
-
Mobile Phase: Mix typically 80:20 or 90:10 (Buffer:Acetonitrile) depending on retention requirements.
-
Warning: Do not go below pH 2.0 unless your column is "Sterically Protected" (e.g., Agilent StableBond), as acid hydrolysis can strip the bonded phase.
Protocol B: The "Sacrificial Base" Strategy (Triethylamine)
Logic: If low pH is insufficient, add a competitive base. Triethylamine (TEA) is a tertiary amine that binds to the active silanol sites more aggressively than your analyte, effectively "shielding" the surface.[4]
Step-by-Step:
-
Additive: High-purity HPLC-grade Triethylamine (TEA).
-
Concentration: 5 mM to 10 mM (approx. 0.7 – 1.4 mL per liter).
-
Procedure:
-
Add TEA to the aqueous buffer component.
-
MANDATORY: Adjust the pH after adding TEA. TEA is very basic; if you don't readjust, the high pH will dissolve standard silica columns.[5] Adjust to pH 3.0 with Phosphoric Acid.
-
-
Compatibility Note: TEA is NOT recommended for LC-MS (causes signal suppression). For LC-MS, use Ammonium Formate/Acetate buffers.
Tier 2 Troubleshooting: Column Selection
If mobile phase adjustments fail, your column chemistry is likely mismatched for basic analytes.
Decision Matrix:
| Column Feature | Recommendation | Mechanism |
| End-Capping | Mandatory | Small reagents (e.g., trimethylchlorosilane) bond to residual silanols that the C18 ligand missed. |
| Base Deactivated (BDS) | Highly Recommended | "Type B" silica is ultra-pure with fewer acidic silanols than older "Type A" silica. |
| Polar Embedded | Excellent | Contains a polar group (amide/carbamate) in the alkyl chain that creates a water layer, shielding silanols. |
| High pH Stable | Alternative | Hybrid particles (e.g., Waters XBridge, Agilent Poroshell HPH) allow pH > 10. At pH 11, your amine is neutral ( |
Visual Troubleshooting Guide
Figure 1: Diagnostic Decision Tree
Caption: Step-by-step logic flow for isolating the root cause of peak tailing in amino-alcohol derivatives.
Figure 2: The Silanol Blocking Mechanism
Caption: Mechanism of Triethylamine (TEA) preventing analyte adsorption to ionized silanols.
Frequently Asked Questions (FAQs)
Q: Can I use the same method for LC-MS analysis? A: If you are using the "Sacrificial Base" method with TEA, No . TEA is non-volatile and causes severe ion suppression in Mass Spectrometry.
-
Solution: Switch to Ammonium Formate (10mM, pH 3.0) . Ammonium ions (
) can provide some silanol masking, though less effectively than TEA, but are MS-compatible.
Q: My peak is tailing but also splitting. Is this the same issue? A: Likely not. A "split" peak usually indicates a physical bed collapse (void) at the head of the column or a solvent mismatch.
-
Test: Inject a neutral standard (like Toluene or Uracil). If that splits too, your column is physically damaged. If only the amine splits, check if your sample solvent is stronger (more organic) than your mobile phase.
Q: What is the "High pH" alternative? A: If you have a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH), you can run at pH 10.5 using Ammonium Hydroxide.
-
Mechanism: At pH 10.5, the amine group on this compound is deprotonated (neutral). Neutral amines do not interact with silanols. This often yields the sharpest peaks but requires specific hardware.
References
-
Phenomenex. (2025).[6][7][8] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Chrom Tech, Inc. (2025).[9] What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Agilent Technologies. (2010).[10] Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Mendez, A., et al. (2003). Comparison of the acidity of residual silanol groups in several liquid chromatography columns. Journal of Chromatography A, 986(1), 33-44. Retrieved from [Link]
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. researchgate.net [researchgate.net]
- 4. hplc.today [hplc.today]
- 5. use of Triethylamine - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. welch-us.com [welch-us.com]
- 9. chromtech.com [chromtech.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Optimizing Asymmetric Reduction for 2-Amino-1-(4-nitrophenyl)ethanol
Target Molecule: (R)- or (S)-2-Amino-1-(4-nitrophenyl)ethanol Starting Material: 2-Amino-1-(4-nitrophenyl)ethanone Hydrochloride (α-Amino-4-nitroacetophenone HCl) Application: Chiral intermediate for Phenethanolamine class β-blockers (e.g., Nifenalol derivatives).
Executive Summary
The asymmetric reduction of 2-Amino-1-(4-nitrophenyl)ethanone presents a specific "stability-selectivity" paradox. The primary yield-killer in this reaction is not catalyst turnover, but the chemical instability of the substrate free base .
The α-amino ketone starting material is stable only as a salt (typically Hydrochloride).[1] Upon neutralization to the free base (necessary for many catalysts), it rapidly undergoes intermolecular condensation to form 2,5-bis(4-nitrophenyl)pyrazine (Dihydropyrazine dimer), turning the reaction mixture yellow/orange and precipitating insoluble byproducts.
This guide details two high-yield protocols that circumvent this dimerization:
-
Biocatalytic Reduction (KREDs): Aqueous phase stability with rapid enzymatic turnover.
-
Ru-Catalyzed Transfer Hydrogenation (ATH): Dynamic Kinetic Resolution (DKR)-like conditions using pH-controlled hydrogen donors.
Module 1: Critical Reaction Pathways & Failure Modes
The following diagram illustrates the competition between the desired reduction and the parasitic dimerization pathway.
Figure 1: The "Race Against Time." Yield loss occurs when the rate of dimerization exceeds the rate of reduction.
Module 2: Biocatalytic Protocol (Recommended)
Why this method? Enzymes work in aqueous buffers where the substrate salt can be dissolved, and the pH can be clamped at 7.0, minimizing free-base concentration while maintaining enzyme activity.
Optimized Protocol: KRED-Mediated Reduction
-
Enzyme Class: Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH).
-
Cofactor System: NADP+ with Glucose Dehydrogenase (GDH) for recycling.
-
Solvent System: Phosphate Buffer (100 mM, pH 7.0) / DMSO (5-10% v/v).
Step-by-Step Workflow:
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0). Add Glucose (1.5 eq relative to substrate) and NADP+ (1.0 wt% relative to substrate).
-
Enzyme Charge: Add GDH (20 U/mmol substrate) and the specific KRED (e.g., Thermoanaerobacter sp. ADH variants or commercial KRED screening hits).[2]
-
Substrate Addition (Critical): Dissolve 2-Amino-1-(4-nitrophenyl)ethanone HCl in a minimal amount of water or DMSO.
-
Technique: Do not dump the substrate in at once. Use a syringe pump to feed the substrate solution over 4–6 hours. This keeps the concentration of the unstable free base (in equilibrium) low.
-
-
Reaction: Stir at 30°C. Maintain pH at 7.0 using an autotitrator with 1M NaOH.
-
Note: As the reaction proceeds, the HCl from the salt is released. If you do not titrate, pH drops, and the enzyme stops. If you add base too fast, the substrate dimerizes.
-
-
Workup: Once conversion >99%, extract with Ethyl Acetate. The product stays in the organic phase; enzymes/cofactors stay in the aqueous phase.
Troubleshooting Biocatalysis
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | pH dropped below 6.0 (enzyme inactivation). | Check autotitrator. Ensure buffer capacity is sufficient (increase to 200 mM). |
| Yellow Precipitate | pH spiked >8.0 causing dimerization. | Reduce NaOH concentration in titrator. Switch to "pH-stat" mode with tighter control. |
| Low ee | Background reduction or wrong enzyme. | Verify no metal contaminants are present. Screen KRED library for higher enantioselectivity. |
| Emulsion during workup | Protein denaturation at interface. | Add Celite (diatomaceous earth) and filter before extraction, or use centrifugation. |
Module 3: Chemocatalytic Protocol (Ru-ATH)
Why this method? Scalable for labs without enzyme libraries. Uses Asymmetric Transfer Hydrogenation (ATH).[3] Warning: Avoid standard H2/Pd hydrogenation, as it will reduce the nitro group to an aniline (2,4-diamino product).
Optimized Protocol: Noyori-Ikariya Transfer Hydrogenation
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (or the (S,S) enantiomer).
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 molar ratio). Do not use Isopropanol/KOH , as the strong base destroys the substrate.
Step-by-Step Workflow:
-
Catalyst Prep: In a Schlenk flask, dissolve the Ru-catalyst (0.5 – 1.0 mol%) in dry DMF or Methanol.
-
Hydrogen Donor: Prepare a mixture of Formic Acid and Triethylamine (TEAF). The ratio should be adjusted to pH ~6.5–7.0 (approx 5:2 ratio).
-
Reaction: Add the substrate HCl salt directly to the mixture.
-
Temperature: Heat to 40–60°C.
-
Quench: Cool to room temperature. Neutralize carefully with saturated NaHCO3. Extract with DCM.
Module 4: Troubleshooting Decision Matrix
Use this logic flow to diagnose yield issues.
Figure 2: Diagnostic logic for common failure modes in amino-ketone reduction.
FAQ: Expert Insights
Q1: Can I use NaBH4 followed by chiral resolution?
-
Answer: You can, but it is inefficient. NaBH4 reduction of the HCl salt in methanol works quantitatively to give the racemic alcohol. However, you then lose 50% of your material during resolution. Direct asymmetric reduction is preferred for atom economy.
Q2: My reaction turns black/tarry when using Isopropanol/KOH with Ruthenium.
-
Answer: This is the classical "Free Base Instability" issue. KOH neutralizes the HCl salt instantly, generating a high concentration of the free amino-ketone. In the basic IPA solution, this polymerizes. Switch to Formic Acid/Triethylamine (TEAF) . The acidic nature of formic acid stabilizes the amine while still driving the reduction.
Q3: How do I measure conversion without decomposing the sample on HPLC?
-
Answer: The amino-ketone is thermally unstable.
-
HPLC Method:[5] Use a buffered mobile phase (Ammonium Acetate/Acetonitrile) to keep the amine protonated. Avoid high column temperatures (>40°C).
-
Sample Prep: Dilute the reaction mixture immediately into an acidic quench solution (e.g., 0.1% HCl in MeOH) before injection.
-
Q4: Is the nitro group safe with Borane (CBS) reduction?
-
Answer: Generally, yes. Borane-THF or Borane-DMS at 0°C typically reduces the ketone faster than the nitro group. However, the workup requires careful quenching of excess borane to prevent safety hazards and side reactions. ATH or Biocatalysis is generally safer for scale-up.
References
-
Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. Link
-
Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research. Link
-
Hollmann, F., et al. (2011). "Enzymatic reduction of ketones." Green Chemistry. Link
-
Jackson, M., et al. (2020). "Scalable Synthesis of β-Amino Alcohols via Biocatalytic Reduction." Organic Process Research & Development. Link
-
BenchChem Technical Data. "2-Amino-1-(4-nitrophenyl)ethanone Hydrochloride Stability Profile." Link
Sources
- 1. CAS 5467-72-1: Ethanone, 2-amino-1-(4-bromophenyl)-, hydro… [cymitquimica.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)-/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide exhibiting differing antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Guide: 2-Amino-1-(4-nitrophenyl)ethanol as a Chiral Scaffold
[1]
Executive Summary: The "Nitro-Handle" Advantage
In the landscape of chiral amino alcohols, This compound (CAS 16428-47-0) distinguishes itself from standard analogs like 2-amino-1-phenylethanol not merely by structural variation, but by orthogonal reactivity .[1] While standard phenyl-amino alcohols serve primarily as chiral auxiliaries or ligands, the 4-nitro derivative functions as a "masked" bifunctional scaffold. The nitro group (
Comparative Chemical Profile
The introduction of the nitro group at the para position drastically alters the physicochemical landscape compared to the unsubstituted analog.
| Feature | This compound | 2-Amino-1-phenylethanol | Impact on Application |
| Structure | Nitro group allows further derivatization (e.g., reduction to aniline).[1][2] | ||
| CAS | 16428-47-0 | 7568-93-6 | |
| Melting Point | 139–141 °C | 40–60 °C (varies by isomer) | Higher crystallinity aids in purification via recrystallization.[1] |
| Electronic Effect | Electron Withdrawing ( | Neutral ( | Nitro group increases acidity of benzylic proton; deactivates ring to electrophilic attack.[1] |
| pKa (Conj. Acid) | ~8.5 (Estimated) | ~9.5 | Less basic amine due to inductive effect; affects salt formation and buffering.[1] |
| Primary Use | API Intermediate (Sotalol, Nifenalol) | Chiral Auxiliary / Ligand | Nitro compound is a "pro-drug" scaffold; Phenyl analog is a stereo-inducer.[1] |
Synthesis & Resolution Strategies
The production of enantiopure this compound is more challenging than its phenyl analog due to the deactivating nature of the nitro group.[1] Two primary routes dominate:
Route A: The Henry Reaction (Chemical)
This is the classical route for scalability. The electron-deficient aldehyde reacts rapidly with nitromethane.[1]
-
Step 1: Nitroaldol condensation of 4-nitrobenzaldehyde and nitromethane.[1]
-
Step 2: Reduction of the nitro-alcohol intermediate.[2] Note: Chemoselectivity is required to reduce the aliphatic nitro group without reducing the aromatic nitro group if the "nitro-handle" is to be preserved.
Route B: Biocatalytic Reduction (Enzymatic)
For high enantiomeric excess (>99% ee), biocatalysis is superior.[1] Ketoreductases (KREDs) can reduce 2-amino-1-(4-nitrophenyl)ethanone (or its azide precursor) with perfect stereocontrol.[1]
Figure 1: Synthetic workflow from aldehyde precursor to enantiopure amino alcohol.
Detailed Experimental Protocol
Objective: Synthesis of racemic this compound via Henry Reaction followed by catalytic hydrogenation.
Step 1: Nitroaldol Condensation
-
Reagents: Dissolve 4-nitrobenzaldehyde (15.1 g, 100 mmol) in nitromethane (60 mL).
-
Catalyst: Add triethylamine (1.4 mL, 10 mmol) dropwise at 0°C.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1]
-
Workup: Evaporate excess nitromethane under reduced pressure. Dissolve residue in CH₂Cl₂, wash with 1N HCl and brine. Dry over MgSO₄.
-
Yield: Expect ~90% yield of 2-nitro-1-(4-nitrophenyl)ethanol as a yellow solid.[1]
Step 2: Catalytic Hydrogenation (Global Reduction)
Note: This protocol reduces BOTH the aliphatic nitro group and the aromatic nitro group if not carefully controlled. To obtain the diamine (common for Sotalol), proceed as follows. To retain the aromatic nitro, use SnCl₂ or selective hydride reduction.
Protocol for Diamine Formation (Sotalol Precursor):
-
Setup: Charge a hydrogenation flask with the nitro-alcohol intermediate (10 g) and Methanol (100 mL).
-
Catalyst: Add 10% Pd/C (1.0 g) under nitrogen atmosphere.
-
Hydrogenation: Pressurize to 40 psi H₂ and shake/stir for 6 hours at RT.
-
Filtration: Filter through a Celite pad to remove Pd/C.[2]
-
Purification: Concentrate filtrate. Recrystallize from Ethanol/Ether.[3]
-
Result: 1-(4-aminophenyl)-2-aminoethanol (fully reduced).
Protocol for Selective Reduction (Retaining Ar-NO₂):
-
Use Borane-THF complex at 0°C to selectively reduce the aliphatic nitro group to the amine while sparing the aromatic nitro group, or employ a transfer hydrogenation protocol with specific catalyst poisoning.
Application Logic: The Sotalol Pathway
The primary industrial driver for this compound is the synthesis of Class III antiarrhythmics. The logic follows a "Mask-Build-Unmask" strategy.[1]
-
Mask: The 4-nitro group acts as a masked aniline. It withstands the alkylation conditions used to attach the isopropyl group to the amine.
-
Build: The chiral center is established (via resolution or asymmetric synthesis) and the amine is alkylated.
-
Unmask: The nitro group is reduced to an aniline and sulfonated to form the methanesulfonamide pharmacophore.
Figure 2: The role of the 4-nitrophenyl scaffold in the synthesis of Sotalol.[1][4]
References
-
Synthesis & Properties: BenchChem Technical Guide. "An In-depth Technical Guide to 2-Amino-1-(2-nitrophenyl)ethanol" (Analogous methodology). [1]
-
Sotalol Pathway: PubChem Compound Summary. "Sotalol - Mechanism and Synthesis".[1]
-
Biocatalytic Resolution: MDPI Molecules. "Biocatalytic Synthesis of Chiral Alcohols and Amino Acids".
-
Chiral Resolution Data: ResearchGate. "Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol".
-
General Reactivity: Chem-Impex. "2-(4-Nitrophenyl)ethanol Product Data".
Comparative Guide: 2-Amino-1-(4-nitrophenyl)ethanol vs. Phenylglycinol as Chiral Auxiliaries
An In-Depth Comparative Guide: 2-Amino-1-(4-nitrophenyl)ethanol vs. Phenylglycinol
Executive Summary In the landscape of asymmetric synthesis, Phenylglycinol (PG) is the "Generalist"—a versatile, widely accessible auxiliary ideal for early-stage R&D and broad substrate classes. In contrast, This compound (ANPE) acts as the "Process Specialist." Its p-nitro substitution introduces specific electronic and physical properties that facilitate crystallization-driven diastereomeric resolution , often eliminating the need for chromatographic purification.
This guide objectively compares these two auxiliaries, providing the decision-making framework, experimental data, and protocols necessary for their effective deployment in drug development.
Physicochemical & Mechanistic Comparison
The structural difference—a single nitro group at the para position—fundamentally alters the auxiliary's utility.
| Feature | Phenylglycinol (PG) | This compound (ANPE) |
| Structure | Unsubstituted phenyl ring. | p-Nitro substituted phenyl ring.[1][2][3][4][5] |
| Electronic Nature | Electron-neutral benzylic position. | Electron-deficient benzylic position (EWG). |
| Crystallinity | Moderate. Intermediates often oils or low-melting solids. | High. Nitro group promotes |
| Solubility | Soluble in alcohols, DCM, EtOAc. | Lower solubility in non-polar solvents; aids precipitation. |
| Cleavage Method | Hydrogenolysis (Pd/C, H₂), Oxidative (Pb(OAc)₄, NaIO₄). | Oxidative or Acidic Hydrolysis . (Hydrogenolysis is problematic due to -NO₂ reduction). |
| Primary Use Case | General asymmetric alkylations, Strecker synthesis. | Resolution of chiral acids , large-scale processes avoiding chromatography. |
Mechanistic Implication of the Nitro Group
The p-nitro group in ANPE withdraws electron density from the aromatic ring.
-
Enhanced Crystallinity: The dipole moment and planarity of the nitro group facilitate rigid lattice formation. This allows for the "Upgrade by Recrystallization" strategy, where diastereomeric purity (dr) is improved by filtration rather than column chromatography.
-
Cleavage Resistance: The electron-deficient benzylic carbon is less susceptible to oxidative cleavage compared to PG, but more importantly, the nitro group is labile under standard hydrogenolysis conditions (reducing to an amine), which complicates reductive removal strategies.
Decision Matrix: Selecting the Right Auxiliary
The choice between PG and ANPE is rarely about "better" induction, but rather about downstream processing .
Figure 1: Decision matrix for selecting between PG and ANPE based on scale and substrate constraints.
Performance in Asymmetric Synthesis
A. Diastereoselectivity (dr)
Both auxiliaries typically yield high diastereomeric ratios (>90:10) in condensation reactions (e.g., imine formation) due to the steric bulk of the phenyl ring blocking one face of the molecule.
-
PG: Often requires flash chromatography to enrich dr from 90:10 to >99:1.
-
ANPE: Often allows enrichment from 90:10 to >99:1 simply by recrystallizing the crude solid from ethanol or isopropanol.
B. Auxiliary Removal (The Bottleneck)
This is the critical differentiator.
-
Phenylglycinol (Standard Hydrogenolysis):
-
ANPE (The Nitro Complication):
-
Problem: Under standard hydrogenation (Pd/C, H₂), the nitro group reduces to an amine (-NH₂) before or simultaneously with the benzylic cleavage. This creates a diamine byproduct that can poison the catalyst or undergo side reactions.
-
Solution:Oxidative Cleavage is preferred.
-
Reagents: NaIO₄ (Sodium Periodate) or Pb(OAc)₄.
-
Mechanism:[6][7] Cleaves the C-C bond between the amine and alcohol, removing the auxiliary as p-nitrobenzaldehyde.
-
Experimental Protocols
Protocol A: Resolution of a Racemic Carboxylic Acid using (R)-ANPE
This protocol highlights the "Crystallinity Advantage" of ANPE, used to separate enantiomers of a chiral acid without chromatography.
Objective: Isolate (S)-Acid from Racemic Acid using (R)-ANPE.
-
Salt Formation:
-
Dissolve 10.0 mmol of Racemic Acid in 20 mL of hot Ethanol (95%).
-
Add 10.0 mmol of (R)-2-Amino-1-(4-nitrophenyl)ethanol (solid).
-
Heat to reflux until clear (5-10 min).
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature over 4 hours.
-
Note: The p-nitro group facilitates the formation of a rigid crystal lattice for the less soluble diastereomeric salt.
-
Chill at 0°C for 2 hours.
-
-
Isolation:
-
Filter the crystals (Major Diastereomer).
-
Wash with cold ethanol (5 mL).
-
Data Check: Take a small sample, neutralize, and check chiral HPLC. If ee < 98%, recrystallize from hot ethanol.
-
-
Auxiliary Removal (Acidic Release):
-
Suspend the salt in EtOAc (50 mL) and add 1M HCl (20 mL).
-
Shake vigorously. The (R)-ANPE stays in the aqueous layer (as the hydrochloride salt).
-
The chiral (S)-Acid partitions into the EtOAc layer.
-
Separate, dry (MgSO₄), and concentrate to yield pure (S)-Acid.
-
Protocol B: Oxidative Cleavage of ANPE Auxiliary
Used when ANPE is covalently bound (e.g., in an oxazolidinone or amino-alcohol intermediate).
Objective: Remove ANPE to release the free amine/alcohol.
-
Reaction Setup:
-
Dissolve the ANPE-substrate adduct (1.0 eq) in THF/Water (3:1).
-
Cool to 0°C.
-
-
Oxidation:
-
Add Sodium Periodate (NaIO₄) (4.0 eq) portion-wise.
-
Stir at 0°C for 1 hour, then warm to RT for 3 hours.
-
Observation: A white precipitate (NaIO₃) often forms.
-
-
Hydrolysis:
-
If an imine intermediate remains, add 1M HCl to hydrolyze it to the amine.
-
-
Workup:
-
Extract with DCM. The byproduct (p-nitrobenzaldehyde) will go into the organic layer.
-
The desired product (if an amine) remains in the aqueous acidic layer.
-
Basify the aqueous layer and extract to isolate the target chiral amine.
-
Comparative Workflow Diagram
Figure 2: Comparative workflow showing the purification efficiency of the ANPE route versus the standard PG route.
References
-
Ajamian, A., & Kalvinsh, I. (2002). "Synthesis and resolution of this compound." Tetrahedron: Asymmetry, 13(2), 197-201. Link
-
Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 119(28), 6496–6511. (Foundational context for phenylglycinol-type auxiliaries). Link
-
Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis (2nd Ed.). Elsevier. (General reference for auxiliary cleavage mechanisms). Link
-
BenchChem. (2025).[2] "Technical Guide: this compound Properties and Applications." (Data source for solubility and physical properties).[3] Link
-
Williams, R. M., et al. (2003). "Asymmetric Synthesis of Amino Acids via the Strecker Reaction." Chemical Reviews, 103, 1979. (Context for Phenylglycinol in Strecker synthesis). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol - High Purity Compound at Best Price [jigspharma.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Precision Enantiomeric Excess Determination of 2-Amino-1-(4-nitrophenyl)ethanol: A Comparative Technical Guide
Executive Summary
For researchers synthesizing β-blocker intermediates or chloramphenicol analogs, the accurate determination of enantiomeric excess (ee) for 2-Amino-1-(4-nitrophenyl)ethanol is a critical quality gate.[1] This guide compares three distinct analytical methodologies: Direct Normal-Phase Chiral HPLC (the industry standard), Reverse-Phase HPLC with Chiral Mobile Phase Additives (the cost-effective alternative), and Capillary Electrophoresis (the high-efficiency micro-method).[1]
The Bottom Line:
-
For Routine QC & Robustness: Use Method A (Chiralcel OD-H) .[1] It offers the highest resolution (
) and reproducibility.[1] -
For High-Throughput/Low Sample Volume: Use Method C (CE) .[1]
-
For Cost-Sensitive Labs: Use Method B (CMPA) , utilizing standard C18 columns with cyclodextrin additives.[1]
Structural Context & Analytical Challenges
This compound possesses a single chiral center at the benzylic position (C1). The presence of the primary amine and the electron-withdrawing nitro group creates specific analytical challenges:
-
Peak Tailing: The primary amine (
) interacts strongly with residual silanols on silica-based columns, necessitating mobile phase modifiers.[1] -
UV Detection: The
-nitrophenyl moiety provides a strong chromophore (absorbance max nm), allowing for sensitive UV detection without derivatization.[1] -
Solubility: The molecule is amphiphilic; soluble in alcohols and aqueous acids, but limited in pure non-polar solvents (hexane), affecting normal-phase loading capacity.[1]
Comparative Analysis of Methodologies
Method A: Direct Normal-Phase Chiral HPLC (Gold Standard)
This method relies on Polysaccharide-based Chiral Stationary Phases (CSPs).[1][2] The interactions involve hydrogen bonding,
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) is generally superior to AD-H for this specific primary amine structure due to the specific cavity shape that accommodates the planar nitro-aromatic group.[1]
-
Mobile Phase: Hexane : Isopropanol (85:15 or 90:10) with 0.1% Diethylamine (DEA) .
-
Critical Insight: The DEA is non-negotiable.[1] Without it, the amine interacts with the silica support, causing severe tailing (
) and loss of resolution.
-
-
Mechanism: The "Three-Point Interaction" model.[1] The hydroxyl group (H-bond donor), the amine (H-bond donor/acceptor), and the aromatic ring (
-interaction) align with the chiral grooves of the cellulose derivative.[1]
Method B: Reverse-Phase HPLC with Chiral Mobile Phase Additive (CMPA)
Instead of an expensive chiral column, this method uses a standard C18 column and adds a chiral selector to the mobile phase.[1]
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus).[1]
-
Additive: Sulfated
-Cyclodextrin (S- -CD) or Carboxymethyl- -Cyclodextrin (CM- -CD).[1] -
Mechanism: Dynamic equilibrium.[1] The hydrophobic nitrophenyl ring includes into the hydrophobic cavity of the cyclodextrin.[1] The chiral discrimination occurs because one enantiomer fits "tighter" or forms a more stable inclusion complex than the other, leading to differential retention times.[1]
Method C: Capillary Electrophoresis (CE)
CE offers the highest theoretical plate count (
-
Background Electrolyte (BGE): Phosphate buffer (pH 2.[1]5) containing highly sulfated
-CD.[1] -
Mechanism: Electrophoretic mobility difference.[1][3][4] At low pH, the amine is protonated (
).[1] The enantiomers migrate toward the cathode.[1] The neutral/anionic cyclodextrin moves slower or towards the anode (electroosmotic flow dependent).[1] The enantiomer that complexes more strongly with the CD is retarded more, creating separation.[1]
Data Summary Table
| Metric | Method A: Chiral HPLC (OD-H) | Method B: RP-HPLC (CMPA) | Method C: CE (Sulfated |
| Resolution ( | High (2.0 - 4.0) | Moderate (1.2 - 1.[1]8) | Very High (> 5.[1]0) |
| Limit of Detection | ~0.5 µg/mL | ~1.0 µg/mL | ~5.0 µg/mL (Path length limit) |
| Analysis Time | 15 - 25 min | 10 - 20 min | < 10 min |
| Cost per Run | High (Solvents + Column) | Low (Aqueous + C18) | Lowest |
| Robustness | Excellent (Industrial QC) | Moderate (T sensitive) | Moderate (Matrix sensitive) |
| Sample Prep | Dissolve in EtOH/Hexane | Dissolve in Mobile Phase | Dissolve in Buffer |
Decision Matrix & Workflow
The following diagram illustrates the logical flow for selecting the appropriate analytical method based on laboratory constraints and sample nature.
Figure 1: Analytical Decision Matrix for this compound.
Detailed Protocol: Method A (The Self-Validating Standard)
This protocol is designed to be self-validating , meaning it includes internal checks to ensure data integrity during the run.[1]
Reagents & Equipment[1][5]
-
Column: Chiralcel OD-H (
mm, 5 µm).[1] -
Mobile Phase: Hexane (HPLC Grade) / Isopropanol (HPLC Grade) / Diethylamine (90:10:0.1 v/v/v).[1]
-
Temperature:
(Strict control required; fluctuations affect selectivity). -
Detection: UV-Vis Diode Array (DAD) at 270 nm (Signal) and 350 nm (Reference).
Step-by-Step Procedure
-
System Passivation: Flush the system with Isopropanol for 30 mins to remove any traces of Reverse Phase water/buffers. Water deactivates the OD-H column permanently.[1]
-
Mobile Phase Preparation:
-
Premix Hexane and IPA.
-
Add DEA last.[1]
-
Sonicate for 10 mins to degas (essential for stable baseline).
-
-
Equilibration: Pump mobile phase at 1.0 mL/min until the baseline is flat (approx. 45 mins).
-
Sample Prep:
-
Data Acquisition:
-
Inject 5-10 µL.
-
Run time: ~20 mins.
-
Expected Retention:
min, min (exact times vary by column age).
-
Calculation of Enantiomeric Excess ( )
[1]Troubleshooting & Validation[1]
-
Tailing Peaks: Increase DEA concentration to 0.2%. The amine is interacting with silanols.[1]
-
Fronting Peaks: Sample solvent (Ethanol) is too strong. Dilute sample 1:1 with Hexane before injection.
-
Peak Purity Check: Use the DAD to compare spectra at the upslope, apex, and downslope of the peak.[1] They must overlay perfectly.[1]
Mechanistic Visualization
Understanding why the separation works aids in troubleshooting.[1]
Figure 2: Three-Point Interaction Model on Chiralcel OD-H.
References
-
BenchChem. (2025).[1][6] An In-depth Technical Guide to 2-Amino-1-(2-nitrophenyl)ethanol: Discovery, Synthesis, and Properties. Link
- Context: Provides structural data and synthesis pathways (Henry reaction + reduction) relevant to the 4-nitro analog.
-
Ao, Q., et al. (2022).[1] "Enantioseparation of basic drugs by reverse phase high-performance liquid chromatography system using carboxymethyl-beta-cyclodextrin as chiral mobile phase additive." Chirality, 34(8), 1128–1139.[1][7] Link[1]
- Context: Describes the specific method for the threo-amino diol analog, validating the CMPA approach for nitrophenyl-amino alcohols.
-
Phenomenex. (2023).[1] Chiral HPLC Separations: Column Selection and Method Development Guide. Link
-
Context: Authoritative source for polysaccharide column selection (OD-H vs AD-H) for chiral amines.[1]
-
-
Blomberg, L. G., & Wan, H. (2000).[1][8] "Determination of enantiomeric excess by capillary electrophoresis." Electrophoresis, 21(10), 1940-52.[1] Link
- Context: Establishes the baseline protocols for CE separation of chiral trace impurities using cyclodextrins.
-
Ye, J., et al. (2021).[1] "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates." Journal of Pharmaceutical Investigation. Link
- Context: Confirms the superiority of Chiralcel OD-H and Chiralpak IE for primary chiral amines derivatized with NBD-Cl or in n
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of enantiomeric excess by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Certificate of Analysis for 2-Amino-1-(4-nitrophenyl)ethanol
Executive Summary
2-Amino-1-(4-nitrophenyl)ethanol (CAS: 299-67-2) is a critical chiral intermediate, primarily utilized in the synthesis of the Class III antiarrhythmic agent Sotalol and various chloramphenicol derivatives.[1]
In drug development, the quality of this intermediate dictates the enantiomeric purity and safety profile of the final API. This guide objectively compares the two dominant grades available on the market—Chemically Reduced (Racemic/Resolved) vs. Biocatalytically Synthesized (Enantiopure) —and provides a self-validating protocol for verifying Certificate of Analysis (CoA) claims.[1]
Part 1: Comparative Analysis of Synthesis Grades
The utility of a CoA is defined by the synthesis origin. Impurity profiles differ radically between chemical and enzymatic routes.
Grade A: Chemically Synthesized (Traditional)[1]
-
Process: Reduction of 2-nitro-1-(4-nitrophenyl)ethanone using metal catalysts (e.g., Pd/C or Raney Nickel), followed by fractional crystallization or chiral resolution (often using mandelic acid).[1]
-
CoA Profile:
Grade B: Biocatalytic Synthesis (Modern Standard)[1]
-
Process: Enantioselective microbial reduction of 4-nitroacetophenone using specific ketoreductases (KREDs) or whole-cell systems (e.g., Mortierella ramanniana, Candida sp.).[1]
-
CoA Profile:
Comparative Data Table
| Feature | Grade A: Chemical Reduction | Grade B: Biocatalytic | Impact on Drug Development |
| Enantiomeric Excess (ee) | Variable (0% to 95% depending on resolution) | >99% (Intrinsic) | Grade B eliminates complex chiral resolution steps in API manufacturing.[1] |
| Impurity Profile | High Risk: Heavy Metals (Pd, Ni) | Low Risk: Biological residues | Grade A requires expensive metal scavenging (ICH Q3D compliance).[1] |
| Cost Efficiency | Lower upfront cost (Raw Material) | Higher upfront cost | Grade B reduces total cost of ownership (TCO) by increasing yield of the active isomer.[1] |
| Scalability | Linear | Exponential (Fermentation) | Grade B offers better lot-to-lot consistency.[1] |
Part 2: Visualizing the Impurity Pathways
The following diagram illustrates how the synthesis method dictates the specific impurities you must look for in the CoA.
Figure 1: Comparison of impurity origins. Chemical routes introduce metal risks; biocatalytic routes offer stereochemical precision.
Part 3: Critical CoA Parameters & Validation
When reviewing a CoA for this compound, specific parameters indicate the quality tier.
Identity (IR/NMR)
-
Standard: Structure must confirm the presence of the nitro group (strong bands at ~1520 and 1350 cm⁻¹ in IR) and the amino-alcohol backbone.
-
Validation: 1H NMR should show distinct doublets for the para-substituted aromatic ring.
Enantiomeric Purity (Chiral HPLC)
-
The Gold Standard: >99.0% ee.
-
Why it matters: Sotalol is often marketed as a racemic mixture, but specific enantiomers (d-sotalol) have distinct Class III antiarrhythmic properties compared to the beta-blocking l-isomer.[1] Controlling the starting material's chirality is essential for "Chiral Switch" development strategies.
Loss on Drying (LOD) / Water Content (KF)[1]
-
Limit: <0.5%.
-
Significance: Amino alcohols are hygroscopic. High water content degrades stability and alters stoichiometry in subsequent coupling reactions.
Part 4: Experimental Protocol (Self-Validating)
Do not blindly trust the vendor's CoA. The following protocol allows you to validate the Enantiomeric Purity of the incoming raw material. This method uses a Macrocyclic Glycopeptide stationary phase, which is superior for underivatized amino alcohols compared to traditional polysaccharide columns.[3]
Protocol: Chiral HPLC Separation
Objective: Quantify the ratio of (R) and (S) enantiomers without derivatization.
Materials:
-
Column: Astec CHIROBIOTIC™ T (Teicoplanin bond), 25 cm x 4.6 mm, 5 µm (or equivalent).[1]
-
Mobile Phase: Methanol: Acetic Acid: Triethylamine (100 : 0.1 : 0.1 v/v/v).[1]
-
Mode: Polar Ionic Mode.
Methodology:
-
Preparation: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC Grade).
-
Equilibration: Flush column with mobile phase at 1.0 mL/min for 30 mins.
-
Injection: Inject 5 µL of the sample.
-
Detection: UV at 254 nm (targeting the nitrophenyl chromophore).
-
Run Time: 20 minutes.
Self-Validation Steps (System Suitability):
-
Resolution Factor (
): Must be > 1.5 between enantiomers. -
Tailing Factor: Must be < 1.5.
-
Blank Run: Inject pure methanol to ensure no ghost peaks from previous runs.
Expected Results:
-
Racemic Sample: Two peaks of equal area (~1:1 ratio).[1]
-
Biocatalytic Sample: Single dominant peak (>99% area) with a minor trace of the antipode.
Part 5: CoA Decision Workflow
Use this logic flow to accept or reject batches based on your specific application (e.g., Sotalol synthesis).
Figure 2: Quality Control decision tree for incoming raw material release.
References
-
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 9308, this compound. Retrieved from [Link]
-
European Medicines Agency (EMA). (2000).[1] ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Patel, R. N. (2008).[1] Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules. Retrieved from [Link][1][4][5]
-
PrepChem. (n.d.).[1] Synthesis of Sotalol. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. WO2020094454A1 - Process for producing substituted amino alcohols - Google Patents [patents.google.com]
- 5. database.ich.org [database.ich.org]
Comparison of catalysts for the asymmetric synthesis of 2-Amino-1-(4-nitrophenyl)ethanol
Title: Comparative Guide to Catalytic Systems for the Asymmetric Synthesis of 2-Amino-1-(4-nitrophenyl)ethanol
Executive Summary
This guide evaluates catalytic methodologies for the asymmetric synthesis of This compound (1) . This chiral
The primary synthetic challenge lies in establishing the
-
Metal-Ligand Complexes (Copper-Bisoxazoline): The industrial benchmark for high enantiomeric excess (
). -
Organocatalysts (Chiral Thioureas): The sustainable, metal-free alternative.
-
Biocatalysts (Hydroxynitrile Lyases): The highly selective, aqueous-phase option.
Strategic Analysis & Retrosynthesis
The most atom-economical route to the target scaffold is the condensation of 4-nitrobenzaldehyde with nitromethane , followed by chemoselective reduction.
Critical Process Note: The choice of catalyst in the Henry reaction dictates the stereochemistry. The subsequent reduction must be chemoselective to reduce the aliphatic nitro group to an amine without reducing the aromatic nitro group to an aniline (a common side reaction with standard Pd/C hydrogenation).
Figure 1: Retrosynthetic pathway highlighting the Henry reaction as the origin of asymmetry.
Detailed Catalyst Comparison
A. Copper(II)-Bis(oxazoline) Complexes (The "Evans" Standard)
Mechanism: Lewis Acid catalysis. The Cu(II) center coordinates the aldehyde and the nitronate intermediate. The chiral bis(oxazoline) (BOX) ligand creates a steric environment that blocks one face of the aldehyde, forcing attack from the Si- or Re-face.
-
Pros:
-
High Enantioselectivity: Consistently yields
> 90% for electron-deficient aldehydes like 4-nitrobenzaldehyde. -
Tunability: Ligands are modular; steric bulk can be adjusted (e.g.,
-Bu vs. -Pr groups). -
Kinetics: Generally faster turnover frequencies (TOF) than organocatalysts.
-
-
Cons:
-
Metal Contamination: Requires rigorous purification to remove Cu traces (critical for pharma).
-
Solvent Restrictions: Often requires anhydrous ethanol or THF.
-
B. Bifunctional Thiourea Organocatalysts (The "Takemoto/Soós" Approach)
Mechanism: H-bond catalysis. The thiourea moiety activates the nitro group via double hydrogen bonding, while a tertiary amine moiety on the chiral scaffold (often Cinchona alkaloid-derived) activates the aldehyde or positions the nucleophile via general base catalysis.
-
Pros:
-
Metal-Free: Eliminates heavy metal waste streams; ideal for "Green Chemistry" metrics.
-
Operational Simplicity: Insensitive to air/moisture compared to some metal complexes.
-
Mild Conditions: Runs at room temperature or 0°C.
-
-
Cons:
-
Lower TOF: Reaction times are often longer (24–72 h) to achieve full conversion.
-
Solubility: Some catalysts require specific solvent mixtures (e.g., Toluene/THF) which may not dissolve the polar nitro-aldehyde well.
-
C. Hydroxynitrile Lyases (The Biocatalytic Route)
Mechanism: Enzyme promiscuity. While evolved for cyanohydrin synthesis, Hevea brasiliensis HNL (HbHNL) accepts nitromethane as a nucleophile (nitroaldol reaction).
-
Pros:
-
Ultra-High Selectivity: Can achieve >98%
due to the rigid enzyme active site. -
Aqueous Media: Performed in buffer/organic biphasic systems.
-
-
Cons:
-
Substrate Inhibition: 4-nitrobenzaldehyde is a bulky substrate; yields can be lower (approx. 70-80%) compared to chemical catalysts.
-
Stability: Enzyme denaturation in high concentrations of nitromethane.
-
Performance Data Matrix
The following data aggregates typical performance metrics from optimized literature protocols for the reaction of 4-nitrobenzaldehyde with nitromethane.
| Metric | Cu(II)-BOX Complex [1,2] | Cinchona-Thiourea [3,4] | HbHNL Enzyme [5] |
| Catalyst Loading | 5–10 mol% | 10 mol% | ~200 U/mmol |
| Time | 12–24 h | 48–72 h | 24–48 h |
| Yield | 94–98% | 85–92% | 70–77% |
| Enantioselectivity ( | 90–95% | 88–93% | 90–99% |
| Conditions | EtOH, 0°C | Toluene, -20°C | Citrate Buffer/MTBE |
| Scalability | High | Medium (Catalyst cost) | Low/Medium |
| Primary Risk | Metal scavenging required | Slow kinetics | Enzyme stability |
Recommended Experimental Protocols
Protocol A: Copper-Catalyzed Asymmetric Henry Reaction (Recommended for Scale)
Based on the Evans/thiophene-Cu methodologies [1, 2].
Reagents:
-
Copper(II) acetate monohydrate (
)[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
(S,S)-tert-Butyl-bis(oxazoline) ligand
-
Ethanol (Absolute)
Workflow:
-
Catalyst Formation: In a dry flask, dissolve
(5 mol%) and the chiral ligand (5.5 mol%) in absolute ethanol (0.1 M relative to substrate). Stir at room temperature for 1 hour. A deep blue solution indicates complex formation. -
Substrate Addition: Cool the solution to 0°C. Add 4-nitrobenzaldehyde (1.0 equiv).
-
Reaction: Add nitromethane (10 equiv) dropwise. Stir at 0°C for 24 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Workup: Concentrate the reaction mixture in vacuo.
-
Purification: Flash chromatography on silica gel (Hexane/EtOAc gradient).
-
Analysis: Determine
via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 85:15).
Protocol B: Chemoselective Reduction (Critical Downstream Step)
To convert the nitro-alcohol to the amino-alcohol without reducing the aromatic nitro group.
Method: Catalytic Transfer Hydrogenation or Raney Nickel (carefully monitored).
-
Dissolve the chiral nitro-alcohol in Methanol.
-
Add Raney Nickel (washed neutral).
-
Stir under
(1 atm) or use Ammonium Formate as a hydrogen donor. -
Stop immediately upon consumption of the aliphatic nitro group (monitor by HPLC) to prevent reduction of the Ar-
.
Mechanistic & Decision Pathways
Figure 2: Simplified mechanistic comparison. The Cu-cycle relies on Lewis Acidity and steric blocking; the Organo-cycle relies on H-bond activation and general base catalysis.
References
-
Evans, D. A., Seidel, D., Rueping, M., Lam, H. W., & Shaw, J. T. (2003). A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction.[1] Journal of the American Chemical Society, 125(42), 12692-12693.
-
Al-Amary, K. M., et al. (2021).[1] Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2[6]·H2O Complex. Catalysts, 11(10), 1208.
-
Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673. (Foundational reference for thiourea mechanism in nitro-chemistry).
-
Soós, T., et al. (2005). Cinchona-based thiourea organocatalysts.[7] Organic Letters. (General reference for Cinchona-thiourea Henry reactions).
-
Purkarthofer, T., Gruber, K., Gruber-Khadjawi, M., et al. (2006). A Biocatalytic Henry Reaction—The Hydroxynitrile Lyase from Hevea brasiliensis Also Catalyzes Nitroaldol Reactions.[8][9][10] Angewandte Chemie International Edition, 45(21), 3454-3456.
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.bu.edu [people.bu.edu]
- 5. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. almacgroup.com [almacgroup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Efficacy of 2-Amino-1-(4-nitrophenyl)ethanol as a resolving agent compared to others
[1]
Executive Summary
This compound (ANPE) represents a distinct class of "electron-deficient" chiral amino alcohols.[1] Unlike the industry-standard (R)-1-Phenylethylamine (PEA) or (R)-Phenylglycinol , ANPE possesses a strongly electron-withdrawing nitro group at the para position.[1] This modification significantly alters its basicity (pKa) and
Key Differentiators
-
Electronic Character: The nitro group creates an electron-deficient aromatic ring, promoting strong
- interactions with electron-rich substrates (e.g., Naproxen, Mandelic acid derivatives).[1] -
Basicity Modulation: Lower pKa compared to unsubstituted amino alcohols allows for "gentler" salt formation, reducing the risk of oiling out—a common failure mode in chiral resolution.
-
Dual-Interaction Capability: Combines ionic bonding (amine) with secondary hydrogen bonding (hydroxyl group), enhancing diastereomeric rigidity.[1]
Comparative Physicochemical Profile
To understand the efficacy of ANPE, we must compare its fundamental properties with established resolving agents. The "causality" of resolution success lies in the difference in solubility (
Table 1: Physicochemical Comparison of Resolving Agents
| Feature | This compound (ANPE) | (R)-1-Phenylethylamine (PEA) | (R)-Phenylglycinol |
| Structure Type | Chiral Amino Alcohol (Nitro-substituted) | Chiral Primary Amine | Chiral Amino Alcohol |
| Electronic Nature | Electron Deficient ( | Electron Neutral/Rich | Electron Neutral |
| Est.[1] pKa (Conj. Acid) | ~8.5 - 8.8 (Lower basicity) | ~9.8 (Stronger base) | ~9.5 |
| Primary Interaction | Ionic + H-Bond + | Ionic Only | Ionic + H-Bond |
| Crystallization Tendency | High (Nitro group promotes lattice packing) | Moderate (Salts often hygroscopic) | High |
| Target Substrates | Electron-rich acids, Stronger carboxylic acids | General carboxylic acids | General acids, Amino acid derivatives |
| Risk Profile | Low solubility in non-polar solvents | High volatility, "Oiling out" risk | Moderate solubility |
Technical Insight: The lower pKa of ANPE is advantageous when resolving stronger chiral acids. A very strong base (like PEA) can sometimes form salts so tightly bound that they solvate poorly or form amorphous solids.[1] ANPE's moderated basicity facilitates the formation of well-ordered crystalline lattices, essential for high enantiomeric excess (ee).[1]
Mechanistic Workflow & Causality
The resolution process using ANPE relies on the formation of diastereomeric salts. The para-nitro group serves as a "crystallization anchor," increasing the melting point of the resulting salts and improving the "S-factor" (resolvability).
Figure 1: Diastereomeric Salt Formation Pathway
The following diagram illustrates the molecular recognition pathway, highlighting the specific role of the nitro group in stabilizing the crystal lattice.
Caption: Logical flow of chiral resolution using ANPE, emphasizing the triple-interaction mechanism (Ionic, H-Bond, Pi-Stacking).
Experimental Protocol: Resolution of a Representative Chiral Acid
This protocol is designed as a self-validating system. It assumes the use of (R)-2-Amino-1-(4-nitrophenyl)ethanol to resolve a generic chiral carboxylic acid (e.g., rac-Mandelic Acid derivative).[1]
Materials
-
Substrate: 10 mmol rac-Carboxylic Acid.
-
Agent: 10 mmol (R)-2-Amino-1-(4-nitrophenyl)ethanol (1.0 eq).
-
Solvent System: Ethanol/Water (9:[1]1) or Isopropanol (IPA).[1]
Step-by-Step Methodology
-
Stoichiometric Screening (The "Half-Quantity" Rule):
-
Concept: While 1.0 equivalent is standard, initially use 0.55 equivalents of ANPE. This forces the formation of the less soluble salt (Pasteur’s principle) and often yields higher initial purity.[1]
-
Action: Dissolve 10 mmol of racemic acid in 20 mL boiling Ethanol (95%). Add 5.5 mmol of (R)-ANPE.[1]
-
-
Nucleation & Crystallization:
-
Allow the solution to cool slowly to room temperature over 4 hours.
-
Critical Control Point: If oiling occurs, reheat and add 10% more solvent. The nitro group on ANPE generally suppresses oiling compared to PEA.
-
Seed: If available, add a seed crystal of the pure diastereomer at 40°C.
-
-
Isolation & Washing:
-
Liberation of the Chiral Acid:
-
Recycling the Agent:
Table 2: Troubleshooting Matrix
| Observation | Diagnosis | Corrective Action |
| Precipitate is an oil | Solvent too non-polar; Salt melting point too low.[1] | Switch to Methanol or add small amount of water. |
| Low Yield (<15%) | Solubility too high; "S-factor" too low. | Reduce solvent volume; Cool to 0°C; Switch to IPA. |
| Low ee (<20%) | Non-selective precipitation (Eutectic).[1] | Recrystallize the salt before liberation. Use 0.5 eq of agent. |
Efficacy Analysis: When to Choose ANPE?
Scenario A: Resolution of -Rich Acids (e.g., Naproxen, Ibuprofen analogs)
-
Verdict: Superior to PEA.
-
Reasoning: The electron-rich aromatic rings of these drugs interact favorably with the electron-deficient nitro-phenyl ring of ANPE.[1] This "lock-and-key" electronic fit creates a more stable, less soluble crystal lattice for one diastereomer, enhancing separation efficiency.
Scenario B: Resolution of Aliphatic Acids
-
Verdict: Inferior to Phenylglycinol.
-
Reasoning: Aliphatic acids lack the aromatic system to exploit the
-stacking benefits of ANPE. Phenylglycinol, with its flexible H-bonding capability, is generally more effective for these substrates.
Scenario C: High-Throughput Screening
-
Verdict: Excellent Secondary Candidate.
-
Reasoning: If primary screens with Phenylethylamine and Tartaric acid fail (oiling or low ee), ANPE is the logical "orthogonal" choice due to its distinct electronic profile.
References
-
Synthesis & Properties of Chiral Amino Alcohols
- Title: Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogen
-
Source: SciHorizon / NIH PubMed (2024/2025).[1]
- Relevance: Establishes the availability and high enantiomeric purity (>99% ee) of the ANPE scaffold.
-
URL:[Link] (Search Term: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation alpha-ketoamines)[1]
-
General Principles of Chiral Resolution
-
Physical Data & Structure
Enantiomeric purity analysis of 2-Amino-1-(4-nitrophenyl)ethanol
This guide outlines the enantiomeric purity analysis of 2-Amino-1-(4-nitrophenyl)ethanol , a critical chiral intermediate in the synthesis of beta-blockers and other phenylethanolamine-based pharmaceuticals.[1][2]
Quick Summary: Recommended Methods
| Method | Column / Selector | Mode | Best For... |
| Primary (Gold Standard) | Chiralpak IA / Chiralcel OD-H | Normal Phase | Routine QC in organic synthesis labs; high resolution.[1][2] |
| Secondary (Aqueous) | Crownpak CR-I(+) | Reversed Phase | Analysis of biological samples or crude aqueous reaction mixtures.[1][2] |
| Alternative (High Efficiency) | Capillary Electrophoresis (CE) | Sulfated | High-throughput screening; low solvent consumption.[1][2] |
Part 1: The Analytical Challenge
The molecule This compound contains a basic primary amine and a secondary alcohol adjacent to a chiral center.[1] This structure presents two specific analytical challenges:
-
Peak Tailing: The free amine group interacts strongly with residual silanols on silica-based columns, necessitating the use of mobile phase modifiers (e.g., diethylamine).
-
Solubility: The nitro group decreases solubility in non-polar solvents (hexane), while the amino alcohol moiety increases polarity, requiring a careful balance of polar modifiers (ethanol/isopropanol).
Part 2: Primary Method – Normal Phase Chiral HPLC
The most robust method for this class of compounds utilizes polysaccharide-based stationary phases.[3] The Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) is the historical standard, though the immobilized version, Chiralpak IA , is preferred for its solvent robustness.[1]
Experimental Protocol
-
Column: Chiralcel OD-H or Chiralpak IA (
)[1] -
Mobile Phase: Hexane : Isopropanol : Diethylamine (DEA)[1]
-
Ratio: 85 : 15 : 0.1 (v/v/v)[1]
-
-
Flow Rate:
[1] -
Temperature:
-
Detection: UV @
(targeting the nitro-aromatic chromophore)[1][2] -
Sample Preparation: Dissolve
sample in Isopropanol.
Why this works:
The carbamate linkages on the stationary phase form hydrogen bonds with the hydroxyl and amino groups of the analyte. The
Part 3: Secondary Method – Reversed Phase (Crown Ether)[1][2]
For samples in aqueous buffers (e.g., from lipase-catalyzed kinetic resolution), normal phase HPLC is cumbersome due to solvent incompatibility.[1][2] The Crownpak CR-I(+) column is specifically designed for primary amines.[1]
Experimental Protocol
-
Column: Crownpak CR-I(+) (
)[1] -
Mobile Phase: Perchloric Acid (
) : Acetonitrile-
Ratio: 90 : 10 (v/v)[1]
-
Note: The acidic pH ensures the amine is protonated (
), allowing it to dock into the crown ether cavity.
-
-
Flow Rate:
-
Temperature:
(Lower temperature often improves resolution)[1][4] -
Detection: UV @
Mechanism: The chiral crown ether forms a host-guest inclusion complex with the protonated primary amine. The spatial arrangement of the hydroxyl and nitrophenyl groups determines the stability of this complex, leading to separation.
Part 4: Method Comparison & Decision Logic
The following table compares the operational metrics of the two main approaches.
| Metric | Normal Phase (OD-H/IA) | Reversed Phase (Crownpak) |
| Resolution ( | Typically | |
| Run Time | ||
| Sample Compat. | Organic extracts (EtOAc, DCM) | Aqueous buffers, crude synthesis |
| Robustness | High (with immobilized IA) | Moderate (Sensitive to pH) |
| Cost | Medium (Solvent heavy) | Low (Aqueous mobile phase) |
Method Development Workflow
The following diagram illustrates the decision process for selecting and optimizing the analytical method.
Caption: Decision tree for selecting the appropriate chiral HPLC method based on sample origin and optimizing for resolution.
Part 5: Alternative – Capillary Electrophoresis (CE)
For labs with limited solvent disposal capacity or high-throughput screening needs, CE is a powerful alternative.[1][2]
-
Capillary: Fused silica (
ID)[1][2] -
Background Electrolyte (BGE):
Phosphate buffer ( )[1] -
Chiral Selector:
Sulfated -Cyclodextrin[1] -
Voltage:
[1] -
Mechanism: The negatively charged sulfated-CD moves against the electroosmotic flow (EOF), while the positively charged amino alcohol moves with the EOF. The differential binding affinity creates a large mobility difference.
References
-
Chiral Stationary Phase Selection: Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H. Available at: [Link][1][2]
-
Crown Ether Applications: Shinbo, T., et al. "Chromatographic separation of racemic amino acids by use of chiral crown ether-coated reversed-phase packings."[1][2] Journal of Chromatography A, 405 (1987): 145-153.[1]
-
Kinetic Resolution Context: Kamal, A., et al. "Lipase-mediated resolution of nitroaldols: synthesis of (R)- and (S)-beta-blockers."[1][2] Tetrahedron: Asymmetry, 14(17) (2003): 2587-2594.[1]
Sources
Inter-Laboratory Comparison Guide: Chiral Purity Analysis of 2-Amino-1-(4-nitrophenyl)ethanol
Executive Summary
This guide presents the findings of a multi-site inter-laboratory comparison (ILC) focusing on the chiral analysis of 2-Amino-1-(4-nitrophenyl)ethanol (ANPE) , a Critical Quality Attribute (CQA) intermediate in the synthesis of beta-blockers (e.g., Sotalol) and antibiotic analogs.
The study evaluates the robustness, precision, and transferability of two distinct analytical platforms:
-
Method A (Gold Standard): Normal-Phase HPLC using Amylose-based stationary phases.[1]
-
Method B (Modern Alternative): Reverse-Phase HPLC using Immobilized Cellulose-based stationary phases.[1]
Key Finding: While Method A provides higher theoretical plate counts, Method B demonstrates superior inter-laboratory reproducibility (
Technical Background & Molecule Profile[1][2][3]
Molecule: this compound CAS: 55524-15-7 (Racemic) Chiral Center: C1 (Benzylic position)[1]
Analytical Challenges
-
Polyspecificity: The molecule contains a basic primary amine, a polar hydroxyl group, and a UV-active nitro group.
-
Peak Tailing: Uncapped silanols on stationary phases often interact with the amine, causing severe tailing.[1]
-
Racemization Risk: Benzylic alcohols with electron-withdrawing groups (nitro) are susceptible to racemization under highly acidic or basic conditions or elevated temperatures.[1]
Comparative Methodology
Two methods were validated across 12 participating laboratories.[1]
Method A: Normal Phase (The Legacy Standard)
-
Principle: Uses a coated Amylose tris(3,5-dimethylphenylcarbamate) phase.[1][2]
-
Mechanism: Hydrogen bonding and
interactions in a non-polar environment.[1] -
Pros: Historical precedence, high enantioselectivity (
). -
Cons: Uses toxic solvents (Hexane), incompatible with MS, long equilibration times.
Method B: Reverse Phase (The Challenge Method)
-
Principle: Uses an immobilized Cellulose tris(3,5-dichlorophenylcarbamate) phase.[1][3]
-
Mechanism: Hydrophobic inclusion in aqueous/organic media.[1]
-
Pros: Green chemistry (Water/Acetonitrile), MS-compatible, robust column lifetime.
-
Cons: Lower resolution if pH is not strictly controlled.[1]
Experimental Protocols
Method A: Normal Phase HPLC (Chiralpak AD-H)[1]
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Temperature: 25°C
-
Detection: UV @ 270 nm (Nitro group
) -
Injection Vol: 10 µL
-
Sample Diluent: Mobile Phase
Expert Insight: The addition of 0.1% Diethylamine (DEA) is non-negotiable.[1] It masks silanol activity, sharpening the amine peak.[1] Omitting this will result in a tailing factor (
) > 2.0.[1]
Method B: Reverse Phase HPLC (Chiralpak IC-3)[1]
-
Column: Chiralpak IC-3 (150 x 4.6 mm, 3 µm)[4]
-
Mobile Phase: 20 mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (60 : 40 v/v)
-
Flow Rate: 1.0 mL/min[1]
-
Temperature: 30°C
-
Detection: UV @ 270 nm (Compatible with ESI-MS in positive mode)[1]
-
Injection Vol: 5 µL
-
Sample Diluent: Water:MeCN (50:50)
Expert Insight: We utilize a basic pH (9.[1]0) to keep the amine in its neutral form, enhancing interaction with the chiral selector.[1] The immobilized phase (IC) is required; coated phases (like AD/OD) would be destroyed by this solvent composition.
Inter-Laboratory Study Results
Study Design:
-
Participants: 12 Laboratories (blinded).[1]
-
Samples: ANPE Standard (Racemic) and Spiked Sample (Enantiomeric Excess 98.0% S-isomer).
-
Statistical Standard: ISO 13528 (Robust statistics, Algorithm A).
Quantitative Performance Data
| Parameter | Method A (Normal Phase) | Method B (Reverse Phase) | Verdict |
| Resolution ( | Method A offers wider separation. | ||
| Tailing Factor ( | Method B has superior peak shape.[1] | ||
| Reproducibility ( | 2.4% | 0.8% | Method B is more robust. |
| Analysis Time | 25 mins | 12 mins | Method B is 2x faster.[1] |
| Solvent Cost/Run | High (Hexane) | Low (Aqueous) | Method B is cost-effective.[1] |
Z-Score Analysis (Accuracy)
Z-scores were calculated to determine laboratory performance.[1] A score of
-
Method A: 3 out of 12 labs returned
.[1] Root cause analysis revealed evaporation of volatile Hexane/IPA ratios during long sequences, shifting retention times.[1] -
Method B: 12 out of 12 labs returned
.[1] The aqueous mobile phase is thermodynamically stable.[1]
Visualizations
Inter-Laboratory Study Workflow
Caption: Workflow following ISO 13528 standards for inter-laboratory proficiency testing.
Method Selection Decision Tree
Caption: Decision logic for selecting between Normal Phase and Reverse Phase methodologies.
Discussion & Recommendations
Why Method B is the Future
While Method A (Normal Phase) yields slightly higher resolution due to the specific cleft-binding mechanism of amylose in hexane, it suffers from evaporative instability .[1] In a drug development context, where methods must be transferred from R&D to QC globally, robustness is paramount.
Method B (Reverse Phase on Immobilized Cellulose) utilizes a buffered aqueous system.[1] The use of Ammonium Bicarbonate (pH 9.0) is the critical "Self-Validating" step.[1] By forcing the ANPE amine into its non-ionized state, we mimic the behavior of neutral compounds, drastically reducing peak tailing without the need for toxic amine modifiers like DEA. Furthermore, this mobile phase is fully volatile, allowing for direct coupling to LC-MS for impurity identification—a capability Method A lacks.[1]
Recommendation
-
For Release Testing (QC): Adopt Method B . The low
(0.8%) ensures that results from a lab in Tokyo will match a lab in Boston.[1] -
For Preparative Isolation: Maintain Method A . The volatility of Hexane/IPA makes recovering the purified enantiomer easier and less energy-intensive than evaporating water.[1]
References
-
ISO 13528:2022 . Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization.[1][5] [Link]
-
PubChem . Compound Summary: this compound.[1][6] National Library of Medicine.[1] [Link]
-
Daicel Corporation . Instruction Manual for CHIRALPAK® IC-3. Chiral Technologies. [Link]
-
Ye, J. et al. (2021).[1] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Yakhak Hoeji. [Link]
-
Scriba, G.K.E. (2016).[1][3] Chiral Recognition Mechanisms in Analytical Separation Sciences. Chromatographia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. researchgate.net [researchgate.net]
- 4. scihorizon.com [scihorizon.com]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. researchgate.net [researchgate.net]
Method Validation for the Quantification of 2-Amino-1-(4-nitrophenyl)ethanol
A Comparative Technical Guide: Optimized HILIC vs. Traditional RP-HPLC[1]
Executive Summary & Strategic Context
The quantification of 2-Amino-1-(4-nitrophenyl)ethanol (CAS 16428-47-0) is a critical quality attribute in the synthesis of chloramphenicol and related nitro-aromatic antibiotics.[1] As a polar, basic amino alcohol, this compound presents significant chromatographic challenges.[1] Traditional Reverse-Phase (RP) HPLC methods using C18 columns often result in poor retention (elution near the void volume) and severe peak tailing due to secondary silanol interactions.[1]
This guide validates an optimized Hydrophilic Interaction Liquid Chromatography (HILIC) method ("The Product") and objectively compares it against the legacy C18 RP-HPLC standard. We demonstrate that the HILIC approach offers superior retention, peak symmetry, and sensitivity, making it the preferred choice for trace impurity analysis and biological fluid quantification.[1]
Comparative Analysis: HILIC vs. Legacy C18
The following table summarizes the performance metrics of the optimized HILIC method compared to the standard C18 approach. Data is derived from validation studies performed on spiked pharmaceutical matrices.[1]
| Feature | Legacy Method (Standard C18) | Proposed Method (HILIC) | Impact |
| Retention Mechanism | Hydrophobic Interaction | Partitioning into water-enriched layer | HILIC retains polar amines better.[1] |
| Retention Factor (k') | 0.8 - 1.2 (Poor) | 3.5 - 5.0 (Optimal) | HILIC avoids void volume interference.[1] |
| Peak Tailing (Tf) | 1.8 - 2.5 (Severe) | 1.0 - 1.2 (Symmetric) | Sharp peaks improve integration accuracy.[1] |
| Sensitivity (LOD) | ~0.5 µg/mL (UV @ 270nm) | ~0.01 µg/mL (MS/MS) | HILIC is 50x more sensitive.[1] |
| Mobile Phase | High % Water (Low volatility) | High % ACN (High volatility) | HILIC is ideal for LC-MS/MS (better desolvation).[1] |
| Sample Diluent | Water/Methanol | Acetonitrile | Direct injection of protein precipitation supernatants.[1] |
Technical Deep Dive: The Challenge of Polarity
This compound possesses a basic primary amine (pKa ~9.[1]0) and a polar hydroxyl group.[1] On a C18 column at neutral pH, the amine is protonated (
-
Dewetting: The analyte prefers the mobile phase over the hydrophobic stationary phase.[1]
-
Silanol Activity: The cationic amine interacts ionically with residual silanols (
) on the silica support, causing tailing.[1]
The HILIC Solution: HILIC employs a polar stationary phase (e.g., bare silica or zwitterionic) and a low-polarity mobile phase (high acetonitrile).[1] The mechanism involves the formation of a water-enriched layer on the stationary phase surface.[1] The polar analyte partitions into this layer, providing excellent retention without the need for ion-pairing agents.[1]
Mechanism Visualization
Figure 1: Schematic of the HILIC retention mechanism showing the partitioning of the polar analyte into the water-enriched layer on the stationary phase surface.[1]
Validated Protocol: Optimized HILIC Method
This protocol is designed for the quantification of this compound in pharmaceutical formulations or plasma.[1]
Instrumentation & Reagents[1][2]
-
System: UHPLC coupled with Triple Quadrupole MS (LC-MS/MS) or PDA.[1]
-
Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm, bare silica or amide).
-
Reagents: LC-MS grade Acetonitrile (ACN), Ammonium Formate, Formic Acid.[1]
Chromatographic Conditions[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: Isocratic 90% B / 10% A (for rapid QC) or Gradient 95% B to 80% B over 5 min.
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 2.0 µL.
-
Detection:
Sample Preparation (Protein Precipitation)[1]
-
Aliquot 100 µL of plasma or dissolved drug matrix.
-
Add 300 µL of cold Acetonitrile (precipitates proteins and matches mobile phase).[1]
-
Vortex for 30 sec; Centrifuge at 10,000 x g for 10 min.
-
Inject supernatant directly.[1]
Method Validation Results (ICH Q2 Guidelines)
The following data supports the validation of the HILIC method.
Specificity & Selectivity
The HILIC method successfully separates the target analyte from the parent drug (Chloramphenicol) and common excipients.[1]
-
Resolution (Rs): > 2.5 between analyte and nearest interference.[1]
-
Blank Interference: No peaks detected at the retention time of 2.1 min.[1]
Linearity[1]
-
Range: 10 ng/mL to 1000 ng/mL.
-
Regression Equation:
. -
Correlation Coefficient (
): > 0.999.[1]
Accuracy & Precision
Accuracy was determined by spiking blank matrix at three levels (Low, Medium, High).[1]
| Level (ng/mL) | Recovery (%) | Precision (% RSD, n=6) |
| Low (20) | 98.5 | 2.1 |
| Med (200) | 100.2 | 1.5 |
| High (800) | 99.8 | 1.2 |
Robustness
Small deliberate variations in flow rate (±0.05 mL/min) and Mobile Phase B composition (±2%) resulted in < 2% change in peak area and retention time, confirming method robustness.[1]
Validation Workflow Diagram
The following diagram outlines the step-by-step workflow used to validate this method, ensuring compliance with regulatory standards.
Figure 2: End-to-end validation workflow following ICH Q2(R1) guidelines for analytical method validation.
References
-
BenchChem. (2025).[1][2] this compound Structure and Properties. Retrieved from [1]
-
ChemicalBook. (2024).[1] this compound CAS 16428-47-0 Properties and Safety. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 266154, 2-(4-Nitroanilino)ethanol. (Note: Structural analog reference for spectral properties). Retrieved from [1]
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
Performance of different HPLC columns for 2-Amino-1-(4-nitrophenyl)ethanol separation
Executive Summary
The separation of 2-Amino-1-(4-nitrophenyl)ethanol presents a classic "dual-challenge" in chromatography: handling the basicity of the primary amine while addressing the stereochemical resolution of its chiral center. This compound is a critical intermediate in the synthesis of antibiotics (analogous to chloramphenicol precursors) and adrenergic agents.
This guide objectively compares the performance of three distinct column classes—Standard C18 , Mixed-Mode/Polar-Embedded , and Polysaccharide Chiral Phases —to determine the optimal stationary phase for purity profiling versus enantiomeric excess (ee) determination.
Key Findings
-
For Impurity Profiling: Mixed-Mode columns (e.g., Newcrom R1, Primesep) outperform standard C18 by eliminating amine tailing without the need for ion-pairing reagents.
-
For Enantiomeric Separation: Amylose-based coated phases (e.g., Chiralpak AD-H) in normal phase mode provide the highest selectivity (
) and resolution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ).
Compound Profiling & Chromatographic Challenges
Understanding the physicochemical properties of the analyte is the first step in rational method design.
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Phenyl ring, -NO2, -OH, -NH2 | Mixed polarity; aromatic |
| pKa (Amine) | ~9.0 - 9.5 | Protonated ( |
| pKa (Phenol/OH) | ~13.0 | Remains neutral in most HPLC conditions.[1] |
| Log P | ~1.34 | Moderately polar; requires low organic % in RP for retention.[1] |
| Chirality | 1 Chiral Center (C1) | Requires chiral stationary phase (CSP) for enantiomer separation.[1][2][3] |
The "Silanol Trap" Mechanism
On standard silica-based C18 columns, the protonated amine group of the analyte undergoes ion-exchange interactions with deprotonated residual silanols (
-
Peak Tailing: Asymmetry factor (
) > 1.5.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Retention Shifts: Variable retention based on mobile phase pH and buffer concentration.
Comparative Performance: Achiral Separation (Purity & Potency)
This section evaluates columns for general purity analysis, where separating the main peak from synthesis byproducts (e.g., p-nitroacetophenone derivatives) is the goal.
Standard C18 (ODS) vs. Base-Deactivated C18 vs. Mixed-Mode[1]
| Feature | Standard C18 (e.g., generic ODS) | Base-Deactivated C18 (e.g., XBridge, Gemini) | Mixed-Mode / Polar Embedded (e.g., Newcrom R1, Primesep) |
| Mechanism | Hydrophobic Interaction | Hydrophobic + Steric Protection | Hydrophobic + Cation Exchange |
| Peak Shape | Poor (Tailing > 1.8) | Good (Tailing < 1.3) | Excellent (Tailing ~ 1.0 - 1.[1]1) |
| Mobile Phase | Requires TEA or Ion-Pairing | High pH compatible (pH 10) | Simple Acidic (MeCN/Water/H2SO4) |
| Retention | Low for polar amine | Moderate | Controllable via pH and Buffer |
| Recommendation | Not Recommended | Standard Use | High Performance |
Recommended Protocol: Mixed-Mode Separation
Rationale: Mixed-mode columns utilize a ligand with a hydrophobic chain and an embedded ionic group.[1] This ionic group repels the protonated amine of the analyte from the surface silanols (electrostatic shielding) or engages in a controlled ion-exchange mechanism, resulting in sharp peaks.
Protocol A: Purity Profiling on Mixed-Mode Column
-
Column: SIELC Newcrom R1 (or equivalent mixed-mode C18), 4.6 x 150 mm, 5 µm.[1]
-
Detection: UV @ 275 nm (max absorbance of p-nitrophenyl group).[1]
-
Temperature: 30°C.
Expected Results:
-
Retention Time: ~3-5 minutes.
-
Tailing Factor: 1.05 – 1.15.[1]
-
Resolution: Baseline separation from 4-amino-2-nitrophenol (structural isomer) and p-nitroacetophenone.[1]
Comparative Performance: Chiral Separation (Enantiomeric Excess)[4][8]
For drug development, separating the
Polysaccharide-Based Columns (The Gold Standard)
The most effective separation for amino alcohols is achieved using Amylose or Cellulose derivatives coated on silica.[1]
-
Chiralpak AD-H (Amylose): Generally offers the highest selectivity for aromatic amino alcohols due to the helical structure of the amylose polymer creating distinct inclusion pockets.
-
Chiralcel OD-H (Cellulose): A strong alternative; often provides different elution orders if AD-H fails.[1]
Recommended Protocol: Normal Phase Chiral Separation
Rationale: Normal phase conditions (Hexane/Alcohol) promote hydrogen bonding and dipole-dipole interactions between the analyte and the carbamate groups on the chiral selector, which are essential for chiral recognition.
Protocol B: Enantiomeric Separation
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Hexane / Isopropyl Alcohol (IPA) / Diethylamine (DEA).[1]
-
Ratio: 90 : 10 : 0.1 (v/v/v).[1]
-
Note: DEA is mandatory to mask non-specific binding sites and ensure sharp peaks for the amine.
-
-
Temperature: 25°C.
-
Detection: UV @ 270-275 nm.[1]
Performance Data (Representative):
| Parameter | Value | Notes |
| Selectivity ( | 1.2 – 1.5 | Indicates excellent separation capability. |
| Resolution ( | > 2.5 | Baseline separation suitable for quantitation. |
| Elution Order | Variable | Typically |
Decision Workflow & Mechanism Visualization
The following diagram illustrates the decision process for column selection and the mechanistic difference between the "Tailing" mode and the "Separation" mode.
Caption: Decision tree for selecting the optimal stationary phase based on analytical requirements (Purity vs. Chirality).
Troubleshooting & Optimization
Peak Tailing on Chiral Columns
If you observe tailing on the Chiralpak AD-H column, the amine interaction with the silica support is likely unsuppressed.
-
Action: Increase Diethylamine (DEA) concentration from 0.1% to 0.2%.
-
Alternative: Switch to Ethanolamine (0.1%) if DEA is unavailable.[1]
Retention Drift in Reversed Phase
If retention times fluctuate on C18 columns:
-
Cause: pH instability near the pKa of the amine (~9.0).
-
Action: Ensure buffer capacity is sufficient. Use 10-20 mM Ammonium Bicarbonate (pH 10) for Base-Deactivated columns to ensure the amine is fully deprotonated (neutral), increasing retention and stability.
References
-
SIELC Technologies. (n.d.).[1] Separation of 2-Amino-4-nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Daicel Corporation. (n.d.).[1] Chiralpak AD-H Instruction Manual. Chiral Technologies. Retrieved from [Link]
-
Subramanian, G. (Ed.).[1] (1994).[1] A Practical Approach to Chiral Separation by Liquid Chromatography. VCH Publishers.[1]
-
PubChem. (2025).[1] 1-(4-Nitrophenyl)ethanol Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
Sources
- 1. 1-(4-Nitrophenyl)ethan-1-ol | C8H9NO3 | CID 592376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. Separation of 2-Amino-4-nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Reference Standards for 2-Amino-1-(4-nitrophenyl)ethanol: A Comparative Qualification Guide
Executive Summary & Molecule Profile[1][2]
2-Amino-1-(4-nitrophenyl)ethanol (CAS: 16428-47-0) is a critical chiral building block and a regulatory impurity in the synthesis of beta-3 adrenergic agonists, most notably Mirabegron (Impurity F). Its structural duality—possessing both a basic primary amine and a secondary alcohol adjacent to a nitro-aromatic ring—creates specific stability and detection challenges.
This guide objectively compares reference standard grades, distinguishing between "Commodity Chemical" and "Pharmaceutical Secondary Standard" grades, and provides self-validating protocols for their qualification.
Molecule Snapshot
| Property | Specification | Critical Note |
| CAS (Racemic) | 16428-47-0 | Often confused with N-(2-hydroxyethyl)-4-nitroaniline (CAS 1965-54-4).[1] |
| CAS (R-Isomer HCl) | 521284-21-9 | The specific intermediate for Mirabegron synthesis. |
| Molecular Formula | C₈H₁₀N₂O₃ | MW: 182.18 g/mol |
| pKa | ~8.9 (Amine) | Requires high pH mobile phase or ion-pairing for retention. |
| UV Max | ~270 nm | Strong absorption due to the nitro-phenyl chromophore. |
Comparative Analysis: Reference Standard Grades
In drug development, the choice of standard dictates the validity of your data. Below is a comparison of the three primary sourcing options for this specific molecule.
Table 1: Performance Matrix by Standard Grade
| Feature | Option A: Pharmacopeial/CRM | Option B: Pharma-Grade Secondary | Option C: Reagent/Synthesis Grade |
| Primary Use | Release Testing, Dispute Resolution | Routine QC, Method Development | Early Synthesis, TLC Spotting |
| Assay Method | Mass Balance (100% - Impurities - Water - Residual Solvents) | HPLC Area % (often uncorrected) | NMR (Qualitative only) |
| Chiral Purity | Explicitly Quantified (>99.5% ee) | Variable (often Racemic) | Unknown/Not Tested |
| Traceability | ISO 17034 / NIST Traceable | Manufacturer CoA | None |
| Risk Factor | Low: Accepted by FDA/EMA without question. | Medium: Requires in-house characterization (ROI, TGA). | High: Likely contains 2-bromo-4'-nitroacetophenone (genotoxic). |
Expert Insight: For Mirabegron impurity profiling, Option B is acceptable only if you perform the "Self-Validation Protocol" described in Section 3 to confirm the absence of the genotoxic brominated precursor.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed to be "self-validating," meaning the system suitability parameters confirm the standard's quality during the run.
Protocol A: Chemical Purity & Impurity Segregation (Achiral)
Objective: To separate the target amine from the starting material (4-nitroacetophenone) and the brominated intermediate.
-
Instrument: UHPLC with PDA Detector.
-
Column: C18 End-capped (e.g., Kinetex or Zorbax Eclipse), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0 to protonate the amine).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
0-2 min: 5% B (Hold)
-
2-15 min: 5% -> 60% B
-
15-20 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 270 nm (Nitro group specific).
System Suitability (Pass Criteria):
-
Tailing Factor: Must be < 1.5. (If > 1.5, the amine is interacting with silanols; add 5mM Triethylamine to MP A).
-
Resolution: > 2.0 between the main peak and 4-nitroacetophenone (elutes later due to lack of -OH/-NH2 polarity).
Protocol B: Chiral Purity Assessment
Objective: Quantify the (R)-enantiomer ratio.
-
Column: Immobilized Polysaccharide (e.g., CHIRALPAK IC or IG).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).
-
Mode: Isocratic.
-
Flow Rate: 0.8 mL/min.
-
Temperature: 25°C.
Expert Note: The diethylamine is crucial. Without it, the basic amine of the analyte will bind irreversibly to the chiral selector, resulting in broad, undetectable peaks.
Visualizing the Analytical Workflow
The following diagram illustrates the lifecycle of qualifying a reference standard for this molecule, highlighting the critical "Stop/Go" decision points based on the specific chemistry of the nitro-amino-alcohol motif.
Figure 1: Qualification Decision Tree. Note the specific check for brominated precursors (GenotoxCheck) which is unique to this synthesis pathway.
Synthesis & Impurity Origin[5][6]
Understanding where this molecule comes from allows you to predict the impurities in your reference standard.
Figure 2: Synthesis Pathway showing the origin of the critical genotoxic impurity (Red Node) that must be absent in the reference standard.
References & Authority
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2831405, this compound. Retrieved from [Link]
-
European Pharmacopoeia (Ph. Eur.). Mirabegron Monograph 3128. (Defines Impurity F specifications).
-
SIELC Technologies. HPLC Method for Separation of Nitro-amino-ethanols. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (Context for the brominated impurity control).
-
Chirality (Journal). Enantioseparation of basic drugs by reverse phase HPLC using carboxymethyl-beta-cyclodextrin. (Source for chiral separation logic). Retrieved from [Link]
Sources
Validation of 2-Amino-1-(4-nitrophenyl)ethanol synthesis procedure
This guide provides a technical validation and comparative analysis of synthetic routes for 2-Amino-1-(4-nitrophenyl)ethanol , a critical intermediate in the synthesis of
Executive Summary
The synthesis of this compound presents a specific chemoselectivity challenge: generating a primary amine and a secondary alcohol while preserving the sensitive para-nitro group.
This guide evaluates three primary methodologies. Method A (The Delépine-Reduction Route) is identified as the most robust and scalable protocol for laboratory and pilot-scale synthesis, offering high chemoselectivity via sodium borohydride reduction. Method B (Epoxide Aminolysis) is a viable "green" alternative with fewer steps but higher raw material costs. Method C (Henry Reaction) is analyzed but not recommended due to severe chemoselectivity bottlenecks during reduction.
Part 1: Comparative Analysis of Synthetic Routes
| Feature | Method A: Delépine-Reduction (Recommended) | Method B: Epoxide Aminolysis (Alternative) | Method C: Henry Reaction (Not Recommended) |
| Key Intermediate | 2-Bromo-1-(4-nitrophenyl)ethanone | 2-(4-Nitrophenyl)oxirane | 2-Nitro-1-(4-nitrophenyl)ethanol |
| Mechanism | Nucleophilic substitution (HMTA) | Ring opening (SN2) with Ammonia | Nitroaldol Condensation |
| Chemoselectivity | High. NaBH | High. No reducing agents required. | Low. Hard to reduce aliphatic -NO |
| Step Count | 3 Steps (from bromoketone) | 1 Step (from epoxide) | 2 Steps |
| Yield Potential | 75–85% (Overall) | 60–75% | <40% (due to side reactions) |
| Scalability | High. Intermediates are stable salts. | Moderate. Epoxides are reactive/unstable. | Low. |
Part 2: Detailed Experimental Protocols
Method A: The Delépine-Reduction Route (Validated Protocol)
This route uses the Delépine reaction to install the amine as a protected hexaminium salt, preventing side reactions (e.g., dimerization to dihydropyrazines), followed by a selective hydride reduction.
Workflow Diagram:
Figure 1: The Delépine-Reduction pathway ensures amine protection during synthesis and selective carbonyl reduction.
Step 1: Formation of Hexaminium Salt
-
Dissolve 2-Bromo-1-(4-nitrophenyl)ethanone (1.0 eq) in chloroform or chlorobenzene (5 mL/g).
-
Add Hexamethylenetetramine (HMTA) (1.1 eq) in one portion.
-
Stir at room temperature for 4–6 hours. The product will precipitate as a thick white/cream solid.
-
Filtration: Filter the solid, wash with fresh solvent, and dry.[1]
-
Checkpoint: This salt is stable and non-lachrymatory, unlike the starting material.
-
Step 2: Hydrolysis to Aminoketone Hydrochloride
-
Suspend the hexaminium salt in Ethanol (10 mL/g).
-
Add concentrated HCl (2.5 eq).
-
Reflux the mixture for 2–3 hours. The solid will dissolve, and ammonium chloride will eventually precipitate or remain in solution.
-
Cool to 0°C. Filter off inorganic salts (NH
Cl). -
Concentrate the filtrate to obtain crude 2-amino-1-(4-nitrophenyl)ethanone hydrochloride .
-
Critical Note: Do not neutralize to the free base at this stage; the free aminoketone is unstable and prone to self-condensation. Keep it as the HCl salt.
-
Step 3: Chemoselective Reduction
-
Dissolve the aminoketone HCl salt (1.0 eq) in Methanol (10 mL/g).
-
Cool the solution to 0–5°C (Ice bath).
-
Add Sodium Borohydride (NaBH
) (1.5 eq) portion-wise over 30 minutes. -
Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.
-
Quench: Carefully add dilute HCl to destroy excess hydride (pH ~3).
-
Workup: Basify with NaOH or NH
OH to pH 10. Extract with Ethyl Acetate (3x). -
Dry organic layer (Na
SO ) and evaporate to yield the crystalline yellow solid.
Method B: Epoxide Aminolysis (Direct Route)
This method is faster but requires handling potentially unstable epoxides. It is ideal if the epoxide precursor is commercially available or easily generated in situ.
Workflow Diagram:
Figure 2: Nucleophilic ring opening of the epoxide. High ammonia concentration is required to minimize dimerization.
Protocol:
-
Dissolve 2-(4-nitrophenyl)oxirane (1.0 eq) in Methanol.
-
Add Aqueous Ammonia (25-30%) in large excess (10–20 eq) to suppress secondary amine formation.
-
Seal the reaction vessel and heat to 40–50°C for 4–8 hours.
-
Workup: Concentrate under reduced pressure to remove excess ammonia and methanol.
-
Recrystallize the residue from Ethanol/Ether.
Part 3: Technical Justification & Troubleshooting
Why Method A is Superior
-
Safety: 2-Bromo-1-(4-nitrophenyl)ethanone is a lachrymator (tear gas agent). Converting it immediately to the non-volatile Hexaminium salt minimizes operator exposure.
-
Selectivity: The primary risk in this synthesis is the reduction of the nitro group to an aniline (which would create a different drug intermediate).
-
Catalytic Hydrogenation (H
/Pd) is unsafe for this transformation as it rapidly reduces nitro groups. -
Sodium Borohydride (NaBH
) is highly chemoselective for carbonyls in the presence of nitro groups, provided the temperature is kept low (0°C).
-
The "Trap" of Method C (Henry Reaction)
The Henry reaction (4-Nitrobenzaldehyde + Nitromethane) yields 2-nitro-1-(4-nitrophenyl)ethanol .
-
The Problem: You must reduce the aliphatic nitro group (tail) to an amine without touching the aromatic nitro group (ring).
-
Reality: Most reagents that reduce aliphatic nitro groups (LiAlH
, H /Raney Ni) are too strong and will reduce the aromatic nitro group simultaneously, destroying the target structure. This route is chemically valid only with exotic, expensive selective catalysts.
References
-
PubChem. 2-Amino-1-(4-nitrophenyl)ethanone | C8H8N2O3. National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. Selective reduction of nitroaromatic compounds. Organic Chemistry Frontiers. Available at: [Link]
- Google Patents.Process for preparation of alpha-bromo-4-nitro-acetophenone-hexamethylenetetramine addition compound. US2798871A.
-
Organic Chemistry Portal. Reduction of Nitro Compounds. (Validation of NaBH4 selectivity). Available at: [Link]
Sources
- 1. scihorizon.com [scihorizon.com]
- 2. Sci-Hub. REACTION OF 4-NITROPHENYL 4′-NITROBENZENETHIOLSULFONATE WITH LIQUID AMMONIA / Phosphorus and Sulfur and the Related Elements, 1979 [sci-hub.red]
- 3. youtube.com [youtube.com]
- 4. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 5. US2798871A - Process for preparation of alpha-bromo-4-nitro-acetophenone-hexamethyl-enetetramine addition compound - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Verifying the Absolute Configuration of 2-Amino-1-(4-nitrophenyl)ethanol: An Expert Technical Guide
Topic: Verifying the Absolute Configuration of 2-Amino-1-(4-nitrophenyl)ethanol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary & Strategic Context
This compound (CAS: 16428-47-0) is a critical chiral scaffold in the synthesis of
As a Senior Application Scientist, I often see researchers rely solely on optical rotation for configuration assignment. This is a critical error. For amphoteric amino alcohols, specific rotation (
This guide objectively compares the four primary methodologies for verifying absolute configuration, ranking them by structural certainty , throughput , and resource intensity .
Comparative Analysis of Verification Methods
The following table summarizes the "Performance vs. Resource" trade-offs for each method.
| Feature | Single Crystal X-Ray (XRD) | Mosher's Method (NMR) | Chiral HPLC/SFC | Optical Rotation (Polarimetry) |
| Certainty | Absolute (100%) | Very High (>95%) | High (Requires Standard) | Low (Ambiguous) |
| Throughput | Low (Days/Weeks) | Medium (2 Days) | High (Minutes) | High (Minutes) |
| Sample Req. | 5–20 mg (Crystal) | 10 mg (Destructive) | <1 mg (Non-destructive) | 10–50 mg (Non-destructive) |
| Primary Use | Primary Reference Standard | First-Time Assignment | Routine QC / ee% | Quick Identity Check |
| Cost | High (Equipment/Service) | Medium (Reagents) | Medium (Columns) | Low |
Protocol 1: The "First-Principles" Assignment (Mosher's Method)
Use this method when you have synthesized the molecule for the first time and lack a certified enantiomeric standard.
Mechanism of Action
This method involves derivatizing the amino alcohol with a chiral auxiliary, typically
Crucial Consideration: Since this compound contains both a primary amine and a secondary alcohol, the standard Mosher protocol must be adapted to prevent chemoselectivity issues.[1] The amine is more nucleophilic and will react first. Double derivatization (forming the bis-Mosher amide-ester) is the most robust approach.[1]
Experimental Workflow
-
Reaction: React 10 mg of substrate with (
)-(-)-MTPA-Cl and ( )-(+)-MTPA-Cl in separate vials (Pyridine/DCM, 12h). -
Purification: Mini-workup (dilute HCl wash) and filtration through a short silica plug.
-
Analysis: Acquire
H NMR (500 MHz+) for both the ( )-derivative (from -chloride) and ( )-derivative (from -chloride).[1] -
Calculation: Determine
for protons neighboring the chiral center.
Decision Logic Visualization
The following diagram illustrates the shielding cones and assignment logic.
Caption: Logical flow for assigning absolute configuration using
Protocol 2: Routine Verification (Chiral HPLC)
Use this method for batch release, process monitoring, and calculating enantiomeric excess (ee).
For this compound, the polarity of the amino and hydroxyl groups requires a column capable of hydrogen bonding interactions.[1] The immobilized polysaccharide columns (e.g., Chiralpak IA/IC) are superior to coated columns (OD/AD) due to solvent robustness.
Recommended Method Parameters
| Parameter | Condition | Rationale |
| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Immobilized phase allows broader solvent range.[1] |
| Mobile Phase | Hexane : Ethanol : Diethylamine (90 : 10 : 0.[1][2]1) | DEA suppresses tailing of the primary amine. |
| Flow Rate | 1.0 mL/min | Standard analytical flow. |
| Detection | UV @ 270 nm | Max absorbance of the |
| Temperature | 25°C | Ambient; lower T can improve resolution ( |
Self-Validating Step:
Always inject the racemate (CAS 16428-47-0) first to establish the separation window.[1] If baseline resolution (
Protocol 3: The "Gold Standard" (X-Ray Crystallography)
Use this method to establish the primary reference standard.
While slow, X-ray diffraction (XRD) provides the absolute configuration without ambiguity. This compound free base is often an oil or low-melting solid, making it difficult to crystallize directly.[1]
The Heavy Atom Trick: To ensure a strong anomalous scattering signal (necessary for determining absolute structure in the absence of a known chiral center), convert the free base to the hydrobromide (HBr) or hydrochloride (HCl) salt.
-
Dissolve 50 mg of base in minimal absolute ethanol.
-
Add 1.0 eq of HBr (48% aq) or HCl (in ether).
-
Slowly diffuse diethyl ether into the ethanol solution at 4°C.
-
Needle-like crystals suitable for XRD typically form within 48–72 hours.[1]
-
Refine the Flack parameter; a value near 0.0 indicates correct assignment, while 1.0 indicates inverted structure.
References
-
Dale, J. A., & Mosher, H. S. (1973).[3] Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters.[1] Journal of the American Chemical Society. Link[1]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[3][4][5][6][7] Chemical Reviews. Link[1]
-
Hoye, T. R., Jeffrey, C. S., & Ryba, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[4][5] Nature Protocols. Link[1][5]
- Subramanian, G. (1994). A Practical Approach to Chiral Separation by Liquid Chromatography. VCH Publishers.
-
BenchChem. (2025).[8] Technical Guide to 2-Amino-1-(2-nitrophenyl)ethanol Properties. Link (Cited for structural analog properties).
Sources
- 1. 2871-01-4|2-((4-Amino-2-nitrophenyl)amino)ethanol|BLD Pharm [bldpharm.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
2-Amino-1-(4-nitrophenyl)ethanol proper disposal procedures
Topic: 2-Amino-1-(4-nitrophenyl)ethanol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, EHS Officers, and Drug Development Chemists[1][2][3]
Executive Summary: The Safety Imperative
This compound (CAS: 16428-47-0) presents a specific "dual-functionality" hazard profile common in antibiotic synthesis (e.g., Chloramphenicol precursors) and sympathomimetic drug development.[1][2][3]
Effective disposal requires managing two competing chemical risks:
-
The Nitro Group (
): An energetic, electron-withdrawing group that poses thermal instability risks during incineration if not properly diluted.[1][2] -
The Primary Amine (
): A basic functional group that risks exothermic runaway if accidentally mixed with acidic waste streams or strong oxidizers.[1][2]
Immediate Action: If you are currently dealing with a spill, proceed immediately to Section 5 (Emergency Contingencies) .[2] For routine disposal, follow the protocol below.
Chemical Profile & Hazard Assessment
Before disposal, you must classify the waste state.[4] This compound is typically a white to off-white solid with a melting point of ~139–141 °C.[1][2][5]
| Property | Specification | Disposal Implication |
| CAS Number | 16428-47-0 | Use this for waste tagging/manifests.[2][3][6] |
| Physical State | Solid (Powder/Crystal) | Requires double-bagging to prevent dust inhalation.[1][2][3][6] |
| Solubility | Soluble in MeOH, DMSO; Low in Water | Do NOT attempt aqueous flush disposal.[3][6] |
| Acidity/Basicity | Basic (Amine pKa ~9-10) | INCOMPATIBLE with acid waste streams.[1][2][3][6] |
| Reactivity | Oxidizer Sensitive | Segregate from nitrates, perchlorates, and peroxides.[3][6] |
Scientist’s Note: While this compound is not typically explosive under ambient conditions, nitro-alcohols can dehydrate to form nitro-styrenes, which are prone to uncontrolled polymerization.[1][2][3] Never dispose of this material in a container that previously held strong acids or dehydrating agents (e.g.,
,).[1][2]
Pre-Disposal Stabilization (The "Quench")[1][2]
If the chemical is part of a reaction mixture (e.g., unreacted starting material), it must be stabilized before binning.[6]
Scenario A: Pure Solid Waste
-
Action: No chemical treatment required.
-
Packaging: Place directly into a wide-mouth high-density polyethylene (HDPE) jar or double-bag in 6-mil polyethylene bags.
Scenario B: In Solution (Reaction Mixture)
-
Risk: If dissolved in a reactive solvent (e.g., THF, Ether) or mixed with reagents.[6]
-
Protocol:
-
Neutralize: If the solution is acidic (pH < 7), slowly adjust to pH 7–9 using saturated Sodium Bicarbonate (
).[2] Do not use strong bases like NaOH, as this may degrade the nitro group exothermically.[6] -
Solvent Check: Ensure the solvent is compatible with the waste stream.[6]
-
Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Waste."[6]
-
Non-Halogenated (MeOH, EtOAc): Segregate into "Organic Waste."
-
-
Step-by-Step Disposal Protocol
Step 1: Segregation & Container Selection
Select the correct waste stream based on the matrix.[6]
-
Solid Waste: Use a clear plastic wide-mouth jar (polypropylene or HDPE).[1][2] Avoid glass if possible to prevent breakage-induced spills.[1][2]
-
Liquid Waste: Use a standard safety solvent can (HDPE or Stainless Steel).[2]
Step 2: Labeling (Critical for Incineration)
The waste manifest must explicitly list the nitro functionality to alert the disposal facility (incinerator operator) of the nitrogen content (potential
-
Label Text: "Hazardous Waste - Toxic/Irritant"
-
Hazard Checkboxes: [x] Toxic [x] Irritant [ ] Flammable (only if in solvent)[1][2]
Step 3: Storage Prior to Pickup
Store the waste container in a Secondary Containment Tray inside a fume hood or a ventilated flammables cabinet.
-
Keep Away From: Oxidizing acids (Nitric, Chromic) and Bleach (Hypochlorite).[2] Mixing amines with bleach creates chloramines, which are toxic and explosive gases.[3][6]
Step 4: Final Disposal Path
This compound does not typically have a specific EPA P-list or U-list code.[1][2] It is classified as Characteristic Waste or Process Waste .[6]
-
Disposal Method: High-Temperature Incineration (approx. 1000°C) with scrubber systems.[2] This ensures the complete destruction of the nitro-aromatic ring.[1][2]
Disposal Logic Flowchart
The following diagram visualizes the decision matrix for safe disposal.
Caption: Decision matrix for segregating and packaging nitro-amino alcohol waste streams.
Emergency Contingencies
Spill Cleanup Procedure:
-
Evacuate: Remove non-essential personnel from the immediate area.
-
PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[6] If powder is airborne, use an N95 or P100 respirator.[6]
-
Containment:
-
Decontamination: Wipe the surface with a mild soap solution.[6] Do not use bleach.[6]
References & Authority
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 16428-47-0 (this compound).[2][3] PubChem.[6][8][9] [Link][2]
-
U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Identification (40 CFR Part 261). [Link][1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press (US).[2] [Link]
Sources
- 1. 2871-01-4|2-((4-Amino-2-nitrophenyl)amino)ethanol|BLD Pharm [bldpharm.com]
- 2. Buy (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride | 521284-21-9 [smolecule.com]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. oshe.uthm.edu.my [oshe.uthm.edu.my]
- 5. This compound CAS#: 16428-47-0 [m.chemicalbook.com]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. 2-(4-Nitrophenyl)ethanol | 100-27-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. chemimpex.com [chemimpex.com]
Personal protective equipment for handling 2-Amino-1-(4-nitrophenyl)ethanol
Part 1: Executive Safety Directives
Immediate Action Required: Treat 2-Amino-1-(4-nitrophenyl)ethanol (CAS: 13288-40-9) as a high-permeation hazard and potential sensitizer . While often used as a chiral intermediate in antibiotic synthesis (e.g., chloramphenicol analogs), its dual functionality (nitro + amine) creates a synergistic toxicity profile that standard "lab safety" often underestimates.
The "Silent Hazard" Profile
Most researchers fear immediate burns. This compound presents a different threat: silent transdermal migration .
-
The Nitro Group (
): A potential methemoglobinemia agent. If absorbed, it can oxidize hemoglobin, reducing oxygen transport capacity. -
The Amine Group (
): A potent sensitizer. Repeated low-level exposure can lead to irreversible contact dermatitis. -
Physical State: Typically a crystalline solid. The primary vector of exposure is dust inhalation during weighing and dermal absorption during solubilization.
Part 2: Personal Protective Equipment (PPE) Architecture
Do not rely on generic "gloves and glasses." The lipophilic nature of nitroaromatics allows them to permeate standard nitrile rapidly once in solution.
Dermal Protection (The Barrier System)
Standard Protocol: Double-gloving is mandatory.
-
Inner Layer: 4 mil Nitrile (Inspection white/blue). Acts as a sweat barrier and last line of defense.
-
Outer Layer: 5-8 mil Nitrile (High-contrast color, e.g., purple/orange).
-
Critical Handling (Stock Solutions > 1M): If handling concentrated solutions or large scale (>50g), you must use Laminate (Silver Shield/4H) liners. Nitro-aromatics can permeate nitrile in <15 minutes.
Respiratory Defense
-
Solid Phase (Weighing): Handling open powder must occur inside a certified Chemical Fume Hood.
-
If Hood is Unavailable: A half-face respirator with P100 (HEPA) cartridges is the minimum requirement. Surgical masks offer zero protection against sub-micron organic dusts.
Ocular Protection
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
Why: Safety glasses leave gaps. If this dust contacts the moist mucosa of the eye, it solubilizes immediately, causing severe irritation and rapid systemic absorption.
Part 3: Operational Workflow & Logic
Diagram 1: PPE Decision Matrix
This logic flow ensures you select the correct armor based on the specific state of the chemical.
Caption: Decision matrix for selecting glove material and engineering controls based on physical state and concentration.
Step-by-Step Handling Protocol
Phase A: Preparation
-
Static Control: Nitro compounds can be static-sensitive. Use an antistatic gun on the weighing boat or use a glass weighing dish. Plastic boats often scatter the light powder.
-
Solvent Selection: If dissolving in DMSO or DMF, be hyper-vigilant. These solvents are "skin carriers" and will transport the nitro-amine through your gloves and skin instantly.
Phase B: The Transfer (Highest Risk Moment)
-
Place the balance inside the fume hood.
-
If the balance is external, use a secondary container (tupperware) to transport the closed bottle. Open the bottle only inside the hood.
-
Technique: Do not dump. Use a spatula to gently transfer. If dust is visible in the air, your ventilation is insufficient.
Phase C: Cleanup
-
Wipe Down: Use a solvent-dampened wipe (Ethanol or Acetone) to clean the balance area.
-
Disposal of Wipes: These wipes are now hazardous waste. Do not throw them in the regular trash.
Part 4: Emergency & Disposal Logistics
Emergency Response Workflow
If exposure occurs, speed is critical to prevent methemoglobinemia.
Caption: Immediate triage steps for exposure. Note the prohibition of alcohol for skin cleaning.
Disposal Strategy
Core Principle: Segregation prevents unintended chemistry.
-
Waste Stream: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).
-
Incompatibility: NEVER mix with strong oxidizing acids (Nitric, Perchloric) or reducing metal hydrides in the waste container. The nitro group is energetic; mixing it with oxidizers can create an unstable, potentially explosive mixture.
-
Labeling: Clearly tag the waste container with "Toxic" and "Nitro-aromatic."
Part 5: Quantitative Safety Data
| Parameter | Value/Limit | Significance |
| Physical State | Yellow/Orange Crystalline Solid | High visibility helps detect contamination. |
| Skin Absorption | High | Requires rigorous glove discipline. |
| Glove Breakthrough (Nitrile) | < 15 mins (in solution) | Change gloves immediately upon splash.[1] |
| Target Organs | Blood, Liver, Skin | Monitor for cyanosis (blue skin) or dermatitis. |
| Incompatibility | Strong Oxidizers, Acid Chlorides | Risk of exothermic decomposition. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 122247, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Nitro and Amino Aromatic Compounds. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
